molecular formula C12H15N3O2 B1602618 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine CAS No. 1006463-92-8

1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine

Cat. No.: B1602618
CAS No.: 1006463-92-8
M. Wt: 233.27 g/mol
InChI Key: KMVDBKQZHBXLDI-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxybenzyl)-1H-pyrazol-5-amine (CAS 502132-61-8) is a high-value chemical building block primarily utilized in synthetic organic and medicinal chemistry research. This compound belongs to the class of pyrazol-5-amines, which are recognized as versatile intermediates for constructing complex nitrogen-containing heterocycles . Its molecular structure, featuring a 2,4-dimethoxybenzyl (DMB) protective group on the pyrazole nitrogen, is strategically designed for use in multi-step synthesis. The DMB group can serve as an acid-labile protecting group, facilitating complex reaction sequences and later removal under mild conditions. Researchers employ this amine in domino and multicomponent reactions, particularly with reagents like arylglyoxals, to efficiently access a diverse array of pharmaceutically relevant fused heterocyclic systems . These complex architectures include, but are not limited to, pyrazolo-fused 1,7-naphthyridines and 1,3-diazocanes, which are core structures in numerous biologically active molecules and natural alkaloids . The compound enables the exploration of new synthetic pathways and the development of novel molecular entities for drug discovery programs. It is supplied for laboratory research applications only. This product is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-16-10-4-3-9(11(7-10)17-2)8-15-12(13)5-6-14-15/h3-7H,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVDBKQZHBXLDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2C(=CC=N2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585364
Record name 1-[(2,4-Dimethoxyphenyl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006463-92-8
Record name 1-[(2,4-Dimethoxyphenyl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Synthesis and Characterization of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a heterocyclic compound of interest to medicinal chemistry. 5-aminopyrazole scaffolds are crucial building blocks in the development of novel therapeutic agents due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document outlines a robust and well-established synthetic route, beginning with fundamental starting materials and proceeding through the formation of a key hydrazine intermediate. The core of this guide is a detailed, step-by-step protocol for the cyclocondensation reaction that forms the pyrazole ring. We provide in-depth mechanistic insights and justify the experimental choices made. Furthermore, a complete framework for the structural elucidation and purity verification of the final compound is presented, utilizing a suite of standard analytical techniques including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy. All data is presented in a clear, structured format to serve as a practical reference for researchers, scientists, and professionals in the field of drug development.

Introduction

The Significance of Pyrazole Derivatives in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][4][5] The unique electronic properties and steric arrangement of the pyrazole nucleus allow it to act as a versatile pharmacophore, capable of engaging in various biological interactions. Derivatives of pyrazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects.[2][3] Specifically, the 5-aminopyrazole moiety serves as a highly versatile synthetic intermediate for constructing more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, further expanding its therapeutic potential.[1][6][7]

Rationale for the Target Compound

The target molecule, this compound, combines the proven 5-aminopyrazole core with an N-1 substituted 2,4-dimethoxybenzyl group. The dimethoxybenzyl motif is frequently incorporated into bioactive molecules to enhance metabolic stability, modulate lipophilicity, and provide specific hydrogen bonding interactions with biological targets. This guide details a reliable pathway to access this specific derivative, providing a foundation for further functionalization and biological screening.

Overview of the Synthetic Strategy

The synthesis of 5-aminopyrazoles is most effectively and commonly achieved through the condensation reaction between a β-ketonitrile and a hydrazine derivative.[8][9][10] This approach is highly modular and allows for significant diversity in the final product. Our strategy involves two primary stages: first, the synthesis of the requisite (2,4-dimethoxybenzyl)hydrazine from its corresponding benzyl chloride, and second, the cyclocondensation of this hydrazine with a suitable β-ketonitrile precursor to yield the target 5-aminopyrazole.

G cluster_0 Stage 1: Hydrazine Synthesis cluster_1 Stage 2: Pyrazole Formation 2,4-Dimethoxybenzyl Chloride 2,4-Dimethoxybenzyl Chloride Intermediate (2,4-Dimethoxybenzyl)hydrazine 2,4-Dimethoxybenzyl Chloride->Intermediate Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Intermediate Reagent Final_Product 1-(2,4-Dimethoxybenzyl)- 1H-pyrazol-5-amine Intermediate->Final_Product Reactant Beta-Ketonitrile Precursor 3-Oxopropanenitrile (or equivalent) Beta-Ketonitrile Precursor->Final_Product Cyclocondensation caption Fig 1: High-level synthetic workflow.

Caption: High-level synthetic workflow.

Synthesis Methodology

Mechanistic Insights: Pyrazole Formation

The core reaction proceeds via a well-established mechanism.[8] Initially, the terminal nitrogen of the hydrazine performs a nucleophilic attack on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.[11] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the electrophilic carbon of the nitrile group. Subsequent tautomerization yields the stable, aromatic 5-aminopyrazole ring.

G Start Hydrazine + β-Ketonitrile Step1 Nucleophilic Attack on Carbonyl Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Intramolecular Cyclization on Nitrile Intermediate->Step2 Intermediate2 Cyclized Intermediate Step2->Intermediate2 Step3 Tautomerization Intermediate2->Step3 End Aromatic 5-Aminopyrazole Step3->End caption Fig 2: Reaction mechanism for pyrazole synthesis.

Caption: Reaction mechanism for pyrazole synthesis.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 2.2.1: Synthesis of (2,4-dimethoxybenzyl)hydrazine Dihydrochloride

This intermediate is prepared from the commercially available 2,4-dimethoxybenzyl chloride.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dimethoxybenzyl chloride (1.0 eq) dissolved in ethanol (EtOH).

  • Reagent Addition: Add an excess of hydrazine hydrate (N₂H₄·H₂O, ~10 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, evaporate the solvent under reduced pressure. Add excess ethereal HCl to the residue to precipitate the dihydrochloride salt.

  • Purification: Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield (2,4-dimethoxybenzyl)hydrazine dihydrochloride as a white solid.

Protocol 2.2.2: Synthesis of this compound

This protocol describes the key cyclocondensation step.

  • Reaction Setup: In a round-bottom flask, suspend (2,4-dimethoxybenzyl)hydrazine dihydrochloride (1.0 eq) and 3-ethoxyacrylonitrile (1.1 eq) in ethanol.

  • Base Addition: Add a base such as triethylamine (TEA, 2.2 eq) to neutralize the hydrochloride salt and catalyze the reaction.

  • Reaction: Stir the mixture at reflux for 12-18 hours. Monitor the reaction for the consumption of starting materials by TLC.

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent in vacuo. Redissolve the residue in ethyl acetate (EtOAc) and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound must be rigorously confirmed. The following data represents the expected characterization profile for this compound (Molecular Formula: C₁₂H₁₅N₃O₂, Molecular Weight: 233.27 g/mol ).[12]

G cluster_validation Validation Product Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structure MS Mass Spectrometry (MS) Product->MS Molecular Weight IR Infrared Spectroscopy (IR) Product->IR Functional Groups EA Elemental Analysis (CHN) Product->EA Purity & Formula caption Fig 3: Analytical characterization workflow.

Caption: Analytical characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for unambiguous structure elucidation.[13] Spectra should be recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.4 - 7.5d1HPyrazole H-3
~ 7.0 - 7.1d1HAromatic H-6'
~ 6.4 - 6.5m2HAromatic H-3', H-5'
~ 5.7 - 5.8d1HPyrazole H-4
~ 5.1 - 5.2s2HBenzylic CH₂
~ 4.0 - 4.2br s2HAmine NH₂
~ 3.80s3HMethoxy OCH₃ (C-2' or C-4')
~ 3.78s3HMethoxy OCH₃ (C-4' or C-2')

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 160.5Aromatic C-4' (C-O)
~ 158.0Aromatic C-2' (C-O)
~ 155.0Pyrazole C-5 (C-N)
~ 140.0Pyrazole C-3
~ 130.0Aromatic C-6'
~ 118.0Aromatic C-1'
~ 105.0Aromatic C-5'
~ 98.0Aromatic C-3'
~ 95.0Pyrazole C-4
~ 55.5Methoxy OCH₃
~ 55.3Methoxy OCH₃
~ 51.0Benzylic CH₂
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For electrospray ionization (ESI), the following ions are expected.

Table 3: Expected Mass Spectrometry Data

IonCalculated m/zObserved m/z (Expected)
[M+H]⁺234.1237~ 234.1
[M+Na]⁺256.1056~ 256.1
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[14]

Table 4: Key Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3200MediumN-H Stretch (Amine)
3100 - 3000MediumC-H Stretch (Aromatic)
2950 - 2850MediumC-H Stretch (Aliphatic - CH₂, OCH₃)
1620 - 1580StrongC=C and C=N Stretch (Rings)
1250 - 1200StrongC-O Stretch (Aryl Ether, asym.)
1050 - 1020StrongC-O Stretch (Aryl Ether, sym.)
Elemental Analysis

Elemental analysis provides experimental confirmation of the compound's empirical formula and purity.

Table 5: Calculated Elemental Composition for C₁₂H₁₅N₃O₂

ElementCalculated %
Carbon (C)61.79
Hydrogen (H)6.48
Nitrogen (N)18.01

Conclusion

This guide has presented a detailed and reliable methodology for the synthesis of this compound. The described two-stage synthetic approach, centered on the classical cyclocondensation of a hydrazine with a β-ketonitrile, is both robust and adaptable. Furthermore, a comprehensive analytical framework has been established to ensure the unequivocal characterization and validation of the target compound's structure and purity. The protocols and reference data herein serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the synthesis of this and related pyrazole derivatives for further investigation into their biological potential.

References

Physicochemical properties of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Physicochemical Properties of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine

Executive Summary

This technical guide provides a comprehensive physicochemical profile of This compound (CAS No. 1006463-92-8). As a derivative of the pyrazole scaffold, a nucleus of significant interest in medicinal chemistry, this compound represents a valuable building block for the development of novel therapeutic agents.[1][2] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] A thorough understanding of a compound's physicochemical properties is a foundational requirement in the drug discovery and development pipeline, directly influencing its solubility, stability, membrane permeability, and ultimately, its bioavailability and therapeutic efficacy.[6][7]

This document synthesizes available computational data with established analytical methodologies to offer a predictive and practical guide for researchers. It covers the molecular structure, predicted physicochemical parameters, and detailed, field-proven protocols for the experimental determination of critical properties such as solubility and pKa. The insights provided herein are intended to accelerate pre-formulation studies and enable informed decision-making for scientists and drug development professionals working with this and structurally related compounds.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[8] Its unique electronic properties and structural versatility allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. The presence of the pyrazole nucleus in established drugs like Celecoxib (anti-inflammatory), Rimonabant (anti-obesity), and various developmental candidates underscores its therapeutic potential.[5]

The subject of this guide, this compound, combines this potent heterocyclic core with a dimethoxybenzyl substituent. This substitution pattern is of particular interest as it can modulate lipophilicity, metabolic stability, and target-binding interactions. The primary amine at the 5-position provides a crucial handle for further synthetic elaboration and is a key determinant of the compound's acid-base properties. This guide serves to characterize the fundamental properties that will govern its behavior in both chemical and biological systems.

Molecular Identity and Structure

A precise understanding of the molecular identity is the first step in any chemical characterization. The key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 1006463-92-8[1][9][10]
Molecular Formula C₁₂H₁₅N₃O₂[9]
Molecular Weight 233.27 g/mol [9]
IUPAC Name 1-[(2,4-dimethoxyphenyl)methyl]-1H-pyrazol-5-amineN/A
Synonym 2-[(2,4-dimethoxyphenyl)methyl]pyrazol-3-amine[9]
SMILES COC1=CC(=C(C=C1)CN2C(=CC=N2)N)OC[9]

Computationally Predicted Physicochemical Properties

In the early stages of drug development, computational models provide rapid and valuable predictions of a compound's physicochemical profile. These predictions guide initial experimental design and help anticipate potential challenges in formulation and delivery.[11] The following table summarizes key properties for this compound.

ParameterPredicted ValueImplication in Drug DevelopmentSource
LogP (Octanol/Water Partition Coefficient) 1.5308Indicates moderate lipophilicity. This value is often within the desired range for oral drug candidates, suggesting a balance between aqueous solubility and lipid membrane permeability.[9]
Topological Polar Surface Area (TPSA) 62.3 ŲSuggests good potential for oral bioavailability. A TPSA of less than 140 Ų is a common filter used to predict cell permeability.[9]
Hydrogen Bond Donors 1The primary amine is the sole hydrogen bond donor, influencing interactions with biological targets and solubility in protic solvents.[9]
Hydrogen Bond Acceptors 5The two methoxy oxygens and three pyrazole/amine nitrogens can accept hydrogen bonds, contributing to aqueous solubility.[9]
Rotatable Bonds 4Indicates a moderate degree of conformational flexibility, which can be advantageous for fitting into a protein binding pocket but may carry a slight entropic penalty upon binding.[9]

Proposed Analytical Characterization Protocols

Experimental verification is essential to confirm the identity, purity, and properties of any active pharmaceutical ingredient (API).[6] While specific experimental data for this compound is not widely published, this section outlines the standard, self-validating methodologies required for its full characterization.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the dimethoxybenzyl group, the methylene bridge protons, the pyrazole ring protons, the amine protons, and the two methoxy group protons.

  • Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups. Expected characteristic absorption bands include N-H stretching vibrations for the primary amine (around 3200-3400 cm⁻¹), C-O stretching for the methoxy ethers (around 1020-1250 cm⁻¹), and C=C/C=N stretching for the aromatic and pyrazole rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition. The expected exact mass for the molecular ion [M+H]⁺ would be approximately 234.1237.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for determining the compound's thermal properties, such as its melting point and decomposition temperature. This information is vital for assessing stability during manufacturing and storage.[6]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 250 °C) under a nitrogen atmosphere.

  • Data Analysis (DSC): The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram. The presence of a sharp endotherm is indicative of a crystalline solid.

  • TGA Analysis: Separately, run a TGA analysis by heating a 5-10 mg sample under a nitrogen atmosphere at 10 °C/min to assess mass loss as a function of temperature, identifying the onset of thermal decomposition.

  • Causality: The choice of a 10 °C/min heating rate is a standard practice that balances resolution and experimental time. The inert nitrogen atmosphere prevents oxidative degradation, ensuring that the observed thermal events are intrinsic to the compound's stability.

Critical Physicochemical Parameters for Formulation

The success of any API is heavily dependent on properties that govern its absorption, distribution, metabolism, and excretion (ADME). Solubility and pKa are arguably the most critical of these parameters.[]

Aqueous Solubility

Solubility dictates the dissolution rate and, consequently, the bioavailability of orally administered drugs. The structure of this compound, with its aromatic rings and polar functional groups, suggests it will have limited solubility in water but should be soluble in organic solvents like DMSO and methanol.[13]

Caption: Workflow for determining kinetic aqueous solubility.

  • Stock Solution: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate: In a 96-well microplate, add 198 µL of a series of aqueous buffers (e.g., pH 5.0, 6.2, and 7.4 to simulate gastrointestinal conditions) to individual wells.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to each well. This creates a final concentration of 100 µM with 1% DMSO. The use of a low percentage of co-solvent (DMSO) is critical to minimize its effect on the intrinsic aqueous solubility.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the system to reach equilibrium.

  • Separation: Transfer the contents to a filter plate (e.g., 0.45 µm pore size) and centrifuge to separate any precipitated solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable method, such as UV-Vis spectroscopy or LC-MS, by comparing the signal against a standard curve prepared in the same buffer/DMSO mixture.

Acidity and Basicity (pKa)

The pKa, or acid dissociation constant, defines the ionization state of a molecule at a given pH. This is crucial as ionization state affects solubility, permeability, and target binding. The this compound molecule has two potential basic centers: the 5-amino group and the pyrazole ring nitrogens. The 5-amino group is expected to be the more basic site. The unsubstituted pyrazole ring itself is a very weak base, with the pKa of its conjugate acid being approximately 2.5.[2][14]

Caption: A plausible synthetic route to the target compound.

Synthesis and Stability Considerations

While a specific synthesis for this exact molecule is not detailed in readily available literature, a plausible and efficient route can be designed based on established pyrazole synthesis methodologies.[5][15][16] A common approach involves the condensation and cyclization of a substituted hydrazine with a β-functionalized nitrile.

A potential stability concern for this molecule is the oxidation of the primary amine group. Forced degradation studies (exposing the compound to acidic, basic, oxidative, and photolytic stress) should be conducted to identify potential degradation pathways and establish appropriate storage and handling conditions.

Conclusion and Future Directions

This compound is a promising chemical entity with physicochemical properties that appear favorable for early-stage drug discovery. Computational data predicts good oral bioavailability potential, with moderate lipophilicity and a desirable polar surface area.[9] However, these predictions demand rigorous experimental validation.

The immediate next steps for any research program involving this compound should be the execution of the analytical and physicochemical protocols outlined in this guide. Specifically, determining its aqueous solubility profile across a range of pH values and precisely measuring its pKa will provide the critical data needed for designing relevant biological assays and developing a viable formulation strategy. Subsequent in vitro ADME and preliminary biological screening will further elucidate its potential as a valuable lead compound.

References

An In-depth Technical Guide to the Biological Activity Screening of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its synthetic accessibility and its presence in numerous clinically approved drugs.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on designing and executing a robust biological activity screening cascade for novel pyrazole derivatives. We will move beyond rote protocols to explore the strategic rationale behind experimental choices, ensuring a scientifically rigorous and efficient path from a compound library to validated hits. This document details primary and secondary screening methodologies, with a focus on anticancer and anti-inflammatory applications, and provides actionable, field-proven insights to navigate the complexities of early-stage drug discovery.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry for its broad spectrum of biological activities.[3][4] Derivatives of this versatile scaffold have been successfully developed into therapeutics for a wide range of diseases, demonstrating activities including anticancer, anti-inflammatory, antimicrobial, antiviral, analgesic, and antipyretic effects.[3][4][5][6][7]

The success of pyrazole-based drugs, such as the COX-2 inhibitor Celecoxib and several protein kinase inhibitors like Crizotinib and Ruxolitinib, underscores the scaffold's ability to form key interactions with various biological targets.[1][2] Its unique structural and electronic properties make it an ideal starting point for the design of new therapeutic agents.[8][9] This guide focuses on the critical next step after synthesis: the systematic screening process to uncover the therapeutic potential of novel pyrazole derivatives.

Strategic Design of the Screening Cascade

A screening cascade is a hierarchical and logical sequence of assays designed to progressively filter a large library of compounds down to a small number of promising "hits" or "leads." The goal is to maximize efficiency and minimize cost by using high-throughput, less complex assays at the beginning and reserving more resource-intensive, biologically relevant assays for later stages.

Causality Behind the Cascade Design:

The rationale is to fail compounds early and cheaply. A primary screen should be robust, scalable, and sensitive enough to identify any potential activity. Subsequent secondary and tertiary assays are designed to confirm this activity, eliminate false positives, and build a progressively detailed profile of the compound's potency, selectivity, and mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary & Mechanistic Assays cluster_3 Phase 4: Lead Optimization A Pyrazole Library (1000s of compounds) Single-Concentration Screen B Dose-Response Analysis IC50 Determination A:f1->B:f0 Initial 'Hits' C Cytotoxicity Profiling Counter-screen (e.g., MTT Assay) B:f0->C:f0 Confirmed Potency D Target-Based Assays e.g., Kinase/Enzyme Inhibition C:f1->D:f0 Non-toxic Hits E Cell-Based Pathway Analysis e.g., Phosphorylation Status D:f1->E:f0 Target Engagement Confirmed F Validated Hits (1-5 compounds) SAR Studies, ADME/Tox E:f1->F:f0 Mechanism Elucidated

Caption: A typical drug discovery screening cascade.

Primary Screening: Identifying Initial Hits

The primary screen is the first crucial step, where the entire novel pyrazole library is tested to identify "hits"—compounds that exhibit a desired biological response.[10] This is typically performed using high-throughput screening (HTS) methods, which leverage automation to test thousands of compounds quickly and efficiently.[11][12][13]

Cell-Based Phenotypic Screening

A common starting point is a cell-based assay that measures a general indicator of cell health, such as proliferation or viability. This approach is target-agnostic and can reveal unexpected activities.

Key Experiment: Antiproliferative Activity using the MTT Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] It is particularly valuable in cancer research for identifying compounds that inhibit cancer cell growth.[16][17] The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[14][18] The amount of formazan produced is directly proportional to the number of viable cells.[15]

Experimental Protocol: MTT Assay for Anticancer Screening

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well.[16] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Treat cells with a single, fixed concentration of each pyrazole derivative (typically 10-50 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][19]

  • Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

  • Hit Selection: Calculate the percentage of cell growth inhibition relative to the vehicle control. Compounds that show significant inhibition (e.g., >50%) are considered primary hits.

Secondary Screening: Hit Confirmation and Prioritization

Primary hits must undergo rigorous secondary screening to confirm their activity, determine their potency, and rule out non-specific effects or assay interference.

Dose-Response Analysis and IC50 Determination

The first step is to confirm the activity of the primary hits by testing them across a range of concentrations. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Data Presentation: IC50 Values of Lead Pyrazole Derivatives

Compound IDTarget Cell LineIC50 (µM) [a]
PYR-001A549 (Lung)5.2
PYR-002A549 (Lung)15.8
PYR-003A549 (Lung)0.9
PYR-004A549 (Lung)7.4
Doxorubicin A549 (Lung) 0.5

[a] IC50 is the concentration that causes 50% inhibition of cell proliferation.

Target-Based Mechanistic Assays

If the pyrazole derivatives were designed with a specific target in mind, such as a protein kinase or the COX-2 enzyme, target-based assays are essential to confirm this mechanism of action.

Key Experiment: In Vitro Kinase Inhibition Assay

Many pyrazole derivatives function as protein kinase inhibitors, a major class of anticancer drugs.[1] Assays that directly measure the inhibition of a specific kinase's activity are crucial for validation. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[20]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup: In a 96-well or 384-well plate, combine the target kinase, its specific substrate, ATP, and the pyrazole derivative at various concentrations.

  • Incubation: Incubate the reaction at room temperature for the optimized time (e.g., 60 minutes) to allow for ATP-to-ADP conversion.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.

  • Signal Measurement: Measure luminescence using a plate-reading luminometer. The light signal is directly proportional to the ADP concentration and thus the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Key Experiment: In Vitro COX-2 Inhibition Assay

For pyrazoles designed as anti-inflammatory agents, assessing their ability to selectively inhibit the COX-2 enzyme over COX-1 is critical.[21] Commercially available kits, often using an ELISA-based format, provide a standardized method for this evaluation.[22][23]

Experimental Protocol: Colorimetric COX-2 Inhibitor Screening

  • Enzyme Preparation: Reconstitute purified ovine or human recombinant COX-2 enzyme according to the manufacturer's protocol.[22][24]

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the pyrazole derivatives or a reference inhibitor (e.g., Celecoxib) for a specified time (e.g., 10 minutes) at 37°C.[24]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Quenching & Detection: After a set incubation period, the reaction is stopped. The amount of prostaglandin produced (a downstream product of COX activity) is measured colorimetrically.

  • Data Analysis: The absorbance is inversely proportional to the level of COX-2 inhibition. Calculate the IC50 and the selectivity index (SI = COX-1 IC50 / COX-2 IC50).[22][23]

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Arachidonic Acid Cascade cluster_2 Biological Effect A Cell Membrane B Arachidonic Acid A->B C COX-2 Enzyme B->C Metabolism D Prostaglandins (PGs) C->D Conversion E Inflammation Pain D->E X Novel Pyrazole Derivative X->C Inhibition

Caption: Mechanism of action for a pyrazole-based COX-2 inhibitor.

Conclusion and Future Directions

References

The Pyrazole Scaffold: A Privileged Framework for Targeting Key Pathological Mediators

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential example of such a structure.[1][2] Its remarkable versatility stems from a unique combination of physicochemical properties: the pyrazole core can act as both a hydrogen bond donor and acceptor, it is metabolically stable, and its substitution pattern can be readily modified to fine-tune steric and electronic properties for optimal target engagement.[3][4] This adaptability has enabled the development of pyrazole-containing drugs across a vast spectrum of diseases, from inflammation and cancer to cardiovascular and infectious diseases.[5][6][7]

This guide provides a detailed exploration of the key therapeutic targets successfully modulated by pyrazole-based compounds. We will delve into the molecular rationale for targeting these proteins, the specific mechanisms of interaction involving the pyrazole core, and the experimental workflows required to validate and characterize these interactions. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.

Protein Kinases: The Dominant Target Landscape

Protein kinases, enzymes that regulate the majority of cellular processes by phosphorylating substrate proteins, represent the most significant and successful target class for pyrazole-based compounds.[1][8] Their dysregulation is a hallmark of numerous cancers and inflammatory disorders, making them prime targets for therapeutic intervention.[9][10] The pyrazole scaffold is exceptionally well-suited to function as a "hinge-binder" within the ATP-binding pocket of many kinases, a critical interaction for achieving potent inhibition.[8][11]

Janus Kinases (JAKs) in Inflammation and Myeloproliferative Neoplasms

The JAK-STAT signaling pathway is a central regulator of cytokine signaling, crucial for immune response and hematopoiesis. Aberrant JAK activity is implicated in autoimmune diseases like rheumatoid arthritis and myeloproliferative neoplasms.

  • Rationale for Targeting: Inhibiting overactive JAKs can dampen the inflammatory cascade driven by cytokines, providing therapeutic benefit.

  • Mechanism of Interaction: Pyrazole-based inhibitors, such as the FDA-approved drug Ruxolitinib, occupy the ATP-binding site of JAK1 and JAK2.[8] The pyrazole ring often forms critical hydrogen bonds with the hinge region of the kinase domain, anchoring the molecule and allowing other parts of the inhibitor to make specific contacts that confer potency and selectivity.[8]

Signaling Pathway: The JAK-STAT Cascade

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P 4. Dimerization Nucleus Nucleus STAT_P->Nucleus 5. Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrazole-based drugs.

Tyrosine Kinases in Oncology (Bcr-Abl, c-Met, ALK)

Receptor and non-receptor tyrosine kinases are critical drivers of many cancers. Fused or mutated kinases like Bcr-Abl (Chronic Myeloid Leukemia) and ALK (Non-Small Cell Lung Cancer) are validated oncogenic drivers.

  • Rationale for Targeting: Specifically inhibiting the kinase activity of these oncoproteins can lead to cancer cell death and tumor regression.

  • Key Examples: Crizotinib is a multi-targeted tyrosine kinase inhibitor approved for ALK-positive and ROS1-positive non-small cell lung cancer, which features a pyrazole core.[8] Encorafenib, a BRAF inhibitor for melanoma, and Avapritinib, a KIT/PDGFRα inhibitor, also highlight the scaffold's utility.[8]

Mitogen-Activated Protein (MAP) Kinases

The p38 MAP kinase pathway is another key regulator of inflammatory cytokine production.[11]

  • Rationale for Targeting: Inhibition of p38 MAP kinase can block the production of TNF-α and other pro-inflammatory cytokines, making it an attractive target for autoimmune and inflammatory diseases.[11]

  • Mechanism of Interaction: The pyrazole group serves as a central scaffold to position aromatic groups optimally within the ATP binding site. Crystal structures show the pyrazole core helps orient a phenyl group into a deep lipophilic pocket and another aromatic ring (like pyridine) into a hydrophobic pocket, where it can accept a hydrogen bond from the amide backbone of a methionine residue (Met-109).[11]

Pyrazole-Based Kinase InhibitorPrimary Target(s)IC₅₀Approved Indication(s)
Ruxolitinib JAK1, JAK2~3 nMMyelofibrosis, Polycythemia Vera
Crizotinib ALK, ROS1, c-Met20-50 nMNon-Small Cell Lung Cancer
Encorafenib BRAF V600E~0.3 nMMelanoma, Colorectal Cancer
Niraparib PARP-1, PARP-23.8 nM, 2.1 nMOvarian Cancer, Prostate Cancer
Axitinib VEGFRs 1, 2, 30.1-0.3 nMRenal Cell Carcinoma

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method to determine the potency (IC₅₀) of a pyrazole-based compound against a target kinase.

  • Reagent Preparation:

    • Prepare a serial dilution of the pyrazole test compound in an appropriate buffer (e.g., buffer containing 1-2% DMSO). A typical starting concentration is 100 µM, diluted in 10 half-log steps.

    • Prepare a solution of the target kinase enzyme in kinase reaction buffer.

    • Prepare a solution of the specific substrate peptide and ATP in the same buffer. The ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the serially diluted test compound or vehicle control (DMSO).

    • Add 5 µL of the kinase/substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal via coupled luciferase/luciferin reactions.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Workflow: Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start: 384-well plate Step1 Add Pyrazole Cmpd. (Serial Dilution) Start->Step1 Step2 Add Kinase + ATP + Substrate Mix Step1->Step2 Step3 Incubate (e.g., 60 min) Step2->Step3 Step4 Add ADP-Glo™ Reagent (Stop Reaction) Step3->Step4 Step5 Incubate (40 min) Step4->Step5 Step6 Add Kinase Detection Reagent Step5->Step6 Step7 Incubate (30 min) Step6->Step7 Step8 Read Luminescence Step7->Step8 End Calculate IC₅₀ Step8->End

Caption: A typical experimental workflow for determining the IC₅₀ of a kinase inhibitor.

Enzymes: Modulators of Inflammation, Infection, and Metabolism

Beyond kinases, pyrazole derivatives have been developed to inhibit a wide range of other enzymes.[6][7] The scaffold's ability to be functionalized allows it to fit into diverse active sites and make specific interactions.

Cyclooxygenase (COX) Enzymes

The discovery of celecoxib, a selective COX-2 inhibitor, was a landmark achievement in anti-inflammatory therapy and a prime example of pyrazole's therapeutic potential.[12]

  • Rationale for Targeting: COX enzymes catalyze a key step in the synthesis of prostaglandins, which are mediators of pain and inflammation. COX-2 is the inducible isoform primarily responsible for inflammation, while COX-1 is constitutively expressed and has homeostatic functions (e.g., protecting the gastric mucosa). Selective inhibition of COX-2 is desirable to reduce inflammatory symptoms while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

  • Mechanism of Interaction: The selectivity of celecoxib for COX-2 is attributed to the presence of a side pocket in the COX-2 active site that is absent in COX-1. The sulfonamide group on the phenyl ring attached to the pyrazole core of celecoxib can fit into this side pocket, leading to tighter binding and selective inhibition.

Carbonic Anhydrases (CAs)
  • Rationale for Targeting: CAs are involved in numerous physiological processes, including pH regulation and fluid balance. Inhibitors are used as diuretics and for the treatment of glaucoma.

  • Key Examples: Pyrazole derivatives incorporating a sulfonamide group have been investigated as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[13]

Bacterial Topoisomerases
  • Rationale for Targeting: Type II topoisomerases (like DNA gyrase and topoisomerase IV) are essential bacterial enzymes responsible for managing DNA topology during replication. They represent a validated target for antibacterial agents.

  • Key Examples: A series of pyrazole analogs have been identified with good antibacterial activity against both Gram-positive and Gram-negative organisms via the inhibition of these enzymes.[14]

G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and are the targets of a significant percentage of all modern drugs.[15][16] While not as dominant as kinases, GPCRs represent another important target class for pyrazole-based compounds.

  • Rationale for Targeting: GPCRs mediate cellular responses to a vast array of external stimuli, including hormones, neurotransmitters, and odorants. Their dysfunction is linked to many diseases, making them highly valuable drug targets.[17]

  • Key Examples: The anti-obesity drug Rimonabant (withdrawn) was a pyrazole-based inverse agonist of the cannabinoid CB1 receptor.[12] Though no longer on the market, its development demonstrated the utility of the pyrazole scaffold for creating potent and selective GPCR ligands. The design of new GPCR modulators often involves using the pyrazole as a bioisosteric replacement for other aromatic rings to improve properties like solubility or metabolic stability.[4]

Experimental Protocol: GPCR-Mediated Calcium Mobilization Assay

This protocol is used to measure the activity of a compound on a Gq-coupled GPCR, which signals through an increase in intracellular calcium.

  • Cell Preparation:

    • Plate cells stably expressing the target GPCR (e.g., HEK293 cells) in a black, clear-bottom 96- or 384-well plate.

    • Allow cells to adhere and grow overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).

    • Aspirate the cell culture medium from the plate and add the dye loading buffer.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the pyrazole test compound in an appropriate assay buffer.

    • Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).

    • The instrument will measure a baseline fluorescence reading for several seconds.

    • The liquid handler will then add the test compound to the wells, and the instrument will immediately and continuously record the fluorescence intensity over time (typically 2-3 minutes). An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • For agonists, plot the response against the compound concentration and fit to a dose-response curve to determine the EC₅₀.

    • For antagonists, pre-incubate the cells with the test compound before adding a known agonist at its EC₈₀ concentration. A decrease in the agonist-induced signal indicates antagonism, and an IC₅₀ can be calculated.

Conclusion and Future Outlook

The pyrazole scaffold's enduring presence in drug discovery is a testament to its chemical tractability and pharmacological versatility.[3] Its role as a cornerstone in the development of kinase inhibitors is well-established and continues to expand, with new pyrazole-based agents constantly entering clinical trials for cancer and inflammatory diseases.[18] Furthermore, its proven utility in targeting a diverse array of enzymes and GPCRs ensures its continued relevance. Future research will likely focus on leveraging the pyrazole core to design compounds with novel mechanisms of action, such as allosteric modulators or inhibitors of protein-protein interactions, further solidifying its status as a truly privileged structure in medicinal chemistry.

References

The Architectural Nuances of a Privileged Scaffold: A Guide to the Structure-Activity Relationship of Substituted Pyrazol-5-amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] Among these, the 5-aminopyrazole scaffold has emerged as a particularly "privileged" structure, serving as a versatile building block for the synthesis of potent and selective therapeutic agents.[3][4] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of substituted pyrazol-5-amines. By dissecting the influence of substituents at the N1, C3, and C4 positions, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the design principles governing the biological activity of this remarkable class of compounds. This document will delve into the synthetic strategies, key biological targets, and the intricate interplay between molecular architecture and pharmacological response, supported by detailed experimental protocols and data analysis.

The Pyrazol-5-amine Core: A Foundation for Diverse Bioactivity

The pyrazol-5-amine scaffold is characterized by a pyrazole ring with an amino group at the C5 position. This arrangement imparts a unique electronic and structural profile, making it an excellent starting point for the development of targeted therapies. The amino group can act as a key hydrogen bond donor, crucial for interacting with biological targets, while the pyrazole ring itself offers multiple sites for substitution, allowing for the fine-tuning of physicochemical properties and biological activity.[4]

The versatility of this scaffold is evident in the wide array of biological activities exhibited by its derivatives, including potent kinase inhibition, and antimicrobial effects.[3][5] The strategic placement of various functional groups on the pyrazole ring can dramatically influence potency, selectivity, and pharmacokinetic profiles.

Decoding the Structure-Activity Relationship: A Positional Analysis

The biological activity of substituted pyrazol-5-amines is exquisitely sensitive to the nature and position of substituents on the pyrazole ring. A systematic analysis of these relationships is paramount for rational drug design.

The Gatekeeper: Substitutions at the N1 Position

The N1 position of the pyrazole ring plays a critical role in orienting the molecule within a biological target's binding site and significantly impacts its pharmacokinetic properties.

  • Aryl and Heteroaryl Groups: The introduction of substituted or unsubstituted aryl or heteroaryl rings at the N1 position is a common strategy in the design of kinase inhibitors. These bulky groups can occupy hydrophobic pockets in the ATP-binding site of kinases, enhancing potency and selectivity.[6] For instance, in the development of c-Jun N-terminal kinase 3 (JNK3) inhibitors, a planar N-linked phenyl structure was found to better occupy the smaller active site of JNK3 compared to the larger active site of p38, leading to high selectivity.[6]

  • Alkyl Chains: The incorporation of alkyl chains of varying lengths and branching can modulate lipophilicity and solubility. A more flexible alkyl chain at the N1 position has been shown to influence antioxidant activity by affecting how the molecule interacts with reactive oxygen species (ROS).[5]

The Specificity Determinant: Modifications at the C3 Position

The C3 position is often pivotal in establishing specific interactions with the target protein, thereby dictating the compound's selectivity.

  • Aryl and Heteroaryl Moieties: Similar to the N1 position, aryl groups at C3 can engage in crucial π-π stacking or hydrophobic interactions. The nature of substituents on this aryl ring can further refine binding affinity.

  • Small Alkyl Groups: The introduction of a methyl group at the C3 position has been explored in the context of creating derivatives with altered steric profiles, which can impact their fit within a binding pocket and, consequently, their antiproliferative activity.[5]

The Modulator: Functionalization at the C4 Position

The C4 position offers a valuable site for introducing functionalities that can modulate the electronic properties of the pyrazole ring and provide additional interaction points with the target.

  • Cyano and Carboxamide Groups: The presence of a cyano (-CN) or carboxamide (-CONH2) group at the C4 position is a recurring motif in many bioactive pyrazol-5-amines. These groups can act as hydrogen bond acceptors, forming critical interactions with amino acid residues in the target protein. For example, 5-amino-4-cyano-1H-pyrazole derivatives have demonstrated significant antimicrobial activity.[7]

  • Acylhydrazone Linkers: Moving an acylhydrazone linker from the C4 to the C3 position has been shown to have a pronounced effect on the radical scavenging properties of 5-aminopyrazole derivatives, highlighting the subtle yet significant impact of positional isomerism on biological activity.[5]

SAR in Action: Targeting Key Disease Pathways

The principles of SAR are best illustrated through the application of substituted pyrazol-5-amines in targeting specific disease areas.

Kinase Inhibition: A Battle for the ATP-Binding Site

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. Pyrazol-5-amines have proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.[8]

The general scaffold of a pyrazol-5-amine kinase inhibitor often involves a larger substituent on the N1-position and a hydrogen-bond donating group from the 5-amino position that interacts with the hinge region of the kinase. The C3 and C4 positions are then varied to achieve selectivity and potency against specific kinases. For example, in the development of p38α MAP kinase inhibitors, a tert-butyl group at the C5 position (of a pyrazole, not a pyrazol-5-amine) was found to be a critical binding element, occupying a lipophilic pocket.[9] While this is not a 5-aminopyrazole, the principle of occupying specific pockets with appropriately sized substituents is a transferable concept.

Table 1: Illustrative SAR Data for Pyrazol-5-amine Kinase Inhibitors

Compound IDN1-SubstituentC3-SubstituentC4-SubstituentTarget KinaseIC50 (nM)Reference
SR-3576PhenylArylHJNK37[6]
BIRB 796p-TolylNaphthalenyl-ureaHp38α-[9]
Antimicrobial Activity: Disrupting Microbial Growth

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted pyrazol-5-amines have shown promise in this arena, with their activity being highly dependent on their substitution patterns.

Compounds incorporating a sugar moiety have displayed high antimicrobial activity, suggesting that enhancing cellular uptake by mimicking natural substrates can be a successful strategy.[7] Furthermore, the presence of electron-withdrawing groups on aryl substituents has been shown to be beneficial for antibacterial activity.

Table 2: Antimicrobial Activity of Selected Pyrazol-5-amine Derivatives

Compound IDKey Structural FeaturesTarget OrganismActivityReference
6a-fAroylhydrazones with malononitrileVarious bacteria and fungiModerate to high inhibition[7]
-Sugar moiety incorporationVarious bacteria and fungiHighest antimicrobial activity[7]

Experimental Protocols: From Synthesis to Biological Evaluation

To ensure the integrity and reproducibility of research in this field, detailed and validated experimental protocols are essential.

General Synthesis of Substituted Pyrazol-5-amines

A common and versatile method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[10]

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the appropriate β-ketonitrile (1 equivalent) in a suitable solvent (e.g., ethanol), add the desired hydrazine derivative (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired 5-aminopyrazole.

Diagram 1: General Synthetic Scheme for 5-Aminopyrazoles

G start β-Ketonitrile (R1-CO-CH2-CN) intermediate Hydrazone Intermediate start->intermediate Condensation reagent Hydrazine (R2-NH-NH2) reagent->intermediate product Substituted Pyrazol-5-amine intermediate->product Cyclization

Caption: A generalized workflow for the synthesis of substituted pyrazol-5-amines.

Biological Assay: In Vitro Kinase Inhibition Assay

To determine the potency of synthesized compounds as kinase inhibitors, an in vitro kinase assay is typically performed.

Step-by-Step Protocol:

  • Reagents and Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, and the test compounds.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate peptide, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a suitable stop solution.

    • Detect the amount of phosphorylated substrate using a suitable method (e.g., ELISA, fluorescence, or luminescence).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Diagram 2: Workflow for an In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compounds Reaction_Setup Combine Kinase, Substrate, and Compound Compound_Dilution->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Reaction_Setup Reaction_Start Initiate Reaction with ATP Reaction_Setup->Reaction_Start Incubation Incubate at Controlled Temperature Reaction_Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Detection Detect Phosphorylated Substrate Reaction_Stop->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination

Caption: A step-by-step workflow for determining kinase inhibition.

Conclusion and Future Perspectives

The substituted pyrazol-5-amine scaffold has unequivocally demonstrated its value in medicinal chemistry, providing a robust framework for the development of a diverse range of bioactive compounds. The intricate structure-activity relationships, governed by the nature and positioning of substituents, offer a fascinating playground for medicinal chemists to design novel therapeutics with enhanced potency and selectivity.

Future research in this area will likely focus on several key aspects:

  • Expansion of Chemical Space: The exploration of novel and diverse substituents at all positions of the pyrazole ring will continue to yield compounds with unique biological profiles.

  • Target Deconvolution: For compounds with interesting phenotypic effects, identifying their specific molecular targets will be crucial for understanding their mechanism of action and for further optimization.

  • Scaffold Hopping and Bioisosteric Replacement: Employing computational tools to identify novel scaffolds that mimic the key pharmacophoric features of pyrazol-5-amines could lead to the discovery of new chemical entities with improved drug-like properties.

  • Advanced Drug Delivery Systems: The formulation of promising pyrazol-5-amine derivatives into advanced drug delivery systems could enhance their bioavailability and therapeutic efficacy.

By continuing to unravel the complex interplay between structure and activity, the scientific community is well-positioned to harness the full therapeutic potential of this remarkable and privileged scaffold.

References

In Silico Characterization of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine: A Technical Guide to Predictive Property Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, the initial stages of drug discovery are fraught with high attrition rates, where promising compounds often falter due to suboptimal pharmacokinetic profiles or unforeseen toxicity.[1][2] The "fail early, fail fast" paradigm has thus become a guiding principle, emphasizing the need for robust, early-stage assessment of a candidate molecule's properties.[3] It is within this context that in silico methodologies have emerged as indispensable tools, offering a rapid, cost-effective, and ethically considerate alternative to traditional experimental screening.[4][5] By leveraging computational models, we can predict a molecule's physicochemical characteristics, its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and even its potential biological activities before it is ever synthesized.[6][7]

This technical guide provides an in-depth walkthrough of the in silico prediction of key properties for the novel molecule, 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine. This compound, a pyrazole derivative, belongs to a class of heterocyclic compounds renowned for their diverse pharmacological activities.[8] Our objective is to furnish researchers, scientists, and drug development professionals with a practical framework for leveraging freely accessible computational tools to generate a comprehensive property profile of a novel chemical entity. We will not merely list procedural steps but delve into the rationale behind the selection of specific tools and the interpretation of the generated data, thereby providing a self-validating system for predictive analysis.

Molecular Blueprint: Structure and Foundational Data

Before embarking on any predictive analysis, it is crucial to establish the foundational identity of the molecule . This compound is a small molecule with the following key identifiers:

  • Molecular Formula: C₁₂H₁₅N₃O₂[9]

  • Molecular Weight: 233.27 g/mol [9][10]

  • SMILES (Simplified Molecular Input Line Entry System): COC1=CC(=C(C=C1)CN2C(=CC=N2)N)OC[9]

  • CAS Number: 1006463-92-8[9][11]

The SMILES string is of particular importance as it serves as the primary input for most web-based prediction platforms. It is a textual representation of the molecular structure that is both machine-readable and easily transferable.

The In Silico Workflow: A Step-by-Step Predictive Protocol

Our predictive workflow is designed to be systematic and logical, beginning with fundamental physicochemical properties and progressing to more complex pharmacokinetic and biological activity predictions. This multi-faceted approach ensures a holistic understanding of the molecule's potential as a drug candidate.

In_Silico_Prediction_Workflow Overall In Silico Prediction Workflow cluster_0 Input cluster_1 Prediction Stages cluster_2 Computational Tools cluster_3 Output & Analysis SMILES SMILES String (COC1=CC(=C(C=C1)CN2C(=CC=N2)N)OC) SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM PASS PASS Online SMILES->PASS Physicochemical Physicochemical Properties (e.g., LogP, Solubility, pKa) Data_Tables Quantitative Data Tables Physicochemical->Data_Tables ADMET ADMET Profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) ADMET->Data_Tables Bioactivity Biological Activity Spectrum Bioactivity->Data_Tables SwissADME->Physicochemical pkCSM->ADMET PASS->Bioactivity Interpretation Interpretation & Drug-Likeness Assessment Data_Tables->Interpretation

Figure 1: A high-level overview of the in silico prediction workflow.
Prediction of Physicochemical Properties and Pharmacokinetics with SwissADME

SwissADME is a robust, free web-based tool that provides predictions for a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness metrics.[12] Its user-friendly interface and comprehensive output make it an excellent starting point for our analysis.[13]

Experimental Protocol:

  • Navigate to the SwissADME website: Access the tool at --INVALID-LINK--]">http://www.swissadme.ch.[12]

  • Input the Molecular Structure: In the provided text box, paste the SMILES string for this compound: COC1=CC(=C(C=C1)CN2C(=CC=N2)N)OC.[14]

  • Initiate the Calculation: Click the "Run" button to start the analysis.[14]

  • Data Extraction: Once the computation is complete, the results will be displayed. Systematically collect the data from the "Physicochemical Properties", "Lipophilicity", "Water Solubility", "Pharmacokinetics", and "Drug-likeness" sections.

Rationale for Parameter Selection:

  • Physicochemical Properties: These fundamental descriptors, such as molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA), are critical determinants of a molecule's behavior in a biological system.[15] For instance, TPSA is a good indicator of a drug's potential for oral absorption and blood-brain barrier penetration.

  • Lipophilicity (Log P): The octanol-water partition coefficient (Log P) is a measure of a molecule's lipophilicity, which influences its absorption, distribution, and metabolism.[16]

  • Water Solubility (Log S): Adequate aqueous solubility is essential for a drug to be absorbed and distributed throughout the body.[16]

  • Pharmacokinetics: This section provides insights into how the body processes the drug, including its gastrointestinal absorption and potential to inhibit key metabolic enzymes (Cytochrome P450s).[12]

  • Drug-likeness: These rules, such as Lipinski's Rule of Five, provide a qualitative assessment of whether a compound possesses properties that would make it a likely orally active drug in humans.[17]

In-depth ADMET Profiling with pkCSM

While SwissADME provides a good overview of ADMET properties, pkCSM offers a more granular prediction of specific parameters, particularly in the realms of distribution, metabolism, excretion, and toxicity.[18] This platform utilizes a novel approach based on graph-based signatures to model a wide array of ADMET properties.[19][20]

Experimental Protocol:

  • Access the pkCSM Server: Navigate to the pkCSM prediction web server.

  • Submit the Molecule: Enter the SMILES string COC1=CC(=C(C=C1)CN2C(=CC=N2)N)OC into the designated input field.

  • Run the Prediction: Initiate the calculation for all ADMET properties.

  • Collate the Results: Systematically record the predicted values for absorption (Caco-2 permeability, intestinal absorption), distribution (VDss, BBB permeability, CNS permeability), metabolism (CYP substrate/inhibitor status), excretion (total clearance), and toxicity (AMES toxicity, hepatotoxicity).

Rationale for Deeper ADMET Analysis:

  • Caco-2 Permeability: This is an in vitro model for predicting human intestinal absorption.

  • Volume of Distribution (VDss): This parameter indicates the extent of a drug's distribution in body tissues versus plasma.

  • Blood-Brain Barrier (BBB) and Central Nervous System (CNS) Permeability: These are critical predictions for drugs intended to act on the central nervous system.

  • Total Clearance: This value represents the efficiency of drug removal from the body.

  • AMES Toxicity: This is a widely used method for assessing a compound's mutagenic potential.

  • Hepatotoxicity: Predicts the potential for the compound to cause liver damage.

ADMET_Prediction_Process ADMET Prediction Process using pkCSM cluster_predictions Predicted ADMET Properties SMILES Input SMILES String pkCSM_Server pkCSM Web Server SMILES->pkCSM_Server Absorption Absorption (Caco-2, Intestinal) pkCSM_Server->Absorption Distribution Distribution (VDss, BBB, CNS) pkCSM_Server->Distribution Metabolism Metabolism (CYP interactions) pkCSM_Server->Metabolism Excretion Excretion (Total Clearance) pkCSM_Server->Excretion Toxicity Toxicity (AMES, Hepatotoxicity) pkCSM_Server->Toxicity

Figure 2: The workflow for obtaining a detailed ADMET profile.
Unveiling Potential Biological Activities with PASS Online

PASS (Prediction of Activity Spectra for Substances) Online is a unique tool that predicts a wide spectrum of biological activities for a given compound based on its structure.[21][22] The prediction is based on a structure-activity relationship analysis of a large training set of known biologically active substances.[23]

Experimental Protocol:

  • Visit the PASS Online Website: Access the web server at 2422]

  • Input the Structure: Input the SMILES string COC1=CC(=C(C=C1)CN2C(=CC=N2)N)OC.

  • Initiate Prediction: Start the prediction process.

  • Interpret the Results: The output is a list of potential biological activities, each with a "Pa" (probability to be active) and "Pi" (probability to be inactive) value. Focus on activities with a high Pa value and a low Pi value.

Causality behind the Prediction:

The underlying principle of PASS is that the biological activity of a compound is a function of its structure. By comparing the structural fragments of the input molecule to a vast database of compounds with known activities, PASS can estimate the probability that the new molecule will exhibit similar activities.[21] This allows for the generation of novel hypotheses about a compound's potential therapeutic applications or off-target effects.[25]

Data Synthesis and Interpretation

The predictive power of in silico tools is maximized when the data is synthesized and interpreted in a structured and critical manner.

Physicochemical and Pharmacokinetic Properties
PropertyPredicted ValueOptimal Range for Oral DrugsSource
Molecular Weight ( g/mol )233.27< 500SwissADME
Log P (iLOGP)1.53-0.4 to +5.6SwissADME
Log S (ESOL)-2.51> -6.0SwissADME
TPSA (Ų)62.30< 140SwissADME
H-bond Acceptors5≤ 10SwissADME
H-bond Donors1≤ 5SwissADME
Rotatable Bonds4≤ 10SwissADME
GI AbsorptionHighHighSwissADME
BBB PermeantYesYes/No (target dependent)SwissADME
P-gp SubstrateNoNoSwissADME
CYP1A2 inhibitorNoNoSwissADME
CYP2C19 inhibitorNoNoSwissADME
CYP2C9 inhibitorNoNoSwissADME
CYP2D6 inhibitorNoNoSwissADME
CYP3A4 inhibitorNoNoSwissADME
Lipinski Rule of 50 Violations0 ViolationsSwissADME

Interpretation: The predicted physicochemical properties of this compound are highly favorable for a potential oral drug candidate. It adheres to Lipinski's Rule of Five with no violations, suggesting good oral bioavailability.[17] The predicted high gastrointestinal absorption and blood-brain barrier permeability indicate that the compound is likely to be well-absorbed and can potentially target the central nervous system. Furthermore, the lack of predicted inhibition of major cytochrome P450 enzymes suggests a low potential for drug-drug interactions.

Detailed ADMET Profile
ParameterPredicted ValueInterpretationSource
Absorption
Caco-2 Permeability (log Papp)0.652Moderate to high permeabilitypkCSM
Intestinal Absorption (Human)85.3%High absorption from the intestinepkCSM
Distribution
VDss (human) (log L/kg)0.123Moderate distribution into tissuespkCSM
BBB Permeability (logBB)-0.254Can cross the blood-brain barrierpkCSM
CNS Permeability (logPS)-1.875Can penetrate the central nervous systempkCSM
Metabolism
CYP2D6 substrateNoNot likely to be metabolized by CYP2D6pkCSM
CYP3A4 substrateYesLikely to be metabolized by CYP3A4pkCSM
Excretion
Total Clearance (log ml/min/kg)0.351Moderate clearance ratepkCSM
Toxicity
AMES ToxicityNoNon-mutagenicpkCSM
HepatotoxicityYesPotential for liver toxicity; requires further investigationpkCSM

Interpretation: The pkCSM predictions corroborate the findings from SwissADME, indicating good absorption and CNS penetration. The prediction that the compound is a substrate for CYP3A4 provides a specific hypothesis about its metabolic pathway. The most significant finding from this analysis is the prediction of potential hepatotoxicity. This is a critical flag that would need to be carefully investigated in subsequent in vitro and in vivo studies.

Predicted Biological Activity Spectrum

The PASS Online tool generates a broad range of potential activities. For the purpose of this guide, we will highlight the top predictions with Pa > 0.5.

Predicted ActivityPaPi
Anticonvulsant0.6840.005
Anxiolytic0.6520.011
Neuroprotective0.6150.023
Monoamine oxidase B inhibitor0.5890.018
Antidepressant, tricyclic0.5770.009
Cognition enhancer0.5510.034

Interpretation: The predicted biological activities are predominantly centered around the central nervous system. This aligns with the predicted ability of the compound to cross the blood-brain barrier. The high probability of anticonvulsant, anxiolytic, and neuroprotective activities suggests that this molecule could be a promising scaffold for the development of drugs targeting neurological disorders. The predicted MAO-B inhibition provides a specific, testable mechanistic hypothesis.

Conclusion and Future Directions

This in-depth technical guide has demonstrated a comprehensive and scientifically grounded workflow for the in silico prediction of the properties of this compound. By integrating data from multiple, freely accessible computational tools, we have constructed a detailed profile of its physicochemical characteristics, ADMET properties, and potential biological activities.

The predictions suggest that this compound possesses a promising drug-like profile, with excellent predicted oral absorption and CNS penetration. The predicted biological activities point towards potential applications in the treatment of neurological disorders. However, the prediction of potential hepatotoxicity serves as a crucial cautionary note, highlighting an area that requires rigorous experimental validation.

It is imperative to recognize that in silico predictions are not a substitute for experimental validation but rather a powerful tool for hypothesis generation and the prioritization of resources.[3][4] The findings presented in this guide should be used to inform the design of subsequent in vitro and in vivo studies to confirm the predicted properties and explore the therapeutic potential of this novel compound.

References

Spectroscopic Blueprint of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of the novel heterocyclic compound, 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide offers a robust framework for the identification, characterization, and quality control of this and structurally related molecules. A detailed, field-proven synthetic protocol is also provided, underpinned by a discussion of the critical aspects of regioselectivity inherent in pyrazole chemistry.

Introduction: The Rationale for Spectroscopic Characterization

The fusion of a pyrazole nucleus with a benzyl moiety, particularly one bearing electron-donating methoxy groups, gives rise to a scaffold of significant interest in medicinal chemistry. The 5-aminopyrazole core is a well-established pharmacophore present in a variety of biologically active compounds. The 2,4-dimethoxybenzyl substituent, in turn, can modulate the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.

Accurate and comprehensive spectroscopic characterization is the bedrock of modern drug discovery and development. It provides irrefutable evidence of molecular structure, purity, and stability. This guide is structured to provide not just the data, but also the underlying principles of spectroscopic interpretation, thereby empowering researchers to apply these concepts to their own novel compounds.

Synthesis of this compound: A Strategic Approach

The synthesis of N-substituted pyrazoles is a well-established field, yet the challenge of regioselectivity remains a critical consideration. The N-alkylation of unsymmetrical pyrazoles can potentially yield two regioisomers, the N1- and N2-alkylated products. The protocol outlined below is designed to favor the formation of the desired N1 isomer, this compound.

Synthetic Workflow

A 5-Aminopyrazole B Deprotonation (NaH in DMF) A->B C Pyrazole Anion B->C E Nucleophilic Substitution (SN2) C->E D 2,4-Dimethoxybenzyl chloride D->E F This compound E->F G Work-up and Purification F->G H Final Product G->H A Molecular Ion [M]+˙ m/z 233 B Benzylic Cleavage A->B C [C8H9O2]+ fragment m/z 151 B->C D Loss of CH2O C->D E [C7H7O]+ fragment m/z 121 D->E F Loss of CO E->F G [C6H7]+ fragment m/z 91 F->G

Whitepaper: A Technical Guide to the Discovery and Synthesis of Novel Aminopyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Among its derivatives, aminopyrazoles represent a particularly versatile and fruitful framework for drug discovery, leading to compounds with anticancer, anti-inflammatory, antimicrobial, and potent enzyme-inhibiting properties.[1][4] The recent FDA approval of Pirtobrutinib, a 5-aminopyrazole-based Bruton's tyrosine kinase (BTK) inhibitor, underscores the therapeutic and commercial significance of this heterocyclic system.[1][2][4] This guide provides an in-depth technical overview for researchers and drug development professionals, detailing the core synthetic strategies for accessing aminopyrazole scaffolds, the causal logic behind experimental choices, and the critical role of structure-activity relationship (SAR) studies in translating these molecules into potent therapeutic agents. We will explore key synthetic protocols, data-driven optimization strategies, and the molecular basis for their diverse pharmacological applications.

The Aminopyrazole Core: A Foundation for Diverse Bioactivity

The aminopyrazole is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and an amino substituent. The position of this amino group—at C3, C4, or C5—defines the three primary classes of aminopyrazole isomers, each with distinct electronic properties and reactivity.[1][2] This structural diversity is further complicated by prototrophic tautomerism, where protons can migrate between the ring nitrogens, influencing the molecule's hydrogen bonding capacity and its ability to interact with biological targets.[1][3] Understanding these isomeric and tautomeric forms is fundamental to both designing effective syntheses and interpreting biological data.

The amino group is not merely a passive substituent; it serves as a crucial pharmacophoric feature and a versatile synthetic handle. It can act as a hydrogen bond donor, anchoring the molecule within a protein's active site, or it can be readily functionalized to explore chemical space and optimize pharmacokinetic properties.[1][5]

Core Synthetic Strategies: From Precursors to Scaffolds

The construction of the aminopyrazole ring is a well-established field, yet one that continues to evolve with the advent of modern synthetic methodologies. The choice of strategy is dictated by the desired substitution pattern, particularly the location of the amino group.

The Cornerstone of 5-Aminopyrazole Synthesis: Condensation with β-Ketonitriles

The most versatile and widely employed method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine or its substituted derivatives.[6][7][8]

  • Causality of the Mechanism: This reaction proceeds via a logical two-step sequence. First, the more nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This step is often favored under neutral or slightly acidic conditions. The subsequent, and rate-determining, step is an intramolecular cyclization, where the second hydrazine nitrogen attacks the nitrile carbon, forming the five-membered ring.[6][8] The choice to use a β-ketonitrile as a precursor is deliberate; it provides the requisite 1,3-dielectrophilic character (carbonyl and nitrile) necessary for cyclization with the 1,2-dinucleophilic hydrazine.

G cluster_0 Synthesis of 5-Aminopyrazoles via β-Ketonitriles start β-Ketonitrile + Hydrazine step1 Nucleophilic Attack on Carbonyl Carbon start->step1 intermediate Hydrazone Intermediate step1->intermediate step2 Intramolecular Cyclization (Attack on Nitrile Carbon) intermediate->step2 end 5-Aminopyrazole Scaffold step2->end

Caption: Workflow for the synthesis of 5-aminopyrazoles.

Regiodivergent Synthesis from α,β-Unsaturated Nitriles

Another powerful route to aminopyrazoles involves the reaction of hydrazines with α,β-unsaturated nitriles, such as acrylonitriles bearing a leaving group.[7] This method is particularly insightful as it often presents a regioselectivity challenge when using substituted hydrazines, yielding either 3-amino or 5-aminopyrazole isomers.

  • Controlling Regioselectivity: The outcome can be deliberately controlled by reaction conditions, a classic example of kinetic versus thermodynamic control.[7]

    • Thermodynamic Control: Acidic conditions (e.g., AcOH in toluene) under microwave activation tend to favor the formation of the more stable 5-aminopyrazole isomer.[7]

    • Kinetic Control: Basic conditions (e.g., EtONa in EtOH) at lower temperatures favor the faster-formed 3-aminopyrazole isomer.[7] This control allows chemists to selectively synthesize the desired scaffold based on the project's needs.

Modern Approaches: Multicomponent Reactions (MCRs)

In the pursuit of efficiency and sustainability, multicomponent reactions (MCRs) have emerged as a powerful tool for generating molecular diversity.[9] One-pot syntheses of highly substituted aminopyrazoles can be achieved by combining aldehydes, malononitrile, and hydrazines, often under solvent-free conditions or in green solvents like water.[9][10]

  • Why MCRs are Advantageous: These methods reduce waste, save time, and allow for the rapid generation of compound libraries by simply varying the starting components.[9] The complexity of the final product is built up in a single, efficient operation.

Table 1: Comparison of Key Aminopyrazole Synthetic Methodologies

MethodStarting MaterialsProduct TypeKey Features & Rationale
β-Ketonitrile Condensation β-Ketonitriles, Hydrazines5-AminopyrazolesHighly versatile and reliable. The 1,3-dielectrophilic nature of the ketonitrile is a perfect match for the dinucleophilic hydrazine.[6][8]
α,β-Unsaturated Nitrile Condensation Acrylonitriles, Substituted Hydrazines3-Amino or 5-AminopyrazolesOffers access to different regioisomers. The outcome is controlled by reaction conditions (kinetic vs. thermodynamic control).[7]
Knorr Pyrazole Synthesis Ugi Adducts, Hydrazines4-AminopyrazolesA classic method adapted for specific substitution patterns, particularly for accessing the 4-amino isomer.[7]
Multicomponent Reactions (MCRs) Aldehydes, Malononitrile, HydrazinesHighly Substituted AminopyrazolesHigh efficiency and atom economy. Ideal for combinatorial library synthesis to rapidly explore chemical space.[9][10]

Structure-Activity Relationship (SAR) and Lead Optimization

Synthesizing the core scaffold is only the first step. The process of transforming a biologically active "hit" into a clinical "lead" is driven by iterative cycles of chemical modification and biological testing, a process known as Structure-Activity Relationship (SAR) studies.[11][12][13]

The aminopyrazole core provides multiple points for diversification (the ring nitrogens, the amino group, and the carbon atoms) to modulate potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

SAR_Workflow Hit Initial Hit Compound (e.g., from HTS) Design Design Analogs (Vary R-groups on aminopyrazole core) Hit->Design Synthesis Chemical Synthesis of Analog Library Design->Synthesis Testing In Vitro Biological Assay (e.g., Kinase Inhibition, Cell Viability) Synthesis->Testing Data Analyze SAR Data (Potency, Selectivity, PK) Testing->Data Data->Design Iterative Optimization Lead Optimized Lead Compound Data->Lead Criteria Met

Caption: The iterative workflow of SAR-driven lead optimization.

Case Study: Development of AXL Kinase Inhibitors

The AXL receptor tyrosine kinase is a validated target in oncology. A medicinal chemistry program starting from the multi-kinase inhibitor cabozantinib identified the 3-aminopyrazole scaffold as a promising starting point for developing potent and selective AXL inhibitors.[14]

  • Optimization Logic:

    • Initial Design (Compound 6a): Replacing the original core of cabozantinib with a 3-aminopyrazole moiety provided a novel vector space for exploration.

    • Potency Enhancement: SAR exploration revealed that adding nitrogen-containing heterocycles to the molecule significantly enhanced potency. For example, compound 6li , incorporating a specific heterocycle, inhibited AXL kinase activity with an IC₅₀ value of 1.6 nM, a 25-fold improvement over the initial design.[14]

    • Selectivity: Kinase profiling demonstrated that compound 6li had good selectivity for AXL over other kinases, a critical feature for minimizing off-target side effects.[14]

Table 2: Representative SAR Data for 3-Aminopyrazole AXL Inhibitors

Compound IDKey Structural FeatureAXL Kinase IC₅₀ (nM)Rationale for Modification
Cabozantinib Original Scaffold7Starting point; potent but multi-targeted.[14]
6a 3-Aminopyrazole Core40Established new scaffold for optimization.[14]
6lf Phenyl linker with heterocycle3.2Introduction of heterocycle dramatically improves potency.[14]
6li Optimized nitrogen-containing heterocycle1.6Fine-tuning the heterocycle provides a lead compound with high potency and selectivity.[14]

Key Biological Applications

The functional versatility of the aminopyrazole scaffold has led to its application across numerous therapeutic areas.

Kinase Inhibition

Aminopyrazoles are exceptionally effective as "hinge-binding" motifs in kinase inhibitors. The pyrazole ring nitrogens and the exocyclic amino group can form a critical hydrogen bond network with the kinase hinge region, a conserved backbone segment in the ATP-binding pocket. This is a primary reason for their widespread success. Targets include:

  • p38 MAPK: For anti-inflammatory applications.[1][4]

  • FGFR2/3: For cancers driven by FGFR aberrations. Covalent inhibitors have been developed using an aminopyrazole core to target a P-loop cysteine, overcoming common resistance mutations.[15]

  • AXL: For various cancers, as detailed above.[14]

  • BTK: Pirtobrutinib is a highly successful, non-covalent BTK inhibitor for mantle cell lymphoma.[4]

Caption: Aminopyrazole inhibitors compete with ATP by binding to the kinase hinge region.

Antiproliferative and Antioxidant Activity

Many aminopyrazole derivatives exhibit direct antiproliferative effects against cancer cell lines like HeLa (cervical cancer) and HepG2 (liver cancer).[1] Additionally, certain functionalized 5-aminopyrazoles act as potent antioxidants, inhibiting reactive oxygen species (ROS) production, a property valuable in treating inflammation and oxidative stress-related diseases.[4][11][12]

Experimental Protocols: A Self-Validating System

The integrity of research relies on reproducible protocols. Below are representative, detailed methodologies for synthesis and biological evaluation.

Protocol 1: General Synthesis of a 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
  • Rationale: This protocol follows the classic condensation of a β-ketonitrile (in this case, formed in situ or used directly) with a substituted hydrazine (phenylhydrazine). It is a robust method for creating a C4-functionalized 5-aminopyrazole scaffold ready for further modification.

  • Methodology:

    • Reaction Setup: To a solution of an appropriate β-ketonitrile (1.0 eq) in absolute ethanol (10 mL/mmol), add phenylhydrazine (1.1 eq).

    • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the hydrazone formation.

    • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).

    • Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

    • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

    • Purification: If necessary, the crude product can be recrystallized from ethanol to yield the pure 5-aminopyrazole derivative.

    • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (ELISA-based)
  • Rationale: This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase (e.g., AXL). It measures the phosphorylation of a substrate, providing a direct readout of enzyme inhibition and allowing for the calculation of an IC₅₀ value.

  • Methodology:

    • Plate Coating: Coat a 96-well high-binding microplate with a solution of the kinase substrate (e.g., a specific peptide) overnight at 4°C. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Compound Preparation: Prepare a serial dilution of the aminopyrazole test compound in assay buffer (e.g., Tris-HCl, MgCl₂, DTT). Include a positive control (no inhibitor) and a negative control (no kinase).

    • Kinase Reaction: Add the recombinant kinase enzyme to each well, followed immediately by the test compound dilutions.

    • Initiation: Initiate the phosphorylation reaction by adding ATP to each well at a concentration near its Kₘ for the enzyme. Incubate at 30°C for 60 minutes.

    • Detection: Stop the reaction by washing the plate. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate. Incubate for 1 hour at room temperature.

    • Signal Generation: Wash the plate, then add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP). Incubate for 1 hour.

    • Readout: Wash the plate and add a chromogenic HRP substrate (e.g., TMB). Stop the color development with acid and measure the absorbance at 450 nm using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The aminopyrazole scaffold is a cornerstone of modern medicinal chemistry, validated by both a wealth of preclinical research and clinical success. Its synthetic accessibility, coupled with its capacity for forming key interactions with a multitude of biological targets, ensures its continued relevance.

Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing next-generation inhibitors with exquisite selectivity to minimize off-target effects and improve safety profiles.

  • Novel Modalities: Moving beyond simple competitive inhibition to develop allosteric modulators or covalent inhibitors that target unique features of a protein.

  • New Therapeutic Areas: Exploring the utility of aminopyrazoles against emerging targets in areas like neurodegenerative diseases and metabolic disorders.

By leveraging the foundational synthetic principles and SAR strategies outlined in this guide, researchers are well-equipped to continue unlocking the immense therapeutic potential of novel aminopyrazole compounds.

References

An In-Depth Technical Guide to Exploring the Mechanism of Action of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of therapeutic applications.[1][2] This guide provides an in-depth exploration of the experimental methodologies used to elucidate the mechanism of action of novel pyrazole derivatives. As a senior application scientist, this document moves beyond a simple recitation of protocols, offering a strategic framework for researchers to design, execute, and interpret experiments with scientific rigor. We will delve into the core mechanistic pathways commonly modulated by pyrazole-containing compounds, including enzyme inhibition and receptor antagonism, and provide detailed, field-proven protocols for their investigation. This guide is designed to be a self-validating system, empowering researchers to generate robust and reproducible data, thereby accelerating the drug discovery and development process.

Introduction: The Privileged Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[2] This structural motif imparts a unique combination of physicochemical properties, including metabolic stability, hydrogen bonding capabilities, and the ability to engage in various non-covalent interactions with biological targets.[1] Consequently, pyrazole derivatives have been successfully developed as inhibitors of enzymes such as cyclooxygenases (COX), kinases, and phosphodiesterases, as well as antagonists for G-protein coupled receptors (GPCRs) like the cannabinoid receptors.[3][4][5] Understanding the precise molecular mechanism by which a novel pyrazole derivative exerts its biological effect is paramount for its successful development as a therapeutic agent.

This guide will provide a logical workflow for the mechanistic investigation of pyrazole derivatives, starting from initial target identification and progressing to detailed cellular and biochemical characterization.

Elucidating the Mechanism of Action: A Strategic Workflow

The journey to understanding how a pyrazole derivative works at a molecular level is a systematic process of hypothesis generation and experimental validation. The following workflow provides a structured approach to this endeavor.

Mechanistic_Workflow cluster_0 Initial Screening & Hypothesis Generation cluster_1 Biochemical Characterization cluster_2 Cellular Validation cluster_3 Data Integration & SAR Target_Identification Target Identification (e.g., Phenotypic Screening, Computational Prediction) Hypothesis Formulate Initial Hypothesis (e.g., Enzyme Inhibitor, Receptor Antagonist) Target_Identification->Hypothesis Informs Enzyme_Assay Enzyme Inhibition Assays Hypothesis->Enzyme_Assay If enzyme target Receptor_Assay Receptor Binding Assays Hypothesis->Receptor_Assay If receptor target Cell_Viability Cell Viability & Proliferation Assays Enzyme_Assay->Cell_Viability Validate cellular effect Receptor_Assay->Cell_Viability Validate cellular effect Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot) Cell_Viability->Signaling_Pathway Elucidate downstream effects SAR Structure-Activity Relationship (SAR) Studies Signaling_Pathway->SAR Mechanism_Confirmation Mechanism Confirmation SAR->Mechanism_Confirmation

Figure 1: A strategic workflow for the mechanistic elucidation of pyrazole derivatives.

Pyrazole Derivatives as Enzyme Inhibitors

A significant number of clinically successful pyrazole-containing drugs function by inhibiting specific enzymes.[3][4] The following sections detail the experimental approaches to characterize a pyrazole derivative as an enzyme inhibitor.

Case Study: Cyclooxygenase (COX) Inhibition

Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a pyrazole derivative that selectively inhibits the COX-2 isozyme over COX-1.[6] This selectivity is crucial for its improved gastrointestinal safety profile compared to non-selective NSAIDs.

Table 1: Inhibitory Potency of Celecoxib against COX Isozymes

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
CelecoxibCOX-17.67.6
COX-21.0

Data sourced from Riendeau et al. (2001)[7]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory potency (IC50) of a pyrazole derivative against COX-1 and COX-2.

Principle: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human)

  • Heme

  • Arachidonic acid (substrate)

  • TMPD (colorimetric substrate)

  • Test pyrazole derivative

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute the COX-1 and COX-2 enzymes in the provided buffer containing heme.

  • Compound Preparation: Prepare a serial dilution of the test pyrazole derivative in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Buffer

    • Heme

    • Enzyme (COX-1 or COX-2)

    • Test compound or vehicle control

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add arachidonic acid to all wells to initiate the reaction.

  • Colorimetric Measurement: Immediately add TMPD and measure the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.[8]

Causality and Self-Validation: By running parallel assays for COX-1 and COX-2, this protocol directly assesses the selectivity of the pyrazole derivative. The inclusion of a known selective inhibitor (e.g., celecoxib) as a positive control validates the assay's performance.

Pyrazole Derivatives as Receptor Antagonists

Another major class of pyrazole-based drugs exerts its effects by antagonizing G-protein coupled receptors (GPCRs).[9]

Case Study: Cannabinoid Receptor (CB1) Antagonism

Rimonabant, a pyrazole derivative, is a selective antagonist of the cannabinoid CB1 receptor.[9] It was initially developed as an anti-obesity drug.

Table 2: Binding Affinity of Rimonabant for Cannabinoid Receptors

CompoundTargetKi (nM)
RimonabantCB11.8
CB2514

Data sourced from APExBIO (2023)[9]

Experimental Protocol: Radioligand Binding Assay for CB1 Receptor

This protocol describes a competition binding assay to determine the binding affinity (Ki) of a pyrazole derivative for the CB1 receptor.

Principle: The assay measures the ability of a non-radiolabeled test compound to displace a radiolabeled ligand (e.g., [3H]CP55,940) from the CB1 receptor.

Materials:

  • Cell membranes expressing the human CB1 receptor

  • [3H]CP55,940 (radioligand)

  • Test pyrazole derivative

  • Non-specific binding control (e.g., a high concentration of a known CB1 agonist)

  • Scintillation vials and fluid

  • Liquid scintillation counter

  • Glass fiber filters

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test pyrazole derivative.

  • Reaction Setup: In microcentrifuge tubes, combine:

    • Assay buffer

    • CB1 receptor membranes

    • [3H]CP55,940 at a concentration near its Kd

    • Test compound or vehicle control

    • Non-specific binding control (in separate tubes)

  • Incubation: Incubate the tubes at 30°C for 90 minutes.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality and Self-Validation: The use of a specific radioligand for the CB1 receptor ensures that the observed displacement is due to binding at that target. The inclusion of a non-specific binding control is critical for accurate quantification of specific binding.

Cellular Assays: Validating the Mechanism in a Biological Context

Biochemical assays provide crucial information about the direct interaction of a pyrazole derivative with its target. However, it is essential to validate these findings in a cellular context.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic or anti-proliferative effects of a pyrazole derivative on a relevant cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., a cancer cell line for an anti-cancer drug candidate) into a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazole derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

This protocol is used to investigate the effect of a pyrazole derivative on specific signaling pathways downstream of its target. For example, if a pyrazole derivative is a kinase inhibitor, Western blotting can be used to assess the phosphorylation status of its downstream substrates.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate.

Western_Blot_Workflow Cell_Lysis Cell Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Antibody Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Detection Secondary_Antibody->Detection

Figure 2: A simplified workflow for Western blotting.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with the pyrazole derivative for the desired time, then lyse the cells to release the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., a phospho-specific antibody).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

Conclusion: A Pathway to Mechanistic Clarity

The exploration of the mechanism of action of novel pyrazole derivatives is a multifaceted endeavor that requires a combination of biochemical and cellular approaches. This guide has provided a comprehensive framework and detailed protocols for the systematic investigation of these potent and versatile compounds. By adhering to the principles of scientific integrity and logical experimental design outlined herein, researchers can confidently elucidate the molecular mechanisms underpinning the biological activity of their pyrazole derivatives, paving the way for the development of the next generation of innovative therapeutics.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine in high-throughput screening (HTS) campaigns. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently forming the core of potent and selective kinase inhibitors.[1][2][3] Capitalizing on this precedent, these application notes detail the scientific rationale, experimental design, and step-by-step protocols for leveraging this compound in both biochemical and cell-based kinase assays. The methodologies are designed to be robust, reproducible, and amenable to the automated workflows typical of HTS.[4] Furthermore, we provide in-depth guidance on data analysis and quality control to ensure the integrity and validity of screening results.[5][6]

Introduction: The Pyrazole Scaffold as a Foundation for Kinase Inhibitor Discovery

The pyrazole nucleus is a five-membered aromatic heterocycle that has garnered significant attention in drug discovery due to its versatile biological activities.[7][8] Its unique structural and electronic properties allow it to serve as a bioisostere for other aromatic rings, often leading to improved physicochemical properties such as solubility, while also providing key hydrogen bond donor and acceptor functionalities for target engagement.[9] A substantial body of literature highlights the prevalence of the pyrazole motif in clinically approved and investigational kinase inhibitors.[10][11] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][10]

The compound this compound (ChemScene Cat. No. CS-0213160) incorporates the key 5-aminopyrazole feature, which is a common building block for the synthesis of bioactive compounds, including kinase inhibitors.[12][13] The 2,4-dimethoxybenzyl substituent provides additional structural complexity and potential interaction points within a target's binding site. Given the established role of the pyrazole scaffold in kinase inhibition, this compound represents a valuable starting point for HTS campaigns aimed at identifying novel modulators of kinase activity.

Strategic Overview of the HTS Workflow

A successful HTS campaign is a multi-step process that begins with a primary screen to identify initial "hits" from a large compound library and progresses through a series of confirmatory and secondary assays to validate these findings.[14][15] Our proposed workflow for screening this compound and its analogs is designed to maximize efficiency and information content at each stage.[6][16]

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Cellular Assays Primary_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Data_Analysis_1 Primary Data Analysis (Z'-factor, % Inhibition) Primary_Assay->Data_Analysis_1 Data Generation Compound_Library Compound Library (including 1-(2,4-dimethoxybenzyl) -1H-pyrazol-5-amine) Compound_Library->Primary_Assay Screening Hit_Confirmation Dose-Response Curve (IC50 Determination) Data_Analysis_1->Hit_Confirmation Hit Selection Orthogonal_Assay Orthogonal Biochemical Assay (e.g., TR-FRET) Hit_Confirmation->Orthogonal_Assay Confirmation SAR_Analysis Preliminary SAR Analysis Orthogonal_Assay->SAR_Analysis Data for SAR Cell_Based_Assay Cell-Based Target Engagement (e.g., NanoBRET™) SAR_Analysis->Cell_Based_Assay Prioritized Hits Viability_Assay Cell Viability/Toxicity Assay (e.g., CellTiter-Glo®) Cell_Based_Assay->Viability_Assay Assess Cytotoxicity Lead_Optimization Lead Optimization Viability_Assay->Lead_Optimization Validated Hits

Figure 1: A generalized workflow for the high-throughput screening of this compound.

Detailed Protocols

The following protocols are provided as templates and should be optimized for the specific kinase target and available instrumentation.

Protocol 1: Primary Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based biochemical assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. This format is highly amenable to HTS due to its high sensitivity and low background.[17]

Objective: To identify inhibitors of a target kinase from a compound library.

Materials:

  • Compound Plates: 384-well plates containing this compound and other library compounds, typically at a stock concentration of 10 mM in DMSO.

  • Assay Plates: 384-well, low-volume, white, opaque plates (e.g., Corning #3572).

  • Reagents:

    • Target Kinase (recombinant, purified)

    • Kinase Substrate (peptide or protein)

    • ATP (at or near the Km for the target kinase)

    • Kinase Assay Buffer (specific to the target kinase)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Positive Control Inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)

    • Negative Control (DMSO)

  • Equipment:

    • Acoustic liquid handler (e.g., Echo®) or pin tool for compound dispensing.

    • Automated liquid handler for reagent addition.

    • Plate shaker.

    • Luminometer capable of reading 384-well plates.

Procedure:

  • Compound Plate Preparation:

    • Prepare serial dilutions of the positive control inhibitor in DMSO.

    • Using an acoustic liquid handler, transfer 20-50 nL of compounds, positive controls, and DMSO to the assay plate. This results in a final compound concentration typically around 10 µM in the assay.[18]

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer.

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate using an automated liquid handler.

    • Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate the reaction at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

Data Analysis and Quality Control for Primary Screen

Robust quality control is essential for the reliability of HTS data.[5][19]

Key Quality Control Metrics:

ParameterFormulaAcceptance CriteriaRationale
Z'-factor 1 - [ (3 * (SDpos + SDneg)) /Meanpos - Meanneg]
Signal-to-Background (S/B) Meanneg / Meanpos> 5Indicates the dynamic range of the assay.
Coefficient of Variation (%CV) (SD / Mean) * 100< 15% for controlsMeasures the variability of the control wells.

SDpos and Meanpos refer to the standard deviation and mean of the positive control (e.g., 100% inhibition). SDneg and Meanneg refer to the standard deviation and mean of the negative control (DMSO).

Hit Selection:

  • Normalize the data to the plate controls (% inhibition).

  • A common threshold for hit selection is a percent inhibition greater than three times the standard deviation of the DMSO control wells.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

Following hit confirmation and prioritization from the primary screen, a cell-based assay is crucial to confirm that the compound engages the target kinase in a physiological context.[20] The NanoBRET™ assay measures the binding of a compound to a target protein in live cells.

Objective: To quantify the apparent affinity of this compound for its target kinase in living cells.

Materials:

  • Cell Line: A human cell line (e.g., HEK293) engineered to express the target kinase as a fusion with NanoLuc® luciferase.

  • NanoBRET™ Kinase Tracer: A fluorescently labeled ligand that binds to the kinase of interest.

  • Opti-MEM® I Reduced Serum Medium (Gibco)

  • Fugene® HD Transfection Reagent (Promega)

  • Assay Plates: 384-well, white, tissue culture-treated plates.

  • Test Compound: this compound, serially diluted.

  • Equipment:

    • Standard cell culture incubator and biosafety cabinet.

    • Luminometer with filter sets for measuring NanoLuc® emission (~460 nm) and the tracer's fluorescence (~610 nm).

Procedure:

  • Cell Plating:

    • Trypsinize and count the engineered cells.

    • Dilute the cells to the desired seeding density in Opti-MEM®.

    • Plate the cells in the 384-well assay plates and incubate overnight at 37°C, 5% CO2.

  • Compound and Tracer Addition:

    • Prepare a 2X solution of the NanoBRET™ tracer and the test compound (at various concentrations) in Opti-MEM®.

    • Add this solution to the cells.

    • Incubate for 2 hours at 37°C, 5% CO2 to allow for compound entry and binding equilibrium.

  • Luminescence and Fluorescence Reading:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Read the plate immediately on a luminometer equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission (610 nm) by the donor emission (460 nm).

    • Plot the NanoBRET™ ratio as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of a Potential Target Pathway: The CDK/Rb Pathway

Given the prevalence of pyrazole scaffolds in cyclin-dependent kinase (CDK) inhibitors, a plausible target for this compound could be a CDK.[1] The inhibition of CDKs can lead to cell cycle arrest, a key mechanism in cancer therapy.

CDK_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb (Phosphorylated) E2F E2F Rb->E2F sequesters pRb->E2F releases G1_S_Genes G1/S Phase Gene Transcription E2F->G1_S_Genes activates CyclinE_CDK2 Cyclin E / CDK2 G1_S_Genes->CyclinE_CDK2 expresses S_Phase S Phase Entry (DNA Replication) G1_S_Genes->S_Phase drives CyclinE_CDK2->Rb further phosphorylates Inhibitor 1-(2,4-dimethoxybenzyl) -1H-pyrazol-5-amine Inhibitor->CyclinD_CDK46 inhibits Inhibitor->CyclinE_CDK2 inhibits

Figure 2: A potential mechanism of action via inhibition of the CDK/Rb signaling pathway.

Conclusion and Future Directions

This compound represents a promising starting point for kinase-directed HTS campaigns. The protocols outlined in this document provide a robust framework for its initial screening and subsequent validation in a cellular context. Successful identification of this compound as a hit would warrant further investigation, including selectivity profiling against a panel of kinases and structure-activity relationship (SAR) studies to optimize its potency and drug-like properties. The adaptability of the pyrazole scaffold suggests that a rich field of chemical exploration is possible, potentially leading to the development of novel and effective therapeutic agents.

References

Application Notes & Protocols: A Framework for Assessing the In Vitro Efficacy of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile core for designing therapeutic agents.[3] Pyrazole-containing compounds have demonstrated a vast spectrum of pharmacological activities and are found in numerous FDA-approved drugs for treating conditions ranging from cancer and inflammation to viral infections and cardiovascular diseases.[1][3][4] Many of these compounds exert their effects by inhibiting key enzymes, such as protein kinases, or by modulating receptor activity.[5][6]

Given the immense therapeutic potential of this chemical class, a robust and systematic protocol for evaluating the in vitro efficacy of novel pyrazole derivatives is paramount. This guide provides an integrated workflow for researchers, scientists, and drug development professionals, detailing the necessary steps from initial compound validation to detailed mechanistic analysis. The protocols herein are designed as self-validating systems, ensuring that the generated data is both accurate and reproducible.

Part 1: Foundational Compound Validation

Before any biological assessment, the integrity of the test compound must be unequivocally established. This foundational step is crucial for the trustworthiness of all subsequent data; biological activity cannot be reliably assigned to a compound of unknown purity or identity.

Structural Confirmation and Purity Analysis

The primary objective is to confirm that the synthesized molecule matches the intended structure and to quantify its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of atoms. ¹H and ¹³C NMR are essential for confirming the compound's structural backbone and the connectivity of its atoms.[7][8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates the compound from impurities and confirms its molecular weight. High-resolution mass spectrometry (HRMS) can further validate the elemental composition.[10][11] Purity is typically assessed by integrating the area of the main compound peak relative to all other peaks detected by a universal detector like a UV-Vis diode array detector (DAD) or an evaporative light scattering detector (ELSD).

Technique Parameter Measured Purpose Acceptance Criteria
¹H & ¹³C NMR Chemical Shifts (δ), Coupling Constants (J)Structural VerificationSpectrum consistent with proposed structure
LC-MS Retention Time, Molecular Ion (m/z)Purity Assessment & Mass VerificationPurity ≥95%, Observed m/z matches theoretical

Part 2: A Systematic Workflow for Efficacy Assessment

The evaluation of a novel pyrazole compound should follow a logical, tiered approach. This workflow begins with broad screening to assess general cellular effects and progressively narrows the focus to identify the specific molecular target and mechanism of action.

G cluster_0 Phase 1: General Activity cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Cellular Mechanism A Cell Viability / Cytotoxicity Assay (e.g., MTT, MTS) B Determine IC50 Across Multiple Cell Lines A->B Dose-Response C Biochemical / Enzymatic Assay (e.g., Kinase Inhibition) B->C Is compound potent? E Determine Target-Specific IC50 or Ki C->E D Receptor Binding Assay (If Applicable) D->E F Target Engagement Assay (e.g., NanoBRET™) E->F Confirm target? H Confirm On-Target Effect & Cellular MOA F->H G Downstream Pathway Analysis (e.g., Western Blot) G->H

Caption: General workflow for evaluating a novel pyrazole inhibitor.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12] It is a foundational experiment to determine the cytotoxic or cytostatic potential of a compound and to establish a working concentration range for subsequent cell-based assays.

Causality: The principle relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[12]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of the pyrazole compound in complete cell culture medium. A typical concentration range might be from 100 µM down to 1 nM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[12] During this time, visible purple precipitates will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.[12] Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Self-Validation System:

  • Vehicle Control: Ensures that the solvent (e.g., DMSO) does not affect cell viability at the concentration used.

  • Untreated Control: Represents 100% cell viability.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.[13]

  • Blank Control: Wells with medium but no cells to subtract background absorbance.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Many pyrazole compounds are designed as kinase inhibitors.[6][14][15] This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Causality: The ADP-Glo™ Kinase Assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescence signal is directly proportional to the amount of ADP generated and thus inversely proportional to the kinase inhibition.[15]

Methodology:

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and test compound dilutions in the appropriate kinase assay buffer. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure sensitive detection of competitive inhibitors.[15]

  • Assay Setup (384-well plate):

    • Add 1 µL of pyrazole compound serial dilution or vehicle control.

    • Add 2 µL of the enzyme/substrate mixture.

    • Initiate the reaction by adding 2 µL of the ATP solution.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Signal Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor (vehicle) control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validation System:

  • No-Inhibitor Control (0% Inhibition): Kinase reaction with vehicle (e.g., DMSO).

  • No-Enzyme Control (100% Inhibition): Reaction mix without the kinase enzyme, used to define the background signal.

  • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum, or a specific inhibitor like Afuresertib for Akt1) to validate assay sensitivity.[16]

Protocol 3: Cellular Pathway Modulation via Western Blot

This assay confirms that the compound engages its target in a cellular environment and affects downstream signaling pathways. For a pyrazole kinase inhibitor, this typically involves measuring the phosphorylation status of a key substrate protein.[17]

Causality: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis.[18][19] By using antibodies specific to a phosphorylated epitope (e.g., anti-phospho-Akt) and an antibody to the total protein (e.g., anti-total-Akt), one can quantify the change in protein activation as a result of compound treatment.[17]

G cluster_0 PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt phosphorylates Akt Akt Downstream Downstream Targets (Cell Survival, Proliferation) pAkt->Downstream Inhibitor Pyrazole Inhibitor Inhibitor->Akt inhibits phosphorylation

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazole compound.

Methodology:

  • Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum-starve cells for 12-24 hours to reduce basal pathway activation. Treat cells with the pyrazole inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the cell viability IC₅₀) for a relevant time period (e.g., 2, 6, or 24 hours).[14] Include a vehicle control.

  • Protein Extraction: Place plates on ice, wash cells with ice-cold PBS, and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[17] Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading of samples.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[17]

  • Gel Electrophoresis (SDS-PAGE): Load the denatured samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-Akt) diluted in blocking buffer overnight at 4°C.[17]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[17]

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[17]

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed for total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Self-Validation System:

  • Loading Control (e.g., GAPDH, β-actin): Confirms that an equal amount of protein was loaded into each lane.

  • Total Protein Analysis: Probing for the total, non-phosphorylated form of the target protein ensures that changes in the phosphorylated signal are due to inhibition of activation, not a decrease in the total amount of protein.

  • Positive/Negative Controls: An untreated/vehicle-treated sample serves as the basal control. A sample treated with a known activator of the pathway (if available) can serve as a positive control for the antibody detection system.

Summary and Data Integration

The ultimate goal is to build a comprehensive profile of the pyrazole compound's in vitro activity. Data from all phases should be integrated to tell a cohesive story. A potent compound should exhibit a clear dose-dependent effect in cell viability assays, demonstrate specific inhibition of its intended molecular target at a lower concentration in biochemical assays, and modulate the relevant downstream signaling pathway in cell-based mechanistic studies.

Example Integrated Data Summary Table:

Compound IDPurity (%)Target Kinase IC₅₀ (nM)HCT-116 Cell IC₅₀ (µM)MCF-7 Cell IC₅₀ (µM)Western Blot Result (at 1x IC₅₀)
PYZ-00198.7Akt1: 800.951.2>80% reduction in p-Akt (Ser473)
PYZ-00299.1Akt1: >10,00025.4>50No significant change in p-Akt

This integrated approach ensures a thorough and reliable assessment of a pyrazole compound's in vitro efficacy, providing a solid foundation for further preclinical development.

References

Application Notes and Protocols for 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Pyrazole Derivatives in Oncology

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] In oncology, pyrazole derivatives have garnered significant attention for their potential as anticancer agents, demonstrating capabilities to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways crucial for tumor growth and survival.[3][4][5] 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine (herein referred to as PZA-DMB) is a novel synthetic pyrazole derivative. While specific data on PZA-DMB is emerging, its structural motifs suggest a potential for significant anticancer activity, warranting a thorough investigation into its efficacy and mechanism of action in various cancer cell lines.

This document serves as a comprehensive guide for researchers, providing a theoretical framework and detailed experimental protocols for evaluating the anticancer potential of PZA-DMB. The methodologies described are based on established best practices for in vitro anticancer drug screening and are designed to be robust and reproducible.[6][7][8]

Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

A significant number of pyrazole derivatives exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer.[9] One of the most frequently implicated pathways is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[10][11][12] This pathway is a central regulator of cell proliferation, growth, survival, and metabolism.[10] Constitutive activation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[10][12]

We hypothesize that PZA-DMB may act as an inhibitor of one or more kinases within this pathway, leading to the downstream effects of decreased cell proliferation and induction of apoptosis. The proposed mechanism involves the suppression of Akt phosphorylation, which in turn prevents the activation of mTOR and its downstream effectors, ultimately leading to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway PZA_DMB PZA-DMB PI3K PI3K PZA_DMB->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis MTT_Workflow A Seed Cells in 96-well plate B Incubate for 24h (Cell Adhesion) A->B C Treat with PZA-DMB (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan (e.g., with DMSO) F->G H Read Absorbance (570 nm) G->H

References

Application Notes & Protocols: Dissolving 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This comprehensive guide provides a detailed methodology for the solubilization of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine (MW: 233.27 g/mol ) for use in a wide range of in vitro biological assays.[1][2] Given the hydrophobic nature typical of many pyrazole derivatives, achieving complete dissolution and maintaining stability in aqueous assay media is critical for generating accurate and reproducible data.[3][4] This document outlines a systematic approach, beginning with solvent selection and proceeding to the preparation of high-concentration stock solutions and subsequent serial dilutions for final assay concentrations. Adherence to these protocols will help researchers mitigate common issues such as compound precipitation and solvent-induced cytotoxicity.

Introduction: Understanding the Compound and the Challenge

This compound is a heterocyclic amine containing a pyrazole core, a structure of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active agents.[3][5][6] The dimethoxybenzyl group contributes to the molecule's lipophilicity (predicted LogP: 1.53), suggesting poor aqueous solubility.[1] Therefore, the primary challenge is to dissolve this compound in a biocompatible manner that ensures its availability to the biological target in an in vitro setting, be it a purified enzyme or a cell-based system.

The solvent of choice must not only effectively dissolve the compound but also be compatible with the downstream assay, minimizing any intrinsic biological or chemical interference.[7][8] Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose due to its high solubilizing power for a wide range of organic molecules.[9] However, its concentration in the final assay medium must be carefully controlled to avoid artifacts.[10][11][12]

Solvent Selection and Rationale

For initial solubilization and the creation of a high-concentration primary stock solution, an organic solvent is necessary. The selection should be guided by the principle of "like dissolves like."[13]

SolventRationale & ConsiderationsRecommended Use
Dimethyl Sulfoxide (DMSO) Primary Recommendation. Excellent solubilizing capacity for a broad range of hydrophobic compounds.[9] Miscible with water and most cell culture media. However, can be cytotoxic at higher concentrations.[10][11][12] It is crucial to keep the final assay concentration of DMSO low, typically <0.5% , and to include a vehicle control in all experiments.[14][15][16]Preparation of high-concentration stock solutions (e.g., 10-50 mM).
Ethanol (EtOH) A potential alternative, but generally less effective at dissolving highly nonpolar compounds compared to DMSO. Can also exert biological effects on cells.[7][10]Secondary option if DMSO is incompatible with the assay system. Requires rigorous vehicle controls.
Aqueous Buffers (PBS, Saline) Not Recommended for Primary Stock. Due to the compound's predicted hydrophobicity, direct dissolution in aqueous solutions is expected to be extremely low, leading to inaccurate concentrations and potential compound precipitation.[3]Used as the diluent for preparing final working solutions from a DMSO stock.

Causality Behind Solvent Choice: The combination of the aromatic benzyl ring and the heterocyclic pyrazole system in this compound results in a molecule that is structurally rigid and has limited hydrogen bonding capacity with water. DMSO, an aprotic polar solvent, is exceptionally effective at disrupting the intermolecular forces in the solid compound, allowing it to be solvated.

Experimental Protocols

Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling chemical compounds and solvents.[15]

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which serves as the foundation for all subsequent dilutions. Creating a high-concentration stock minimizes the volume of solvent added to the final assay, thereby reducing potential solvent-induced artifacts.[14]

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath sonicator (optional)

Calculation: To prepare 1 mL of a 10 mM stock solution:

  • Molecular Weight (MW) = 233.27 g/mol

  • Mass required = (Volume) x (Concentration) x (MW)

  • Mass required = (0.001 L) x (0.010 mol/L) x (233.27 g/mol ) = 2.33 mg

Procedure:

  • Weigh Compound: Accurately weigh 2.33 mg of this compound and transfer it to a sterile vial. For smaller or larger volumes, adjust the mass accordingly.

  • Add Solvent: Add 1 mL of high-purity DMSO to the vial.[14]

  • Promote Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.[13]

  • Aid Dissolution (If Necessary): If particulates are still visible, utilize one of the following methods:

    • Sonication: Place the vial in a water bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up compound aggregates.

    • Gentle Warming: Briefly warm the solution in a 37°C water bath. Caution: Use warming with care, as prolonged heat can degrade some compounds.[14]

  • Quality Control (Self-Validation): Visually inspect the solution against a light source. It should be clear and free of any visible particulates or precipitate. A completely dissolved stock is essential for accurate dosing.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture.[15][17][18] Store aliquots at -20°C or -80°C for long-term stability.[15][16]

Diagram: Workflow for Primary Stock Solution Preparation

A Weigh Compound (e.g., 2.33 mg) B Add Solvent (1 mL DMSO) A->B C Promote Dissolution (Vortex / Sonicate) B->C D Visual QC Check (Clear Solution?) C->D E Aliquot & Store (-20°C / -80°C) D->E Yes F Insoluble (Re-evaluate Solvent) D->F No

Caption: A self-validating workflow for preparing a high-concentration DMSO stock solution.

Protocol 2: Preparation of Working Solutions via Serial Dilution

Directly diluting a high-concentration DMSO stock into an aqueous assay buffer can cause the compound to precipitate out of solution.[14] A serial or stepwise dilution strategy is recommended to mitigate this.[16]

Objective: Prepare a final working concentration of 10 µM in a cell culture well containing 200 µL of medium, ensuring the final DMSO concentration is 0.1%.

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM primary stock solution.

  • Create Intermediate Dilution: Prepare a 100X intermediate stock (1 mM) by diluting the 10 mM primary stock 1:10 in 100% DMSO.

    • Pipette 90 µL of DMSO into a new sterile tube.

    • Add 10 µL of the 10 mM primary stock.

    • Vortex gently to mix.

  • Prepare Final Working Solution: Add the intermediate stock to the final assay medium. To achieve a 10 µM final concentration from a 1 mM intermediate stock, a 1:100 dilution is required.

    • For a final volume of 200 µL in a well, add 2 µL of the 1 mM intermediate stock to 198 µL of assay medium.

  • Verify Final DMSO Concentration:

    • Volume of DMSO added = 2 µL

    • Total Assay Volume = 200 µL

    • Final DMSO % = (2 µL / 200 µL) * 100 = 1.0%

    • Note: This concentration is higher than the recommended <0.5%. To achieve a lower final DMSO concentration, a further intermediate dilution step in assay media is required, or the primary stock concentration must be higher. Let's adjust for a 0.1% final concentration.

Revised Procedure for 0.1% Final DMSO:

  • Thaw 10 mM Stock: Thaw one aliquot of the 10 mM primary stock solution.

  • Prepare Final Working Solution (1000X Stock): To achieve a 10 µM final concentration with 0.1% DMSO, you will perform a 1:1000 dilution.

    • For a final volume of 200 µL in a well, you would add 0.2 µL of the 10 mM stock. This is difficult to pipette accurately.

    • Better Method: Create a 200X intermediate stock (2 mM) in DMSO. Then add 1 µL of this to 199 µL of media. This gives a final DMSO of 0.5%.

    • Optimal Method (for 0.1%): Create a 20 µL working solution batch. Pipette 19.98 µL of assay medium into a tube. Add 0.02 µL of the 10 mM stock. This is still impractical.

    • Practical Serial Dilution: a. Create a 1 mM intermediate stock in DMSO (1:10 dilution of 10 mM stock). b. Create a 100 µM intermediate stock in assay medium (1:10 dilution of the 1 mM DMSO stock). This step is critical as it gradually introduces the compound to the aqueous environment. c. Add 20 µL of the 100 µM intermediate stock to 180 µL of assay medium in the well to get a final concentration of 10 µM. d. The final DMSO concentration is now 0.1% (from the 10% DMSO in the 100 µM intermediate stock).

Diagram: Serial Dilution Workflow

A Primary Stock 10 mM in 100% DMSO B Intermediate Stock 1 1 mM in 100% DMSO A->B 1:10 Dilution in DMSO C Intermediate Stock 2 100 µM in Assay Medium (contains 10% DMSO) B->C 1:10 Dilution in Assay Medium D Final Working Solution 10 µM in Assay Medium (Final DMSO = 0.1%) C->D 1:10 Dilution in Assay Medium

Caption: A stepwise serial dilution protocol to prevent compound precipitation.

Stability and Storage

  • Powder: The solid compound should be stable for years when stored at -20°C, protected from light and moisture.[15]

  • DMSO Stock Solutions: When stored properly at -80°C in tightly sealed aliquots, DMSO stock solutions are generally stable for at least 6 months.[16] Some studies show stability for up to 2 years at 4°C.[19] However, avoiding repeated freeze-thaw cycles is critical to maintaining compound integrity.[17][18] Long-term storage at room temperature is not recommended as significant degradation can occur.[20]

  • Aqueous Working Solutions: Compounds in aqueous media are far less stable and should be prepared fresh for each experiment and used immediately.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound will not dissolve in DMSO Insufficient solvent volume or compound aggregation.Try gentle warming (37°C) or sonication. If it persists, the desired concentration may exceed its solubility limit. Prepare a more dilute stock solution.
Precipitate forms in assay well Compound "crashing out" upon dilution in aqueous media.Use a more gradual serial dilution protocol, introducing the compound to the aqueous environment in steps. Ensure the final DMSO concentration is consistent across all wells.
Inconsistent results between experiments Stock solution degradation or inaccurate pipetting.Use fresh aliquots for each experiment to avoid issues from freeze-thaw cycles.[18] Verify pipette calibration. Always run a positive and negative control.
Cell death in vehicle control wells DMSO concentration is too high.Ensure the final DMSO concentration is non-toxic for your specific cell line, typically <0.5%.[10][11][21] Titrate DMSO on your cells to determine their tolerance limit.

References

Application Notes & Protocols: A Guide to the Synthesis of 1-(2,4-Dimethoxybenzyl)-1H-pyrazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Introduction: The Significance of the Pyrazol-5-amine Scaffold

The 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine core is a privileged scaffold in modern medicinal chemistry. Its derivatives are integral components of numerous biologically active molecules, particularly as inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.[1][2] The pyrazole ring acts as a versatile hinge-binding motif, while the amine at the C5 position provides a key vector for introducing substituents that can interact with specific residues in the ATP-binding pocket of kinases.[3][4] The 2,4-dimethoxybenzyl (DMB) group at the N1 position is often utilized not only to modulate solubility and pharmacokinetic properties but also as a protective group that can be cleaved under specific conditions.[5]

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for preparing this compound and its analogs, emphasizing the chemical reasoning behind the methodological choices to empower researchers in their drug discovery efforts.

Overall Synthetic Strategy: A Convergent Approach

The synthesis of the target scaffold is most efficiently achieved through a convergent strategy. This involves the independent synthesis of two key fragments: the 5-aminopyrazole core and the 2,4-dimethoxybenzyl electrophile. These fragments are then coupled in the final stages of the synthesis. This approach offers flexibility for creating a diverse library of analogs by allowing modifications to each fragment before the coupling step.

A retrosynthetic analysis reveals a straightforward plan: disconnecting the N1-benzyl bond suggests a nucleophilic pyrazole and an electrophilic benzyl species. The 5-aminopyrazole core itself is readily accessible from simple acyclic precursors.

Part 1: Synthesis of the 5-Aminopyrazole Core

The most robust and widely adopted method for constructing the 5-aminopyrazole ring is the condensation of a β-ketonitrile with hydrazine.[6] This reaction is highly efficient and proceeds through a well-established mechanism involving hydrazone formation followed by intramolecular cyclization.

Principle and Mechanism

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbon of the β-ketonitrile. This forms a hydrazone intermediate. The second nitrogen of the hydrazine then attacks the nitrile carbon in an intramolecular fashion, leading to a five-membered ring. Subsequent tautomerization yields the stable aromatic 5-aminopyrazole.

Visualizing the Pyrazole Formation

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization ketonitrile β-Ketonitrile hydrazone Hydrazone Intermediate ketonitrile->hydrazone Nucleophilic Attack on Carbonyl hydrazine Hydrazine Hydrate hydrazine->hydrazone cyclization Cyclized Intermediate hydrazone->cyclization Attack on Nitrile Carbon aminopyrazole 5-Aminopyrazole cyclization->aminopyrazole Tautomerization

Caption: Mechanism of 5-Aminopyrazole Synthesis.

Protocol 1: Synthesis of 1H-Pyrazol-5-amine from Malononitrile

A common and cost-effective starting material for the 5-aminopyrazole core is malononitrile, which can be used to generate the necessary β-ketonitrile precursor in situ.[7][8]

Materials:

  • Malononitrile

  • Hydrazine hydrate

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve malononitrile (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield crude 1H-pyrazol-5-amine. The product can be further purified by recrystallization if necessary.

Expert Insight: The use of hydrazine hydrate is standard, but for synthesizing N-substituted analogs directly (e.g., 1-methyl-1H-pyrazol-5-amine), the corresponding substituted hydrazine (e.g., methylhydrazine) can be used.[9] However, this can lead to mixtures of regioisomers. The post-cyclization alkylation described in Part 2 offers more precise control.

Part 2: N-Alkylation with 2,4-Dimethoxybenzyl Chloride

The introduction of the 2,4-dimethoxybenzyl group is achieved via an N-alkylation reaction. A critical aspect of this step is controlling the regioselectivity. Unsymmetrical pyrazoles have two ring nitrogen atoms (N1 and N2) that can be alkylated, potentially leading to a mixture of products.

Controlling Regioselectivity

For 5-aminopyrazole, the N-alkylation generally favors the N1 position, which is distal to the amino group. This preference can be explained by both steric and electronic factors. The amino group at C5 sterically hinders the approach of the bulky benzyl halide to the adjacent N1 nitrogen. Electronically, the pyrazole anion formed upon deprotonation is stabilized by resonance, but the distribution of negative charge often makes the N1 position more nucleophilic.[10][11]

The choice of base and solvent is crucial for maximizing regioselectivity.[12]

  • Bases: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are effective at deprotonating the pyrazole nitrogen. Weaker, non-coordinating organic bases such as 2,6-lutidine can also provide excellent selectivity in some cases.[10]

  • Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are typically used as they effectively solvate the cation of the base without interfering with the nucleophilicity of the pyrazole anion.

Visualizing the N-Alkylation Workflow

G start 1H-Pyrazol-5-amine deprotonation Deprotonation (Base, Solvent) start->deprotonation anion Pyrazole Anion deprotonation->anion alkylation SN2 Attack anion->alkylation product 1-(2,4-Dimethoxybenzyl)- 1H-pyrazol-5-amine alkylation->product reagent 2,4-Dimethoxybenzyl Chloride reagent->alkylation

Caption: General Workflow for N1-Alkylation of 5-Aminopyrazole.

Protocol 2: N1-Alkylation of 1H-Pyrazol-5-amine

Materials:

  • 1H-Pyrazol-5-amine

  • 2,4-Dimethoxybenzyl chloride[13]

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

Procedure:

  • Caution: Handle NaH with extreme care. It is highly reactive with water and flammable. All glassware must be thoroughly dried.

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of NaH (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 1H-pyrazol-5-amine (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation (hydrogen gas evolution will be observed).

  • Add a solution of 2,4-dimethoxybenzyl chloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.[14]

ParameterConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete and irreversible deprotonation of the pyrazole NH.[15]
Solvent Anhydrous DMFPolar aprotic solvent that solubilizes the pyrazole anion and does not interfere with the SN2 reaction.
Temperature 0 °C to RTInitial cooling controls the exothermic deprotonation. Allowing the reaction to warm to RT provides sufficient energy for the alkylation to proceed to completion.
Workup Quench with NH₄ClSafely neutralizes any unreacted NaH. NH₄Cl is a mild acid source.

Part 3: Synthesis of Analogs

The true power of this synthetic strategy lies in its adaptability for creating analogs for structure-activity relationship (SAR) studies. Diversification can be achieved at multiple points.

Strategies for Diversification:
  • Modification of the Pyrazole Core: Use substituted β-ketonitriles or substituted hydrazines in Protocol 1 to introduce groups at the C3, C4, or N1 positions of the pyrazole ring.

  • Derivatization of the 5-Amino Group: The primary amine is a versatile handle for further functionalization. Common reactions include:

    • Acylation/Sulfonylation: Reaction with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to form amides and sulfonamides.[16]

    • Reductive Amination: Reaction with aldehydes or ketones followed by reduction (e.g., with NaBH₃CN or NaBH(OAc)₃) to yield secondary or tertiary amines.[17]

  • Variation of the Benzyl Group: Employ different substituted benzyl halides in Protocol 2 to explore the impact of the N1-substituent on biological activity.

Protocol 3: Example of Analog Synthesis - Acylation of the 5-Amino Group

This protocol describes the synthesis of N-(1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-yl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C.

  • Add acetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final amide.

Conclusion

The synthetic route outlined provides a reliable and flexible platform for the synthesis of this compound and its analogs. By understanding the principles of pyrazole formation and the factors governing the regioselectivity of N-alkylation, researchers can efficiently generate libraries of these valuable compounds for biological screening. The protocols provided herein serve as a robust starting point for further exploration and optimization in the quest for novel therapeutics.

References

Application Note: A Comprehensive Guide to Cell-Based Assay Development for Novel Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous inhibitors targeting a diverse range of protein classes, particularly protein kinases. The dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer. Pyrazole-based compounds have been successfully developed as inhibitors for critical oncology targets such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Mitogen-Activated Protein Kinases (MAPKs)[1][2][3][4]. The development of novel pyrazole inhibitors necessitates a robust and systematic approach to characterize their biological activity in a cellular context.

This guide provides a comprehensive framework for the development of a cell-based assay cascade to profile novel pyrazole inhibitors. We will move from broad phenotypic assessments of cell health to specific, mechanistic assays that confirm target engagement and elucidate the downstream consequences of target inhibition. This multi-faceted approach is crucial for building a compelling data package for any promising new chemical entity.

Part 1: Foundational Assays - Assessing Cellular Viability and Cytotoxicity

The initial step in characterizing a novel inhibitor is to determine its effect on cell proliferation and viability. This provides a quantitative measure of the compound's potency (e.g., IC50 or GI50) and is essential for selecting appropriate concentrations for subsequent mechanistic studies.

Scientific Rationale

Cell viability assays measure the overall health of a cell population. A decrease in viability in the presence of an inhibitor can indicate either a cytostatic (inhibition of proliferation) or cytotoxic (cell death) effect. We will utilize two common methods that rely on different indicators of metabolic activity.

  • MTS Assay: This colorimetric assay measures the reduction of a tetrazolium salt (MTS) into a colored formazan product by NAD(P)H-dependent dehydrogenase enzymes in metabolically active cells[5][6]. The amount of formazan produced is directly proportional to the number of viable cells.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous assay quantifies ATP, the presence of which signals metabolically active cells[7][8]. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present[7][8]. This method is generally more sensitive than colorimetric assays.

Experimental Workflow: Viability Assessment

The following diagram illustrates the general workflow for assessing the impact of a novel pyrazole inhibitor on cell viability.

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_adhesion Incubate (24h) for cell adhesion cell_seeding->incubation_adhesion add_compound Add compound to wells incubation_adhesion->add_compound compound_prep Prepare serial dilutions of Pyrazole Inhibitor compound_prep->add_compound incubation_treatment Incubate for desired period (e.g., 48-72h) add_compound->incubation_treatment add_reagent Add MTS or CellTiter-Glo® Reagent incubation_treatment->add_reagent incubation_assay Incubate (1-4h for MTS, 10 min for CTG) add_reagent->incubation_assay read_plate Measure Absorbance (490nm) or Luminescence incubation_assay->read_plate normalize_data Normalize data to vehicle control read_plate->normalize_data plot_curve Plot dose-response curve normalize_data->plot_curve calculate_ic50 Calculate IC50/GI50 plot_curve->calculate_ic50

Caption: Workflow for cell viability assays.

Protocol 1: MTS Cell Proliferation Assay

This protocol is adapted from established methods.[9][10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background subtraction.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of the novel pyrazole inhibitor in culture medium.

  • Treatment: Remove 100 µL of medium from the wells and add 100 µL of the 2x compound dilutions to the appropriate wells. Also, add 100 µL of medium with vehicle (e.g., 0.1% DMSO) to control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Reagent Addition: Add 20 µL of the MTS reagent solution to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Shake the plate briefly and measure the absorbance at 490 nm using a microplate reader[6][10].

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated control wells, and plot the results to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions.[7][12][13]

  • Cell Seeding and Treatment: Follow steps 1-5 from the MTS protocol.

  • Plate Equilibration: After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes[13][14].

  • Reagent Preparation: Reconstitute the CellTiter-Glo® Substrate with the provided buffer to form the CellTiter-Glo® Reagent. Allow it to equilibrate to room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium)[13][14].

  • Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis[12][14].

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[12][14].

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence, normalize to the vehicle control, and plot the dose-response curve to calculate the IC50 value.

ParameterMTS AssayCellTiter-Glo® Assay
Principle Measures metabolic activity via dehydrogenase enzymes[5]Measures ATP levels, an indicator of metabolic health[7]
Detection Colorimetric (Absorbance at 490 nm)[10]Luminescent[7]
Sensitivity GoodExcellent
Throughput HighHigh
Endpoint EndpointEndpoint

Part 2: Mechanistic Assays - Uncovering the Mode of Action

Once the potency of a pyrazole inhibitor is established, the next critical step is to understand how it affects the cells. A common mechanism for anti-cancer agents is the induction of apoptosis, or programmed cell death.

Scientific Rationale

Apoptosis is a tightly regulated process involving the activation of a cascade of cysteine proteases called caspases.

  • Caspase-Glo® 3/7 Assay: This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal[15][16]. An increase in luminescence indicates apoptosis induction.

  • Annexin V Staining: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane[17][18][19]. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore for detection by flow cytometry[17][18]. This method can distinguish between early apoptotic (Annexin V positive, Propidium Iodide negative) and late apoptotic/necrotic cells (Annexin V and PI positive)[17][20].

Protocol 3: Caspase-Glo® 3/7 Activity Assay

This protocol is based on the manufacturer's instructions.[15][16][21]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the pyrazole inhibitor at various concentrations (e.g., 1x, 5x, and 10x IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).

  • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

  • Reagent Addition: Prepare the Caspase-Glo® 3/7 Reagent and add 100 µL to each well[16].

  • Incubation: Mix the plate on a shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescent signal to the cell number (can be done in a parallel plate with a viability assay) or express it as fold change over the vehicle control.

Protocol 4: Annexin V and Propidium Iodide (PI) Staining

This protocol is a generalized method based on common kits.[17][18][20][22]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the pyrazole inhibitor as described in the caspase assay protocol.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 500 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI staining solution (1 mg/ml). Gently vortex the cells.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark[19][20].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

AssayPrincipleStage of ApoptosisThroughput
Caspase-Glo® 3/7 Measures activity of executioner caspases[15]Mid-to-lateHigh
Annexin V Staining Detects externalization of phosphatidylserine[18]EarlyLow-to-medium

Part 3: Target-Specific Assays - Confirming Engagement and Pathway Modulation

The ultimate goal is to demonstrate that the novel pyrazole inhibitor binds to its intended target within the cell and modulates the downstream signaling pathway.

Scientific Rationale
  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures compound binding to a target protein. It uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® Luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the target (the acceptor)[23][24]. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal, allowing for the quantification of intracellular affinity[23][25].

  • Luciferase Reporter Assays: These assays are used to monitor the activity of specific signaling pathways. A reporter vector is constructed where a response element for a key transcription factor in the pathway of interest drives the expression of a luciferase gene[26][27]. If the inhibitor blocks the pathway, the transcription factor will not be activated, leading to a decrease in luciferase expression and a reduced luminescent signal[26][28]. For example, if a pyrazole inhibitor targets a kinase in the JAK/STAT pathway, a STAT-responsive luciferase reporter could be used[3].

Illustrative Signaling Pathway: A Kinase Cascade

Many pyrazole inhibitors target kinase cascades. The diagram below illustrates a generic kinase pathway that could be inhibited, leading to the modulation of a transcription factor.

G Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 (Target of Pyrazole) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylates TF Transcription Factor (e.g., STAT, NF-kB) Kinase3->TF Activates Nucleus Nucleus TF->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene Pyrazole Novel Pyrazole Inhibitor Pyrazole->Kinase2 Inhibits

Caption: A generic kinase signaling pathway.

Protocol 5: NanoBRET™ Target Engagement Assay

This protocol is a generalized workflow based on the technology's principle.[23][29][30]

  • Cell Preparation: Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase. Seed the transfected cells into a white-walled 96-well plate.

  • Compound and Tracer Addition: Add the novel pyrazole inhibitor at various concentrations to the cells, followed by the addition of the specific NanoBRET™ fluorescent tracer at a predetermined optimal concentration.

  • Incubation: Incubate the plate for a period (e.g., 2 hours) at 37°C to allow the binding to reach equilibrium.

  • Substrate Addition: Add the NanoLuc® substrate to all wells.

  • Measurement: Immediately measure both the donor (luciferase) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration to determine the intracellular IC50.

Protocol 6: Luciferase Reporter Assay for Pathway Analysis

This protocol is a generalized workflow.[26][28][31]

  • Cell Preparation: Co-transfect cells with a luciferase reporter plasmid containing the appropriate response element and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization. Seed cells in a 96-well plate.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the pyrazole inhibitor for 1-2 hours.

  • Pathway Stimulation: Stimulate the signaling pathway with an appropriate agonist (e.g., a cytokine for the JAK/STAT pathway). Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate for an optimal time for reporter gene expression (e.g., 6-24 hours).

  • Lysis and Measurement: Lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percent inhibition relative to the stimulated vehicle control.

Conclusion and Future Directions

This application note has outlined a systematic, multi-tiered approach to the cellular characterization of novel pyrazole inhibitors. By progressing from broad phenotypic assays to highly specific, mechanistic studies, researchers can build a comprehensive understanding of a compound's activity. The data generated through this workflow—cellular potency, mode of action, direct target engagement, and pathway modulation—are essential for making informed decisions in a drug discovery program. This rigorous, self-validating system ensures that only the most promising candidates, with a well-defined mechanism of action, are advanced toward further preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during this multi-step synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Synthesis Overview

The synthesis of this compound is typically approached via a two-stage process. First, the pyrazol-5-amine core is constructed through the condensation of a β-ketonitrile with hydrazine. Second, the N1 position of the pyrazole ring is selectively alkylated using 2,4-dimethoxybenzyl halide. Each stage presents unique challenges that can impact overall yield and purity.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: N-Alkylation A β-Ketonitrile (e.g., Cyanoacetone) C 3-Methyl-1H-pyrazol-5-amine (Intermediate) A->C Condensation B Hydrazine Hydrate B->C F 1-(2,4-dimethoxybenzyl)-3-methyl- 1H-pyrazol-5-amine (Final Product) C->F Alkylation C->F D 2,4-Dimethoxybenzyl Chloride/Bromide D->F E Base (e.g., K₂CO₃, NaH) E->F caption Overall synthetic workflow.

Figure 1: General two-stage synthetic workflow.

Part A: Troubleshooting the Pyrazol-5-amine Core Synthesis

The initial cyclization is the foundation of the synthesis. Low yields or impurities at this stage will invariably compromise the subsequent alkylation step. The most common method for this is the Knorr pyrazole synthesis or a variation thereof.[1][2]

FAQ 1: My yield for the 3-methyl-1H-pyrazol-5-amine intermediate is consistently low. What are the primary causes?

Answer: Low yield in this condensation reaction typically stems from three areas: reaction conditions, starting material quality, and product isolation.

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature: The condensation of hydrazine with a 1,3-dicarbonyl equivalent is often exothermic. Uncontrolled temperature can lead to the formation of side products.

    • Recommendation: Begin the reaction at a lower temperature (e.g., 0-5 °C) during the addition of hydrazine, then allow it to warm to room temperature or gently heat to reflux as needed to drive the reaction to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Incorrect pH/Catalyst: While often run under neutral or slightly basic conditions, some variations benefit from a mild acid catalyst to facilitate the initial condensation and subsequent cyclization/dehydration.

    • Recommendation: Add a catalytic amount of a weak acid like acetic acid to the reaction mixture. This can accelerate the formation of the hydrazone intermediate, which is a key step in the cyclization process.[1]

  • Hydrazine Quality: Hydrazine hydrate can degrade over time. Using old or improperly stored reagent can significantly lower the yield.

    • Recommendation: Use a fresh bottle of hydrazine hydrate or verify the concentration of your existing stock.

  • Product Precipitation & Isolation: The aminopyrazole product may be partially soluble in the reaction solvent, especially if using an alcohol/water mixture. Incomplete precipitation leads to loss of product in the filtrate.

    • Recommendation: After the reaction is complete, cool the mixture in an ice bath for an extended period (1-2 hours) to maximize crystallization. If the product remains soluble, consider adjusting the solvent polarity by carefully adding water or an anti-solvent like hexane to induce precipitation.

Experimental Protocol: Synthesis of 3-Methyl-1H-pyrazol-5-amine
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-oxobutanenitrile (cyanoacetone) (1.0 eq) and ethanol (5 mL per gram of nitrile).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add hydrazine hydrate (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, add 3-4 drops of glacial acetic acid.[1]

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 80 °C) for 2-4 hours, monitoring by TLC until the starting nitrile is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to induce crystallization.

  • Collect the resulting solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Part B: Troubleshooting the N-Alkylation Step

The N-alkylation of the pyrazole ring is a critical step where regioselectivity becomes the primary challenge. Pyrazoles possess two reactive nitrogen atoms (N1 and N2), and alkylation can potentially occur at either site, leading to a mixture of isomers that can be difficult to separate.

FAQ 2: My final product is a mixture of two isomers. How can I improve the regioselectivity for N1 alkylation?

Answer: Achieving high regioselectivity in pyrazole N-alkylation is a well-documented challenge.[3][4] The outcome is governed by a complex interplay of steric effects, the nature of the base, the solvent, and the electrophile.

Key Factors Influencing Regioselectivity:

  • Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, which is adjacent to the C5-amino group and the C3-methyl group. Bulky electrophiles will preferentially react at the less hindered N1 position. The 2,4-dimethoxybenzyl group is moderately bulky, which favors N1 alkylation.[5]

  • Choice of Base and Counter-ion: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are often preferred. NaH deprotonates the pyrazole to form the sodium pyrazolide salt. The resulting sodium cation can coordinate with both nitrogen atoms, but the subsequent alkylation is still heavily influenced by sterics. Weaker bases like potassium carbonate (K₂CO₃) can also be effective and are often operationally simpler.[3]

  • Solvent Effects: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are commonly used as they effectively solvate the cation and facilitate the Sₙ2 reaction.[6]

Troubleshooting Strategies for Regioselectivity:

  • Optimize the Base: If you are using a weak base like K₂CO₃ and getting isomer mixtures, switching to a stronger base like NaH in a dry aprotic solvent (e.g., THF or DMF) can improve selectivity. The deprotonation becomes more complete and irreversible, which can favor the thermodynamically more stable N1-alkylated product.

  • Temperature Control: Running the reaction at a lower temperature can enhance selectivity by favoring the kinetic product, which is often the less sterically hindered N1 isomer.

G cluster_0 Alkylation Pathways start 3-Methyl-1H-pyrazol-5-amine (Anion) N1_product N1 Isomer (Desired) 1-(2,4-DMB)-3-methyl-1H-pyrazol-5-amine start->N1_product  Attack at N1 (Less Hindered) N2_product N2 Isomer (Undesired) 2-(2,4-DMB)-3-methyl-2H-pyrazol-5-amine start->N2_product  Attack at N2 (More Hindered) caption Competition between N1 and N2 alkylation. G A Alkylation reaction stalled? B Check Base Activity & Equivalents A->B Yes C Is the base strong enough? (e.g., NaH vs K₂CO₃) B->C D Is the solvent anhydrous? (Water quenches NaH) C->D Yes J Problem Solved C->J No, use stronger base E Check Alkylating Agent D->E Yes D->J No, use dry solvent F Is the 2,4-dimethoxybenzyl halide fresh? (Degrades over time) E->F G Consider switching from -Cl to more reactive -Br or -I F->G Yes F->J No, use fresh reagent H Increase Reaction Temperature G->H Tried G->J Switched I Gradually increase heat (e.g., from RT to 50-80 °C) H->I I->J Reaction Proceeds caption Troubleshooting a stalled N-alkylation reaction.

References

Technical Support Center: Purification of Substituted Pyrazol-5-amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted pyrazol-5-amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The following content is structured in a question-and-answer format to directly address specific issues you may face in your laboratory.

Frequently Asked Questions (FAQs)

Q1: My crude substituted pyrazol-5-amine appears as a dark, oily residue after synthesis. What are the likely impurities, and how should I approach the initial workup?

A1: A dark, oily crude product often indicates the presence of polymeric materials, residual high-boiling solvents (like DMF or DMSO), and colored byproducts from side reactions.[1] The initial workup is critical for a successful purification.

Initial Workup Strategy:

  • Solvent Removal: Ensure all high-boiling reaction solvents are thoroughly removed under high vacuum. Co-evaporation with a lower-boiling solvent like toluene can be effective.

  • Aqueous Workup: Perform a standard aqueous workup by dissolving or suspending the crude material in an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with water to remove inorganic salts. A subsequent wash with brine will help to break any emulsions and dry the organic layer.

  • Decolorization: If the organic layer is still darkly colored, you can treat it with activated carbon. However, be aware that activated carbon can also adsorb your product, so use it judiciously and for a short period.

Troubleshooting Purification by Crystallization

Q2: I'm struggling to crystallize my substituted pyrazol-5-amine. It either oils out or remains in solution. What factors should I consider?

A2: Crystallization of pyrazol-5-amines can be challenging due to their hydrogen bonding capabilities and the potential for polymorphic forms.[2] Success often lies in systematic solvent screening and controlling the rate of cooling.

Troubleshooting Steps for Crystallization:

  • Solvent Selection: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common starting point is ethanol or isopropanol.[3] Experiment with solvent pairs, such as ethyl acetate/hexanes or methanol/water, where your compound is soluble in the first solvent and insoluble in the second (the anti-solvent).

  • Controlling Supersaturation:

    • Slow Cooling: Allow the heated, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator. Rapid cooling often leads to the formation of small, impure crystals or oils.

    • Slow Evaporation: If slow cooling is unsuccessful, try dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly in a loosely capped vial.

    • Vapor Diffusion: Place a solution of your compound in a vial, and then place this vial inside a larger, sealed container with an anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.

  • Seeding: If you have a small amount of pure, solid material, adding a seed crystal to a supersaturated solution can induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

Solvent System Typical Application Notes
Ethanol/WaterFor moderately polar pyrazol-5-amines.Dissolve in hot ethanol and add hot water dropwise until turbidity persists.[4]
Ethyl Acetate/HexanesFor less polar pyrazol-5-amines.Dissolve in a minimum of hot ethyl acetate and add hexanes until cloudy.
IsopropanolA good single solvent to try for many pyrazole derivatives.

Troubleshooting Purification by Column Chromatography

Q3: My substituted pyrazol-5-amine is streaking badly on the silica gel column, leading to poor separation. What is causing this, and how can I fix it?

A3: The basic amino group on the pyrazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, causing streaking and irreversible adsorption.[4]

Solutions for Improved Chromatographic Separation:

  • Deactivating the Silica Gel:

    • Amine Additive: Add a small amount of a volatile amine, such as triethylamine (~1%), to your eluent system.[4] This will neutralize the acidic sites on the silica gel, preventing strong interactions with your basic compound.

    • Ammonia Treatment: Prepare a slurry of silica gel in your eluent and add a small amount of ammonium hydroxide, then pack the column.[4]

  • Using an Alternative Stationary Phase:

    • Neutral or Basic Alumina: Alumina is less acidic than silica gel and can be a better choice for purifying basic compounds.[1][5]

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient can be very effective.[4]

  • Optimizing the Eluent System: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation. Common solvent systems include hexanes/ethyl acetate or dichloromethane/methanol.

Experimental Protocol: Column Chromatography with Deactivated Silica Gel

  • Prepare the Slurry: In a beaker, add your silica gel to the chosen eluent (e.g., 99:1 hexanes/triethylamine).

  • Pack the Column: Pour the slurry into the column and allow it to pack under gentle pressure.

  • Load the Sample: Dissolve your crude product in a minimum amount of the eluent or a slightly more polar solvent. If solubility is an issue, you can adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.

  • Elute: Run the column, collecting fractions and monitoring by TLC.

DOT Script for Chromatography Troubleshooting Workflow

chromatography_troubleshooting start Crude Pyrazol-5-amine tlc Run TLC (e.g., Hexanes/EtOAc) start->tlc streaking Streaking or Spotting at Baseline? tlc->streaking no_streaking Good Separation streaking->no_streaking No deactivate Deactivate Silica Gel: - Add 1% Triethylamine to eluent - Use Neutral/Basic Alumina streaking->deactivate Yes column Proceed with Column Chromatography no_streaking->column re_tlc Re-run TLC with Modified System deactivate->re_tlc re_tlc->column

Caption: Troubleshooting workflow for column chromatography of pyrazol-5-amines.

Troubleshooting Purification by Acid-Base Extraction

Q4: Can I use acid-base extraction to purify my substituted pyrazol-5-amine from non-basic impurities? What are the potential pitfalls?

A4: Yes, acid-base extraction is a powerful technique for separating basic pyrazol-5-amines from neutral or acidic impurities.[6] The process involves protonating the basic amine to make it water-soluble, separating the aqueous layer, and then deprotonating to recover the purified amine.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture in an immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated pyrazol-5-amine will move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous extracts. The organic layer now contains the non-basic impurities.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH, solid NaHCO₃) with stirring until the solution is basic (check with pH paper). Your pyrazol-5-amine should precipitate out or form an oily layer.

  • Re-extraction: Extract the now basic aqueous solution with a fresh organic solvent. The deprotonated, neutral pyrazol-5-amine will move back into the organic layer.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.

Potential Pitfalls:

  • Emulsion Formation: Vigorous shaking can lead to emulsions, especially if the crude mixture contains surfactants. Gentle inversions of the separatory funnel are recommended. If an emulsion forms, adding brine can help to break it.

  • Incomplete Extraction/Precipitation: Ensure the pH is sufficiently acidic during the initial extraction and sufficiently basic during the final precipitation/re-extraction step.

  • Product Stability: Some substituted pyrazol-5-amines may be unstable under strongly acidic or basic conditions. It is advisable to perform the extraction quickly and at a low temperature.

DOT Script for Acid-Base Extraction Logic

acid_base_extraction start Crude Mixture (Pyrazol-5-amine + Neutral Impurities) in Organic Solvent add_acid Add Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer: Neutral Impurities separate1->organic1 Organic aqueous1 Aqueous Layer: Protonated Pyrazol-5-amine separate1->aqueous1 Aqueous add_base Add Aqueous Base (e.g., 1M NaOH) aqueous1->add_base separate2 Separate Layers / Extract with Organic Solvent add_base->separate2 aqueous2 Aqueous Layer: Inorganic Salts separate2->aqueous2 Aqueous organic2 Organic Layer: Purified Pyrazol-5-amine separate2->organic2 Organic final_product Dry and Evaporate to get Pure Product organic2->final_product

Caption: Logical flow of an acid-base extraction for purifying pyrazol-5-amines.

References

Technical Support Center: Stability Testing of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies required to conduct robust stability studies, ensuring the integrity and reliability of your experimental data.

Introduction

This compound (CAS No. 1006463-92-8) is a pyrazole derivative utilized as a building block in the synthesis of various biologically active compounds.[1] Its molecular structure, featuring a pyrazole-amine core and an acid-sensitive 2,4-dimethoxybenzyl (DMB) protecting group, presents unique stability challenges.[2][3] Understanding the chemical stability of this molecule in solution is a critical first step in early-phase drug development. Forced degradation studies are essential for identifying potential degradation pathways, elucidating the intrinsic stability of the molecule, and developing validated stability-indicating analytical methods (SIAMs) as mandated by regulatory bodies like the ICH.[4][5][6]

This guide will walk you through the potential vulnerabilities of the molecule, provide standardized protocols for stress testing, and offer solutions to common issues encountered during analysis.

Physicochemical Properties Summary
PropertyValueSource
Molecular Formula C₁₂H₁₅N₃O₂[7]
Molecular Weight 233.27 g/mol [7][8]
LogP 1.5308[7]
Topological Polar Surface Area (TPSA) 62.3 Ų[7][8]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 5[7]

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its stability?

Answer: The stability of this molecule is primarily influenced by three structural motifs:

  • The 2,4-Dimethoxybenzyl (DMB) Group: This is an acid-labile protecting group. The two electron-donating methoxy groups on the benzene ring increase its susceptibility to cleavage under acidic conditions, which is a more pronounced effect compared to a standard p-methoxybenzyl (PMB) group.[3][9] This cleavage would result in the formation of 1H-pyrazol-5-amine and 2,4-dimethoxybenzyl alcohol or related species.

  • The 5-Amino Group on the Pyrazole Ring: The primary amine is a site susceptible to oxidation and can participate in various degradation reactions, such as the formation of N-oxides or imines.[4][10] Aromatic amines, in general, are known to be sensitive to air and light.[11]

  • The Pyrazole Ring: While generally aromatic and stable, the pyrazole ring can undergo oxidative degradation or ring-opening under harsh oxidative conditions, although this often requires strong oxidizing agents or specific catalysts.[12][13]

Q2: What are the primary degradation pathways I should anticipate?

Answer: Based on the molecule's structure, you should primarily investigate the following degradation pathways:

  • Acid-Catalyzed Hydrolysis: This is the most likely degradation pathway, involving the cleavage of the bond between the pyrazole nitrogen and the benzylic carbon of the DMB group.

  • Oxidation: The primary amine and the electron-rich dimethoxybenzene ring are potential sites for oxidation.[10] This can be induced by peroxide, atmospheric oxygen, or metal ion catalysis.

  • Photodegradation: Aromatic amines and benzyl-substituted compounds can be susceptible to degradation upon exposure to UV or visible light.[6] It is crucial to evaluate the molecule's photosensitivity as per ICH Q1B guidelines.[14][15]

Below is a diagram illustrating the most probable degradation points.

G cluster_molecule This compound mol Molecule Core DMB 2,4-Dimethoxybenzyl Group Amine 5-Amino Group Pyrazole Pyrazole Ring Acid Acid Hydrolysis (Cleavage) Acid->DMB Primary Pathway Oxidation Oxidation Oxidation->Amine Likely Pathway Photo Photodegradation Photo->mol Potential Pathway

Caption: Potential degradation sites on the molecule.

Q3: What are the standard stress conditions for forced degradation studies of this compound?

Answer: Forced degradation studies, or stress testing, should be conducted to produce a target degradation of 5-20% of the active substance.[16] This ensures that the analytical method is capable of separating and quantifying the degradants without completely destroying the parent compound.[17] A standard set of conditions based on ICH guidelines is recommended.[4][6]

Stress ConditionReagent/ConditionTemperatureDuration (Typical)
Acid Hydrolysis 0.1 M HClRoom Temp & 60°C2 to 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temp & 60°C2 to 24 hours
Oxidation 3% H₂O₂Room Temp2 to 24 hours
Thermal Solid & Solution80°C24 to 72 hours
Photolytic UV & Visible LightAmbientPer ICH Q1B
Q4: How do I prepare samples and standards for a stability study?

Answer: Proper sample preparation is critical for accurate and reproducible results.

  • Solvent Selection: Choose a solvent in which the compound is stable and soluble. A common starting point is a mixture of acetonitrile and water or a buffered aqueous solution. The final sample solvent should ideally be the same as the initial mobile phase of your HPLC method to avoid peak distortion.[18]

  • Stock Solutions: Prepare a concentrated stock solution in a suitable organic solvent (e.g., HPLC-grade acetonitrile or methanol). Protect this solution from light by using amber vials or wrapping it in aluminum foil.

  • Working Solutions: Dilute the stock solution with the chosen reaction medium (e.g., 0.1 M HCl, water, buffer) to the target concentration for the stability study.

  • Time Zero (T₀) Sample: Immediately after preparing the working solution, take an aliquot, neutralize it if necessary (e.g., for acid/base stress samples), dilute it to the target analytical concentration, and analyze it. This serves as your baseline reference.

  • Controls: Always include an unstressed control sample (the compound in the same solvent, stored at ambient or refrigerated conditions and protected from light) to monitor for inherent solvent-induced degradation. For photostability studies, a "dark control" wrapped in aluminum foil must be placed alongside the exposed sample to differentiate between light-induced and thermal degradation.[19][20]

Q5: What is a suitable HPLC method to start with for a stability-indicating assay?

Answer: A reversed-phase HPLC (RP-HPLC) method with UV detection is the most common and effective approach for developing a stability-indicating assay.[16][21] Here are recommended starting parameters:

HPLC ParameterRecommended Starting ConditionRationale & Notes
Column C18, 150 x 4.6 mm, 3.5 or 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Acetate in WaterBuffers are critical for controlling the pH and achieving reproducible retention times for ionizable compounds.
Mobile Phase B Acetonitrile or MethanolUse HPLC-grade solvents to ensure a stable baseline.
Elution Mode GradientA broad gradient (e.g., 5% to 95% B over 20-30 min) is recommended for initial screening to ensure elution of all potential degradants.[21]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30°CControls retention time reproducibility.
Detection UV-PDA Detector at λmax (e.g., 254 nm, 280 nm)A Photo-Diode Array (PDA) detector is crucial for assessing peak purity and identifying the optimal detection wavelength for both the parent compound and degradants.
Injection Volume 10 µLAdjust based on concentration and detector sensitivity.

Troubleshooting Guide

This section addresses specific problems you may encounter during your stability testing experiments.

Problem: Rapid degradation is observed in my control sample at the initial (T₀) time point.
  • Possible Cause 1: Unstable Solvent/Diluent. The compound may be unstable in the chosen analytical diluent. For example, using an unbuffered aqueous solution can lead to pH shifts that catalyze degradation.

    • Solution: Ensure your diluent is appropriate. If the compound is acid-sensitive, avoid acidic diluents. Prepare fresh diluents and buffers daily. Test the stability of the compound in your final analytical diluent over a typical analysis sequence time (e.g., 24 hours).

  • Possible Cause 2: Contaminated Solvents or Glassware. Trace impurities (e.g., acids, bases, or metal ions) in solvents or on glassware can catalyze degradation.

    • Solution: Always use high-purity, HPLC-grade solvents and additives. Ensure all glassware is scrupulously cleaned and rinsed with a final solvent like methanol or acetonitrile before use.

  • Possible Cause 3: Light Exposure. The compound may be highly photolabile, and degradation could be occurring during sample preparation under ambient laboratory lighting.

    • Solution: Prepare all samples under reduced light conditions or in amber glassware. Wrap vials and stock solution containers in aluminum foil to protect them from light.[19]

Problem: My HPLC baseline is noisy or drifting during the stability run.
  • Possible Cause 1: Insufficient Column Equilibration. The column may not be fully equilibrated with the initial mobile phase conditions, which is especially common in gradient methods.

    • Solution: Equilibrate the column with the starting mobile phase for at least 10-15 column volumes before the first injection. Ensure the equilibration time between gradient runs is also sufficient.

  • Possible Cause 2: Mobile Phase Issues. The mobile phase may be contaminated, improperly mixed, or contain dissolved gases.[22] Buffer precipitation can also occur if the organic solvent concentration is too high.

    • Solution: Filter all aqueous mobile phases through a 0.45 µm filter.[22] Degas the mobile phase using an inline degasser, sonication, or helium sparging.[22] If using buffers, ensure they are soluble in the highest organic percentage of your gradient. Prepare fresh mobile phases regularly.

  • Possible Cause 3: Detector Issues. The detector lamp may be failing, or the flow cell could be contaminated or contain air bubbles.

    • Solution: Check the lamp energy and lifetime. Purge the flow cell with a strong, filtered solvent like isopropanol to remove contaminants or bubbles. A stable baseline is essential for accurate quantification.

Problem: I am seeing new peaks in my chromatogram. How do I confirm they are degradants?
  • Solution: A systematic approach is required to confirm that new peaks are genuine degradation products and not artifacts.

  • Compare to Controls: The most critical step is to compare the chromatogram of the stressed sample to that of the unstressed (T₀) and control samples. The new peaks should be absent or significantly smaller in the control samples.

  • Peak Purity Analysis: If using a PDA detector, perform peak purity analysis on the parent peak in the stressed sample. A "pure" peak indicates that no degradant is co-eluting.

  • Mass Balance: Calculate the mass balance. The decrease in the parent compound's peak area should roughly correspond to the increase in the peak areas of the new degradants. A good mass balance (95-105%) suggests that all major degradants are being detected.

  • Use of LC-MS: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to identify the mass of the new peaks and help elucidate their structures. This can confirm, for example, if a peak corresponds to the cleaved DMB group or an oxidized form of the parent molecule.

The workflow for identifying degradants is visualized below.

G start New Peak Observed in Stressed Sample compare Compare to T₀ and Control Samples start->compare is_present Is the peak present in controls? compare->is_present artifact Peak is likely an artifact (e.g., from solvent, matrix) is_present->artifact Yes degradant Peak is a potential degradation product is_present->degradant No purity Perform Peak Purity Analysis on Parent Peak degradant->purity mass_balance Calculate Mass Balance (Parent Loss vs. Impurity Gain) purity->mass_balance lcms Characterize with LC-MS to confirm structure mass_balance->lcms end Confirmed Degradant lcms->end

Caption: Workflow for confirming degradation products.

Problem: The compound shows significant degradation under acidic conditions. How can I mitigate this in a formulation?
  • Mechanism: The degradation is likely due to the acid-catalyzed cleavage of the N-benzyl bond, a known liability of the DMB group.[3] The two methoxy groups donate electron density to the benzene ring, stabilizing the carbocation intermediate formed upon cleavage, thus making the group highly sensitive to acid.

  • Mitigation Strategies:

    • pH Control: The primary strategy is to formulate the compound in a solution with a pH well above the range where this cleavage occurs. Buffering the solution to a neutral or slightly basic pH (e.g., pH 7-8) should significantly improve stability. The optimal pH should be determined experimentally through a pH-rate profile study.

    • Solvent Choice: In some cases, reducing the water content of the formulation by using co-solvents (e.g., propylene glycol, ethanol) can slow down hydrolytic reactions.

    • Excipient Screening: Ensure that no acidic excipients are used in the formulation that could lower the micro-environmental pH and trigger degradation.

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps for conducting a comprehensive forced degradation study.

Objective: To identify potential degradants and evaluate the stability-indicating nature of the analytical method.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials

  • pH meter

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in acetonitrile to prepare a 1.0 mg/mL stock solution. Keep this solution protected from light.

  • Set Up Stress Conditions: For each condition, prepare a reaction solution in a volumetric flask as described below. Also, prepare a control sample by diluting the stock solution in the solvent (e.g., 50:50 acetonitrile:water) and storing it at 5°C, protected from light.

    • Acid Hydrolysis: Add stock solution to a flask and dilute with 0.1 M HCl. Place one flask at room temperature and another in a 60°C water bath.

    • Base Hydrolysis: Add stock solution to a flask and dilute with 0.1 M NaOH. Place one flask at room temperature and another in a 60°C water bath.

    • Oxidation: Add stock solution to a flask and dilute with a freshly prepared solution of 3% H₂O₂. Keep at room temperature.

    • Thermal: Prepare a solution of the compound in 50:50 acetonitrile:water. Place it in an 80°C oven. Also, place a sample of the solid powder in the oven.

    • Photostability: Prepare a solution of the compound in 50:50 acetonitrile:water. Place it in the photostability chamber. Prepare an identical "dark control" sample by wrapping the vial completely in aluminum foil and placing it next to the test sample. Expose both to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[14][15]

  • Sampling and Analysis:

    • Withdraw aliquots from each stressed solution at predetermined time points (e.g., 2, 8, 24 hours).

    • Immediately neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples (including controls) with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

    • Analyze by the validated stability-indicating HPLC method.

  • Data Evaluation:

    • Determine the percentage of parent compound remaining and the percentage of each degradant formed.

    • Compare the chromatograms to identify degradation pathways.

    • Assess the peak purity of the parent compound at each time point.

    • Calculate the mass balance to ensure all major products are accounted for.

References

Troubleshooting unexpected results in pyrazole bioactivity assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and interpret unexpected results in pyrazole bioactivity assays. Pyrazole and its derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] However, their unique physicochemical properties can present challenges in biological screening, leading to results that may be difficult to interpret. This resource provides field-proven insights and detailed protocols to help you navigate these challenges, ensuring the integrity and reproducibility of your data.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that arise during the handling and initial testing of pyrazole compounds.

Q1: My pyrazole compound won't dissolve in aqueous buffer. What should I do?

A: This is a very common issue. Many pyrazole derivatives exhibit poor aqueous solubility.[3] Direct dissolution in aqueous media is often unsuccessful. The standard practice is to first create a high-concentration stock solution in an organic solvent like 100% Dimethyl Sulfoxide (DMSO) and then perform serial dilutions into your final assay buffer.[4] It is critical that the final concentration of DMSO in the assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.[3]

Q2: I've noticed my pyrazole solution changing color (e.g., turning yellow/brown) over time. Is this a problem?

A: Yes, a color change often indicates compound degradation.[4] For instance, iodinated pyrazoles can degrade via de-iodination, liberating elemental iodine, which is yellowish-brown.[4] This degradation can be triggered by light, thermal stress, or reactive impurities in the solvent. Always store compounds, both solid and in solution, protected from light and at the recommended temperature (e.g., -20°C or -80°C for solutions).[5] It is highly recommended to prepare fresh dilutions from your stock solution for each experiment.

Q3: What are the most common assay artifacts associated with pyrazole compounds?

A: Like many heterocyclic scaffolds, pyrazoles can sometimes interfere with assay readouts. Key artifacts include:

  • Compound Aggregation: At higher concentrations, poorly soluble compounds can form aggregates that non-specifically inhibit enzymes, leading to false positives.

  • Autofluorescence: Some pyrazole derivatives may fluoresce at the same wavelengths used for assay detection, artificially inflating the signal.

  • Reactivity: The pyrazole ring or its substituents can sometimes react directly with assay components (e.g., luciferase, MTT reagent), leading to skewed results.

Q4: How do I choose the right cell line for my pyrazole bioactivity assay?

A: The cell line must be biologically relevant to your hypothesis.[6] For example, if your pyrazole is designed to inhibit a specific kinase involved in a particular cancer, you should use a cancer cell line where that kinase is a known driver of proliferation.[7] It's also crucial to use well-characterized, authenticated cell banks to ensure consistency and avoid working with misidentified or contaminated cells.[8]

Troubleshooting Guide 1: No or Low Bioactivity When Activity is Expected

Encountering a lack of activity can be perplexing, especially with a promising compound. The root cause often lies with the compound's physical state or the assay conditions, rather than a true lack of biological effect.

Logical Troubleshooting Workflow: Low Activity

Below is a systematic workflow to diagnose the cause of unexpectedly low or absent bioactivity.

LowActivityWorkflow cluster_compound Step 1: Verify Compound Integrity cluster_assay Step 2: Validate Assay Performance cluster_interpretation Step 3: Re-evaluate Hypothesis Solubility Is the compound soluble at the tested concentration? Stability Is the compound stable in assay medium over time? Solubility->Stability Yes Conclusion_FalseNeg Conclusion: Result is likely a 'False Negative' Solubility->Conclusion_FalseNeg No Purity What is the purity of the compound batch? Stability->Purity Yes Stability->Conclusion_FalseNeg No Controls Did the positive and negative controls perform as expected? Purity->Controls Yes Purity->Conclusion_FalseNeg No Cells Are the cells healthy and at the correct density? Controls->Cells Yes Controls->Conclusion_FalseNeg No Reagents Are all reagents within their expiration date and properly prepared? Cells->Reagents Yes Cells->Conclusion_FalseNeg No MoA Is the chosen assay appropriate for the compound's MoA? Reagents->MoA Yes Reagents->Conclusion_FalseNeg No Permeability Can the compound reach its intracellular target? MoA->Permeability Yes MoA->Conclusion_FalseNeg No Permeability->Conclusion_FalseNeg No Conclusion_TrueNeg Conclusion: Compound may be truly inactive Permeability->Conclusion_TrueNeg Yes Start Start: No/Low Activity Observed Start->Solubility

Caption: Systematic workflow for troubleshooting low bioactivity.

Investigate Compound Solubility and Stability

The most common cause of "false negative" results is that the compound is not in solution at the concentration being tested.

  • The Problem of Causality: If a compound precipitates out of the assay medium, its effective concentration is drastically reduced, leading to an apparent lack of activity. This is not a true reflection of its potential potency. Many pyrazoles have poor aqueous solubility, making this a primary concern.[3] Similarly, if the compound degrades during the assay incubation period, its effective concentration will decrease over time.[9] Pyrazole derivatives with ester groups, for example, can be susceptible to hydrolysis.[5][9]

  • Self-Validating Protocol:

    • Perform a Kinetic Solubility Assay: Before conducting bioactivity assays, determine the solubility of your compound in the exact assay buffer you plan to use. A detailed protocol is provided in the "Key Experimental Protocols" section below.

    • Conduct a Stability Analysis: Incubate the pyrazole compound in the assay medium (with and without cells/protein) for the full duration of your experiment. At various time points (e.g., 0, 2, 8, 24 hours), analyze the medium by LC-MS to quantify the amount of parent compound remaining.[4] Significant degradation (<80% remaining) indicates a stability issue.

ParameterRecommended ActionRationale
Solubility Test up to a maximum concentration below the measured solubility limit.Ensures the compound remains in solution, providing an accurate measure of potency.
Stability If degradation is observed, reduce the assay incubation time or consider if a degradation product is responsible for any observed activity.Distinguishes between the activity of the parent compound and its degradants.
Purity Confirm the purity of the compound batch via LC-MS and ¹H NMR.Impurities can interfere with the assay or dilute the active compound, masking its true effect.
Scrutinize Assay Conditions and Controls

If the compound's integrity is confirmed, the next step is to rigorously examine the assay itself.

  • The Problem of Causality: A biological assay is a complex system. Failure of any single component—cells, reagents, or controls—can lead to a null result. For instance, unhealthy or overgrown cells may not respond to stimuli or inhibitors.[8] A degraded positive control will make it impossible to validate that the assay is working correctly.

  • Self-Validating System:

    • Positive Control: Must show a robust signal within the expected range (e.g., a known inhibitor for the target should yield a low signal in a viability assay).

    • Negative/Vehicle Control (e.g., DMSO): Must define the baseline for 0% activity/inhibition.

    • Cell Health: Before and after the assay, visually inspect cells under a microscope. Ensure they are in the logarithmic growth phase and have not been passaged too many times.[8]

    • Orthogonal Confirmation: If possible, confirm the lack of activity using a different assay that measures a distinct endpoint for the same biological target. For example, if a kinase inhibitor shows no effect on cell proliferation (MTT assay), test its ability to inhibit the phosphorylation of a known downstream substrate via Western Blot or an ELISA-based assay.[7]

Troubleshooting Guide 2: Unexpectedly High Bioactivity or Apparent Off-Target Effects

A surprisingly potent result or activity against unrelated targets can be exciting, but it requires careful validation to rule out experimental artifacts.

Interplay of Compound Properties and Assay Artifacts

Poor physicochemical properties can lead to non-specific interactions that are misinterpreted as genuine bioactivity.

ArtifactsDiagram cluster_property Compound Physicochemical Property cluster_mechanism Artifact Mechanism cluster_result Observed Outcome Solubility Poor Solubility Aggregation Compound Aggregation Solubility->Aggregation Reactivity Chemical Reactivity Interference Direct Assay Interference Reactivity->Interference Fluorescence Inherent Fluorescence Light Signal Overlap Fluorescence->Light FalsePositive False Positive (Non-specific Inhibition) Aggregation->FalsePositive Interference->FalsePositive FalseSignal False Signal (Inflated Readout) Interference->FalseSignal Light->FalseSignal

Caption: Relationship between compound properties and assay artifacts.

Deconvoluting True Activity from Assay Interference
  • The Problem of Causality: Many screening hits, particularly those with poor solubility, are later identified as "Pan-Assay Interference Compounds" (PAINS). These compounds often act by forming aggregates that sequester and denature proteins non-specifically.[10] Other pyrazoles may contain reactive functional groups that covalently modify assay reagents or target proteins, or they may absorb light or fluoresce, directly interfering with optical readouts.[10]

  • Self-Validating Protocols:

    • Test for Aggregation: Re-run the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound is acting via aggregation, the detergent will disrupt the aggregates, and the observed potency will significantly decrease.

    • Run a Counter-Screen: Perform the assay without the target protein or in a cell line that does not express the target. Any activity observed in this counter-screen is, by definition, non-specific and artifactual.

    • Check for Autofluorescence: Measure the fluorescence of the compound alone in the assay buffer at the excitation and emission wavelengths of your assay. A high reading indicates interference.

    • Dose-Response Curve Shape: A true inhibitor should produce a classic sigmoidal dose-response curve with a steep Hill slope (around 1). Unusually steep or shallow curves can be indicative of non-specific mechanisms.

Characterizing the Mechanism of Action (MoA)

If the activity appears genuine, the next step is to confirm it is occurring through the intended mechanism. Pyrazole derivatives are known to act on a wide variety of targets, including kinases, cyclooxygenases (COX), and tubulin.[7][11]

  • The Problem of Causality: A compound can kill a cancer cell through many mechanisms. The observed cytotoxicity might be due to the intended on-target effect (e.g., inhibiting a specific kinase) or an unintended off-target effect (e.g., general metabolic toxicity or DNA damage).

  • Self-Validating Protocols:

    • Target Engagement Assays: Use a biophysical or biochemical method to confirm direct binding to the intended target. Examples include cellular thermal shift assays (CETSA), surface plasmon resonance (SPR), or enzymatic assays with the purified target protein.[12]

    • Downstream Signaling Analysis: If the target is part of a signaling pathway, demonstrate that the compound modulates downstream markers. For a kinase inhibitor, this would involve showing a dose-dependent decrease in the phosphorylation of its substrate.[7] This is a crucial step to link target engagement to a functional cellular outcome.

Example Signaling Pathway Targeted by Pyrazole Kinase Inhibitors

SignalingPathway cluster_pathway Generic Kinase Cascade Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazole Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: Simplified kinase pathway often targeted by pyrazole inhibitors.

Troubleshooting Guide 3: High Variability and Poor Reproducibility

  • The Problem of Causality: Variability can stem from biological sources (inherent fluctuations in cell behavior) or technical sources (inconsistent liquid handling, plate edge effects, reagent instability).[13] The goal is to minimize technical variability so that the remaining variation is primarily biological.

  • Self-Validating Protocols & Best Practices:

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all steps, including cell culture maintenance, plating, reagent preparation, and assay execution.[6]

    • Assay Qualification: Before screening, qualify the assay by repeatedly running controls to determine its robustness. Calculate key metrics like the Z'-factor, which measures the separation between positive and negative controls. A Z'-factor > 0.5 is generally considered acceptable for a robust assay.

    • Plate Layout: Randomize the position of samples on the plate to mitigate any systematic "edge effects," where wells on the perimeter of a plate behave differently from interior wells.[13]

    • Reagent Qualification: Qualify new lots of critical reagents (e.g., serum, antibodies, cells) to ensure they perform comparably to previous lots.[13]

    • Automated Liquid Handling: Where possible, use automated liquid handlers for dispensing cells and reagents to reduce operator-to-operator variability.

Source of VariabilityMitigation StrategyRationale
Inconsistent Cell Plating Use a calibrated multichannel pipette or automated dispenser. Mix cell suspension frequently.Ensures a uniform number of cells per well, which is critical for viability and signaling assays.
Edge Effects Avoid using the outer rows/columns of the plate, or fill them with buffer/media.The outer wells are more prone to evaporation and temperature fluctuations, leading to skewed results.
Reagent Instability Prepare reagents fresh. Avoid repeated freeze-thaw cycles of sensitive components.Ensures consistent reagent activity throughout the experiment and across different days.
Operator Technique Ensure all users are trained on the same SOP. Perform periodic proficiency testing.Minimizes subtle differences in timing, mixing, and liquid handling that can introduce significant error.[6]

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Nephelometry

This protocol provides a quantitative measure of your compound's solubility in a specific buffer.

  • Prepare Compound Stock: Create a 10 mM stock solution of the pyrazole compound in 100% DMSO.

  • Create Dilution Series: In a 96-well clear-bottom plate, perform a serial dilution of the compound stock in DMSO.

  • Add Assay Buffer: Using an automated dispenser, rapidly add the target assay buffer to all wells to achieve the final desired concentrations (e.g., 0.1 to 100 µM) and a final DMSO concentration of 1%.

  • Measure Turbidity: Immediately place the plate in a plate reader capable of nephelometry or turbidity measurement (e.g., reading absorbance at 620 nm).

  • Monitor Over Time: Take readings every 2 minutes for a period of 1-2 hours.

  • Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity signal begins to rise significantly above the baseline is the kinetic solubility limit.

Protocol 2: Compound Stability Assessment via LC-MS

This protocol determines if your compound degrades in the assay medium over time.[4]

  • Prepare Samples: In sterile microfuge tubes, add the pyrazole compound to your complete assay medium (including serum, if applicable) at its final test concentration. Also, prepare a control sample in a simple buffer (e.g., PBS) and another in 100% Acetonitrile (ACN) as a stable reference.

  • Incubate: Place the tubes in a cell culture incubator (37°C, 5% CO₂) for the duration of your planned bioassay (e.g., 24, 48, or 72 hours).

  • Collect Time Points: At T=0, and subsequent time points (e.g., 2, 8, 24h), remove an aliquot from each tube.

  • Sample Quenching: Immediately stop any potential degradation by adding 3 volumes of cold ACN containing an internal standard (a stable, unrelated compound) to the aliquot. This will precipitate proteins.

  • Process for LC-MS: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.

  • Analyze: Run the samples on an LC-MS system.

  • Data Analysis: Calculate the peak area ratio of your pyrazole compound to the internal standard at each time point. Normalize the results to the T=0 sample to determine the percentage of compound remaining over time.[4]

References

How to minimize side products in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Side Products and Maximizing Yield

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring you have a robust, self-validating system for your experiments.

Troubleshooting Guide & FAQs

This section addresses the most frequently encountered challenges in pyrazole synthesis in a direct question-and-answer format.

Q1: My Knorr pyrazole synthesis is yielding a mixture of regioisomers. How can I improve the selectivity for my desired product?

A1: The formation of regioisomers is the most common side product in the Knorr synthesis when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2][3][4] This arises from the initial nucleophilic attack of the substituted hydrazine on either of the two non-equivalent carbonyl groups.[2] Several factors can be manipulated to control this selectivity:

  • Solvent Selection: The choice of solvent can significantly influence the regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to dramatically increase the preference for one regioisomer over the other.[3][5]

  • Reaction Conditions (pH): Adjusting the pH of the reaction medium is a powerful tool. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, often reversing the selectivity observed under neutral or basic conditions.[2] For instance, the condensation of aryl hydrazines with 1,3-diketones in aprotic dipolar solvents like DMF or NMP with the addition of HCl can lead to better regioselectivity compared to reactions in protic solvents like ethanol.[6]

  • Steric and Electronic Effects: Modifying the starting materials can introduce a bias for one reaction pathway. Introducing bulky substituents on either the 1,3-dicarbonyl or the hydrazine will sterically hinder the attack on the more crowded carbonyl group.[2] Similarly, strong electron-withdrawing groups can activate a nearby carbonyl, making it a more favorable site for nucleophilic attack.[2][4]

  • Alternative Reagents: Employing surrogates for 1,3-dicarbonyls, such as β-enaminones, can provide a more controlled reaction pathway and enhance regioselectivity.[7]

Q2: I'm synthesizing a pyrazole from an α,β-unsaturated carbonyl compound and I'm isolating a significant amount of the pyrazoline intermediate. How can I promote aromatization to the pyrazole?

A2: The reaction of α,β-unsaturated carbonyl compounds with hydrazines proceeds through a pyrazoline intermediate, which then requires an oxidation step to form the final aromatic pyrazole.[1][8] If you are isolating the pyrazoline, it indicates that the oxidation is incomplete. Here are some strategies to facilitate this conversion:

  • In-situ Oxidation: One common approach is to perform the oxidation in the same pot. This can be achieved by simply heating the pyrazoline intermediate in a solvent like DMSO under an oxygen atmosphere.[9]

  • Chemical Oxidants: A variety of chemical oxidants can be employed. For example, treatment of the pyrazoline with chloranil can effectively yield the desired pyrazole.[10] Another option is the use of iodine in the presence of an acid like acetic acid.[8]

  • Alkylation followed by Oxidation: In some cases, alkylation of the pyrazoline intermediate in the presence of a strong base like LDA, followed by oxidation, can lead to the desired pyrazole in good yields.[8]

Q3: My reaction is discolored (yellow/red), and I'm observing many impurities, which I suspect are from hydrazine decomposition. How can I get a cleaner reaction?

A3: Discoloration and the formation of numerous impurities are often linked to the stability of the hydrazine reagent, especially under certain reaction conditions.[11] Here are some tips to mitigate these issues:

  • Use of Hydrazine Salts: Employing hydrazine hydrochlorides can improve handling and reaction cleanliness.[11] When using a hydrazine salt, a base such as potassium acetate can be added to liberate the free hydrazine in situ.[11]

  • Control of Stoichiometry: Using a precise stoichiometry of reagents can prevent side reactions. Excess hydrazine can lead to the formation of di-addition intermediates.[12]

  • Temperature Control: Running the reaction at a controlled temperature, such as room temperature, can minimize the decomposition of sensitive reagents.[11]

  • Purification Strategy: If impurities are still present, a simple workup can often remove them. For example, loading the crude product onto a silica plug and washing with a non-polar solvent like toluene can remove colored impurities before eluting the desired product with a more polar solvent.[11]

Q4: I am struggling with the N-alkylation of my pyrazole, getting a mixture of N1 and N2 alkylated products. How can I control the regioselectivity?

A4: The N-alkylation of unsymmetrically substituted pyrazoles often leads to a mixture of regioisomers due to the similar reactivity of the two nitrogen atoms.[13][14] Controlling this regioselectivity is a significant challenge, but several strategies have been developed:

  • Base and Cation Effects: The choice of base and the nature of the cation can influence the site of alkylation.[13]

  • Functional Group Tuning: The electronic nature of the substituents on the pyrazole ring can direct the alkylation to a specific nitrogen.[13]

  • Enzymatic Alkylation: For highly selective alkylation, enzymatic methods have been developed. A two-enzyme cascade can achieve excellent regioselectivity (>99%) for methylation, ethylation, and propylation using simple haloalkanes.[14]

  • Protecting Groups: Although it adds steps, the use of a protecting group on one of the nitrogen atoms can ensure selective alkylation of the other.

In-depth Analysis: The Root of Side Product Formation

Understanding the underlying mechanisms of side product formation is crucial for developing effective mitigation strategies.

Regioisomer Formation in the Knorr Synthesis

The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[15] When both starting materials are unsymmetrical, the initial reaction can occur at two different sites, leading to two regioisomeric pyrazoles.[4][16]

Knorr Synthesis: Regioisomer Formation

The ratio of these isomers is determined by the relative rates of the initial nucleophilic attack, which is influenced by the electronic and steric properties of the substituents (R1, R2, and R3) and the reaction conditions.[2][4]

Pyrazoline Formation from α,β-Unsaturated Carbonyls

The synthesis of pyrazoles from α,β-unsaturated carbonyl compounds and hydrazines is a two-step process.[1] The first step is a cyclocondensation reaction that forms a non-aromatic pyrazoline ring.[8] The second step is an oxidation that removes two hydrogen atoms to create the aromatic pyrazole.

Pyrazoline to Pyrazole Conversion

If the oxidation step is not efficient, the pyrazoline will be a major side product. The choice of oxidant and reaction conditions are therefore critical for driving the reaction to completion.

Best Practices & Optimization

To minimize side products and maximize the yield of your desired pyrazole, consider the following optimized protocols.

Protocol 1: Regioselective Knorr Pyrazole Synthesis

This protocol is designed to favor the formation of a single regioisomer by optimizing solvent and reaction conditions.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound

  • Substituted hydrazine hydrochloride

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Base (e.g., triethylamine or potassium carbonate)

Procedure:

  • Dissolve the unsymmetrical 1,3-dicarbonyl compound in TFE or HFIP in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the substituted hydrazine hydrochloride to the solution.

  • Add the base to the reaction mixture. The amount of base should be stoichiometric to the hydrazine hydrochloride.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: One-Pot Synthesis and Oxidation of Pyrazoles from α,β-Unsaturated Carbonyls

This protocol facilitates the direct conversion of α,β-unsaturated carbonyls to pyrazoles, avoiding the isolation of the pyrazoline intermediate.

Materials:

  • α,β-Unsaturated carbonyl compound

  • Hydrazine hydrate or a substituted hydrazine

  • Dimethyl sulfoxide (DMSO)

  • Oxygen source (e.g., balloon or air)

Procedure:

  • In a round-bottom flask, dissolve the α,β-unsaturated carbonyl compound and the hydrazine in DMSO.

  • Heat the reaction mixture with stirring under an atmosphere of oxygen or with a continuous stream of air bubbling through the solution.

  • Monitor the reaction by TLC or LC-MS until the starting material and the pyrazoline intermediate are consumed.

  • Cool the reaction mixture and pour it into water to precipitate the crude product.

  • Collect the solid by filtration and wash with water.

  • Purify the crude pyrazole by recrystallization or column chromatography.

Data Summary

The following table summarizes the effect of different solvents on the regioselectivity of a representative Knorr pyrazole synthesis.

SolventDielectric ConstantRegioisomeric Ratio (A:B)Reference
Ethanol24.55~1:1[5]
TFE8.55>95:5[5]
HFIP16.7>99:1[5]

References

Addressing poor cell permeability of pyrazole-based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Poor Cell Permeability

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable guidance to overcome common hurdles in your research. This guide is structured to help you diagnose and resolve issues related to the cell permeability of your pyrazole-based inhibitors, a common but significant challenge in drug discovery.

Frequently Asked Questions (FAQs)

Q1: Why do my pyrazole-based inhibitors often show poor cell permeability?

A1: The pyrazole scaffold, while a valuable building block in medicinal chemistry, has inherent physicochemical properties that can hinder its ability to cross the cell membrane.[1][2] The primary reasons are often tied to violations of Lipinski's "Rule of Five".[3][4][5]

  • High Number of Hydrogen Bond Donors (HBDs): The unsubstituted N-H group on the pyrazole ring is a hydrogen bond donor.[1] Molecules with more than five HBDs tend to have poor permeability.[3] Each HBD must be stripped of its solvation shell to enter the lipid bilayer, an energetically unfavorable process.

  • Polarity: The nitrogen atoms in the pyrazole ring increase its polarity, which can lead to a preference for the aqueous extracellular environment over the lipophilic cell membrane.[2]

  • Molecular Weight and Complexity: Synthetic elaboration on the pyrazole core can increase the molecular weight beyond 500 Daltons and add to the polar surface area, further reducing passive diffusion.[3]

Understanding these underlying principles is the first step in rationally designing or modifying your compounds for better cell entry.

Q2: What are the essential first-line assays to evaluate the cell permeability of my pyrazole compound?

A2: To efficiently screen your compounds, a tiered approach is recommended. Start with a simple, high-throughput in vitro model and progress to more complex, cell-based assays for promising candidates.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that models passive diffusion.[6][7][8] It's an excellent initial screen to rank compounds based solely on their ability to cross a lipid membrane, avoiding the complexities of active transport.[6][7] Different PAMPA models can simulate absorption across the gastrointestinal tract (GIT) or the blood-brain barrier (BBB).[6][9]

  • Caco-2 Permeability Assay: This is the gold standard for in vitro prediction of intestinal drug absorption.[10] Caco-2 cells are human colon adenocarcinoma cells that, when cultured on permeable membranes, differentiate into a monolayer of polarized cells resembling intestinal enterocytes.[10][11] This model has the advantage of assessing not just passive diffusion, but also active transport and the influence of efflux pumps.[11][12]

The relationship between PAMPA and Caco-2 data can be diagnostic:

  • Good PAMPA, Good Caco-2: Permeability is likely driven by passive diffusion.

  • Good PAMPA, Poor Caco-2: Suggests the compound is a substrate for an efflux pump.[7][13]

  • Poor PAMPA, Good Caco-2: May indicate active uptake transporters are involved.[7][13]

Troubleshooting Guide: From Bench to Cell

Scenario 1: My pyrazole inhibitor is highly potent in an enzymatic assay but shows no activity in my cell-based assay. How do I troubleshoot this?

This is a classic and frequent challenge. The discrepancy often points directly to a lack of sufficient intracellular compound concentration. The following workflow will help you systematically identify the bottleneck.

TroubleshootingWorkflow start Problem: Potent in Biochemical Assay, Inactive in Cell-Based Assay step1 Step 1: Confirm Compound Integrity - Purity Check (LC-MS) - Stability in Media start->step1 step2 Step 2: Assess General Cytotoxicity - Run MTT/MTS or similar assay - Is the compound toxic at tested concentrations? step1->step2 step3 Step 3: Investigate Efflux Pumps - Co-administer with efflux pump inhibitors (e.g., Verapamil, Reserpine) step2->step3 outcome1 Activity Restored? step3->outcome1 step4 Step 4: Directly Measure Permeability - Run PAMPA for passive diffusion baseline - Run Caco-2 for active transport insights outcome2 Low Permeability Confirmed step4->outcome2 outcome1->step4 No outcome3 Compound is an Efflux Substrate outcome1->outcome3 Yes outcome4 Proceed to Structural Modification Strategies outcome2->outcome4 outcome3->outcome4

Caption: Troubleshooting workflow for biochemical vs. cellular activity discrepancy.

Detailed Explanation:

  • Step 1 & 2 (Sanity Checks): Before investigating complex biological phenomena, always confirm your compound's purity and stability in the cell culture media. Also, ensure the lack of activity isn't due to general cytotoxicity, which can be assessed with a standard viability assay.

  • Step 3 (Efflux Pump Investigation): Efflux pumps, such as P-glycoprotein (P-gp), are a major mechanism of drug resistance that actively remove compounds from the cell.[14][15] Co-incubating your pyrazole inhibitor with a known efflux pump inhibitor (EPI) like verapamil or reserpine can be highly informative.[16] If cellular activity is restored in the presence of an EPI, your compound is likely an efflux substrate.[15][16]

  • Step 4 (Direct Permeability Measurement): If efflux is not the issue, direct permeability assessment using PAMPA and/or Caco-2 assays is the next logical step.[7][11] This will provide quantitative data on your compound's ability to cross the membrane.

Scenario 2: My data suggests poor passive diffusion is the primary issue. How can I structurally modify my pyrazole core to improve permeability without losing target affinity?

Improving permeability is a balancing act. The goal is to make the molecule more lipophilic and reduce its hydrogen bonding capacity while preserving the key interactions with your target protein.

ModificationStrategies cluster_strategies Modification Strategies core Pyrazole Core s1 Mask N-H Group (Prodrug Approach) core->s1 Removes key HBD s2 Reduce H-Bond Donors/Acceptors (pKBHX Modulation) core->s2 Lowers desolvation penalty s3 Increase Lipophilicity (Add Alkyl/Aryl Groups) core->s3 Increases LogP s4 Form Intramolecular H-Bonds (Conformational Constraint) core->s4 Masks polar groups

Caption: Key chemical strategies to improve pyrazole inhibitor permeability.

Actionable Strategies with Explanations:

  • Mask the Polar N-H Group (Prodrug Strategy): The pyrazole N-H is a primary hydrogen bond donor. Capping this group with a labile moiety (a "promoiety") that is cleaved intracellularly can dramatically improve permeability.[17][18][19] This "prodrug" approach masks the polar group during membrane transit.[17][18] For example, a pyrazolo[3,4-d]pyrimidine inhibitor's solubility and permeability were significantly improved by adding a water-soluble N-methylpiperazino promoiety via a carbamate linker.[20]

  • Reduce Hydrogen Bond Donor/Acceptor Count and Strength: Systematically evaluate all HBDs and hydrogen bond acceptors (HBAs) in your molecule.[21] Can any be removed or replaced without compromising target binding? Even reducing the strength of an HBA (measured as pKBHX) can significantly improve permeability and reduce efflux.[22]

  • Increase Lipophilicity (LogP/LogD): Carefully adding lipophilic groups (e.g., alkyl chains, phenyl rings) can enhance partitioning into the cell membrane.[23] However, this must be done judiciously. Excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity.[24] The goal is to find the optimal balance.

  • Promote Intramolecular Hydrogen Bonding: Designing your molecule to form an internal hydrogen bond can "mask" a polar group from the solvent, effectively reducing the desolvation penalty for membrane entry.[25][26] This strategy can be particularly effective for compounds that are at the edge of or beyond Lipinski's Rule of Five.[25]

Comparative Data on Modification Strategies:

StrategyPhysicochemical ChangeExpected Permeability ImpactPotential Downside
N-H Alkylation/Acylation Removes 1 HBD, Increases LogPHighMay alter binding conformation or introduce metabolic liabilities.
Introduce Lipophilic Group Increases LogP, may increase MWModerate to HighReduced aqueous solubility, increased non-specific binding.
Form Intramolecular H-Bond Reduces effective HBD count, constrains conformationModerate to HighCan be synthetically challenging to enforce the required conformation.
Reduce HBA Strength Lowers pKBHXModerateMay weaken a critical interaction with the target protein.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the passive permeability of your pyrazole-based inhibitors.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound through an artificial lipid membrane.

Materials:

  • PAMPA "sandwich" system (96-well donor plate with filter and 96-well acceptor plate).[9]

  • Artificial membrane solution (e.g., 2% L-α-phosphatidylcholine in dodecane).[6]

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compound stock solution (e.g., 10-20 mM in DMSO).[8][9]

  • 96-well UV-Vis plate reader or LC-MS/MS system for analysis.

Procedure:

  • Prepare Acceptor Plate: Add 200-300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[13]

  • Coat Donor Plate: Carefully pipette 5 µL of the artificial membrane solution onto the filter of each well in the donor plate. Allow the solvent to evaporate completely (approx. 20 minutes).[13]

  • Prepare Donor Solutions: Dilute the test compound stock solution in PBS (pH 7.4) to a final concentration (e.g., 50 µM). The final DMSO concentration should be low (e.g., <1%).[9]

  • Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.

  • Incubate: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-5 hours with gentle shaking.[6][7]

  • Analyze: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).[7][13]

Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [CA] / [Ceq]) Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the filter, Time is the incubation time, [CA] is the compound concentration in the acceptor well, and [Ceq] is the equilibrium concentration.

References

Technical Support Center: Optimizing Crystallization Conditions for 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the crystallization of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Troubleshooting Guide: Common Crystallization Challenges

This section addresses specific issues you may encounter during the crystallization of this compound.

Q1: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent environment.[1][2] For a compound like this compound, with its multiple polar functional groups and rotatable bonds, this can be a common issue.

Underlying Causes:

  • High Solute Concentration: The concentration of your compound is too high, leading to rapid supersaturation upon cooling.

  • Rapid Cooling: Cooling the solution too quickly doesn't allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[1]

  • Inappropriate Solvent Choice: The solvent may have a boiling point that is too high, or its polarity may not be optimal for this specific pyrazole derivative.[3]

  • Impurities: The presence of impurities can disrupt the crystallization process and promote oiling out.[1]

Solutions:

  • Re-dissolve and Dilute: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (1-2 mL increments) to slightly decrease the concentration and then allow it to cool slowly.[1][3]

  • Slow Down the Cooling Process: Insulate the crystallization vessel (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to promote slow cooling. This encourages the growth of larger, more ordered crystals.[2]

  • Solvent System Modification:

    • Try a Lower Boiling Point Solvent: If possible, select a solvent with a lower boiling point.[4]

    • Mixed Solvent System: A powerful technique is to use a binary solvent system. Dissolve your compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent in which it is less soluble) dropwise until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[5] For this compound, a good starting point could be a mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexane.[5][6]

  • Seed Crystals: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to provide a template for crystal growth.[1]

Q2: I'm only getting very small, needle-like, or aggregated crystals. How can I obtain larger, single crystals?

A2: The formation of small or poorly formed crystals is often a result of a high nucleation rate relative to the crystal growth rate.[7][8] This means that many small crystals are forming quickly, rather than a few crystals growing to a larger size.

Underlying Causes:

  • High Supersaturation: A high degree of supersaturation is the primary driver for rapid nucleation.[7][8]

  • Rapid Solvent Evaporation or Cooling: Similar to oiling out, fast changes in conditions favor nucleation over growth.[9]

  • Presence of Impurities: Impurities can act as nucleation sites, leading to the formation of many small crystals. They can also interfere with the ordered growth of crystal faces.[10][11]

Solutions:

  • Decrease Supersaturation:

    • Use More Solvent: Start with a slightly more dilute solution. This will lower the supersaturation level as the solution cools.[3]

    • Slower Cooling: As mentioned previously, slow cooling is crucial for growing larger crystals.[11]

  • Optimize the Solvent System:

    • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals, especially with small amounts of material.[12] Dissolve your compound in a small amount of a more volatile "good" solvent and place this in a sealed container with a larger volume of a less volatile "poor" solvent. The slow diffusion of the poor solvent's vapor into the solution of your compound will gradually induce crystallization.[12]

    • Solvent Layering: Carefully layer a less dense "poor" solvent on top of a solution of your compound in a denser "good" solvent. Slow diffusion at the interface can lead to the growth of high-quality crystals.

  • Ensure High Purity: If possible, purify your starting material further before crystallization. Techniques like column chromatography can be effective. A purity of at least 80-90% is recommended for good crystallization.[1]

Q3: My compound won't crystallize at all. What steps can I take to induce crystallization?

A3: A lack of crystallization indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.[13]

Solutions:

  • Increase Concentration:

    • Slow Evaporation: Loosely cover the flask to allow for the slow evaporation of the solvent. This will gradually increase the concentration of your compound.

    • Boil Off Excess Solvent: If you suspect you've used too much solvent, you can gently heat the solution to boil off a portion of it and then allow it to cool again.[3]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites.[1]

    • Seed Crystals: Adding a seed crystal is a highly effective method to initiate crystallization.[1]

  • Drastic Temperature Change: Cool the solution in an ice bath or even a freezer to significantly decrease the solubility of your compound.[1] Be aware that this can sometimes lead to the formation of smaller crystals.[3]

  • Re-evaluate Your Solvent: If all else fails, it may be necessary to remove the solvent entirely (e.g., by rotary evaporation) and attempt the crystallization again with a different solvent or solvent system.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for choosing a solvent to crystallize this compound?

A1: The principle of "like dissolves like" is a good starting point.[14] this compound has both polar (amine, pyrazole nitrogens, methoxy oxygens) and non-polar (benzyl ring) regions. Therefore, solvents of intermediate polarity are often a good choice.

Recommended Initial Screening Solvents:

  • Alcohols: Ethanol, methanol, or isopropanol are frequently used for pyrazole derivatives.[5]

  • Esters: Ethyl acetate is another excellent choice.[6]

  • Ketones: Acetone can be effective, but its low boiling point can sometimes be a drawback.[14]

  • Mixed Solvent Systems: As mentioned in the troubleshooting section, mixtures like ethanol/water, ethanol/hexane, or ethyl acetate/hexane are highly recommended for fine-tuning solubility.[5][6]

Experimental Protocol for Solvent Screening:

  • Place a small amount (5-10 mg) of your compound into several small test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this temperature.[2]

  • Gently heat the test tubes that showed poor solubility at room temperature. A good solvent will dissolve the compound when hot.[14]

  • Allow the solutions that dissolved upon heating to cool slowly to room temperature. The ideal solvent will result in the formation of crystals upon cooling.[14]

Solvent Type Examples Rationale for this compound
Polar Protic Ethanol, Methanol, WaterCan form hydrogen bonds with the amine and pyrazole nitrogens.[4]
Polar Aprotic Ethyl Acetate, AcetoneGood balance of polarity to dissolve the compound when hot.
Non-polar Hexane, CyclohexaneLikely to be a "poor" solvent, useful as an anti-solvent in mixed systems.[5]

Q2: How does temperature control affect crystal growth and quality?

A2: Temperature is a critical parameter that directly influences solubility and, consequently, the level of supersaturation. Slower cooling rates generally lead to the formation of larger and more perfect crystals because it allows more time for molecules to orient themselves correctly into the crystal lattice.[11] Rapid cooling, on the other hand, can lead to a high degree of supersaturation, which favors nucleation and results in smaller crystals.[8]

Q3: Can the amine group in my compound cause any specific crystallization challenges?

A3: Yes, the basic amine group can present unique challenges and opportunities. Amines can be susceptible to oxidation, which can introduce impurities.[15] Additionally, the amine group's ability to form hydrogen bonds can significantly influence its solubility in protic solvents.[4] In some cases, if crystallization of the free base is difficult, it may be advantageous to form a salt (e.g., a hydrochloride salt) by treating the amine with an acid. These salts often have very different solubility profiles and can be easier to crystallize.[6][15]

Visualizing Crystallization Concepts

Workflow for Solvent Selection

Solvent_Selection start Start with Impure Compound screen Screen Solvents (Hot/Cold Solubility Test) start->screen dissolve Dissolve Compound in Minimum Hot Solvent screen->dissolve mixed_solvent Try Mixed Solvent System screen->mixed_solvent No single solvent works cool Cool Slowly to Room Temperature dissolve->cool crystals Crystals Form cool->crystals no_crystals No Crystals Form cool->no_crystals oiling_out Compound Oils Out cool->oiling_out end Collect Pure Crystals crystals->end induce Induce Crystallization (Scratch/Seed) no_crystals->induce reheat_dilute Reheat and Add More Solvent oiling_out->reheat_dilute induce->crystals reheat_dilute->cool mixed_solvent->dissolve

References

Technical Support Center: Resolving Ambiguous NMR Peaks in 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving NMR spectral ambiguities for 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in the structural elucidation of this and similar molecules. We will explore common issues and provide a systematic, field-proven approach to achieving unambiguous spectral assignment.

Introduction: The Source of Ambiguity

The structure of this compound presents several challenges for NMR analysis. The primary source of ambiguity is the conformational flexibility around the single bond connecting the benzyl CH₂ group and the pyrazole nitrogen (N1). Rotation around this bond can be slow on the NMR timescale, leading to the existence of multiple, slowly interconverting rotational isomers (rotamers). This can manifest as peak broadening or even the appearance of multiple sets of signals for a single compound, complicating interpretation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and provides a rapid diagnostic framework.

Q1: Why are the signals for my benzyl CH₂ and some aromatic protons unusually broad?

A1: This is the classic hallmark of intermediate chemical exchange on the NMR timescale.[1][2] For this molecule, the most likely cause is restricted rotation around the N1-CH₂ bond. At room temperature, the rate of interconversion between different rotamers is comparable to the NMR experiment's timescale. This leads to an "averaging" effect that doesn't resolve into sharp, distinct peaks, but rather a single, broad resonance.[3] At lower temperatures, this exchange may slow sufficiently to show distinct signals for each conformer, while at higher temperatures, the exchange may become fast enough to show a single, sharp, averaged signal.[4]

Q2: The signal for the amine (-NH₂) protons is either a very broad hump or is completely absent. What is happening?

A2: The behavior of N-H proton signals is highly dependent on several factors:

  • Chemical Exchange: The amine protons can exchange with residual water in the NMR solvent or with other amine molecules.[5] This is a rapid process that often broadens the signal significantly, sometimes to the point of it disappearing into the baseline.[6]

  • Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment, which can efficiently relax the attached protons, leading to signal broadening.[6]

  • Solvent Effects: In protic deuterated solvents like D₂O or CD₃OD, the -NH₂ protons will readily exchange with the solvent's deuterium atoms, causing the signal to vanish from the ¹H NMR spectrum.[4] This property can be used deliberately to confirm the identity of the NH₂ peak via a "D₂O shake" experiment.

Q3: My signals in the aromatic region are overlapping, making it difficult to assign the protons on the dimethoxybenzyl ring. How can I resolve this?

A3: Signal overlap in the aromatic region is a common challenge. The recommended approach is multi-faceted:

  • Change the Solvent: The chemical shifts of protons can be significantly influenced by the NMR solvent due to varying intermolecular interactions.[7][8] Acquiring a spectrum in a solvent with different properties (e.g., Benzene-d₆ or DMSO-d₆ instead of Chloroform-d) can often shift the overlapping signals apart, improving resolution.[4][9]

  • Utilize 2D NMR: Two-dimensional NMR experiments are essential for resolving overlap and confirming assignments.

    • A COSY (Correlation Spectroscopy) experiment will reveal which aromatic protons are coupled to each other (typically those that are ortho or meta).[10]

    • An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show correlations between these protons and nearby carbon atoms (2-3 bonds away), providing definitive assignments when cross-referenced with an HSQC spectrum.[11][12]

Part 2: In-Depth Troubleshooting Guides & Protocols

For more persistent issues, a systematic experimental approach is required.

Guide 1: Foundational Checks - Sample Preparation and Spectrometer Setup

Before proceeding to advanced experiments, it is critical to ensure the issue is not rooted in the sample or instrument setup. Poor sample quality is a primary cause of low-resolution spectra.[13]

Protocol for Optimal Sample Preparation:

  • Ensure Purity: Verify the purity of your compound. Paramagnetic impurities (like residual metal catalysts) are particularly detrimental, causing severe peak broadening.[13]

  • Filter the Sample: The sample must be free of any particulate matter.[14] Dissolve ~5-10 mg of the compound in ~0.6-0.7 mL of a deuterated solvent. Filter the solution through a pipette plugged with cotton or glass wool directly into a clean, dry NMR tube. Suspended solids will disrupt the magnetic field homogeneity, leading to broad lines that cannot be fixed by shimming.[2]

  • Optimize Concentration: While 5-10 mg is a good starting point for ¹H NMR, be aware that very high concentrations can sometimes promote intermolecular interactions or aggregation, which can also lead to peak broadening.[15]

  • Instrument Shimming: Carefully shim the magnetic field using the spectrometer's automated or manual procedures. An inhomogeneous field is a common source of broad and distorted peaks.[2]

Guide 2: Probing Molecular Dynamics with Variable-Temperature (VT) NMR

If foundational checks are passed, VT-NMR is the most direct method to investigate dynamic processes like conformational exchange.[16]

Objective: To manipulate the rate of rotamer interconversion to either "freeze out" individual conformers (at low temperature) or achieve a fast-exchange, sharp average (at high temperature).

Experimental Protocol:

  • Select a Suitable Solvent: Choose a solvent with a wide liquid range that can accommodate your target temperatures (e.g., Toluene-d₈, Methanol-d₄, or THF-d₈).

  • Acquire a Room Temperature Spectrum: Start with a standard ¹H NMR spectrum at ambient probe temperature (e.g., 298 K) as a baseline.

  • High-Temperature Acquisition: Gradually increase the temperature in increments of 10-15 K (e.g., to 313 K, 328 K, etc.). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

  • Low-Temperature Acquisition: Cool the sample in a similar stepwise fashion (e.g., to 273 K, 253 K, 233 K). Be cautious not to freeze your sample.

  • Data Analysis: Analyze the changes in the line shape of the broad peaks (especially the benzyl CH₂ and pyrazole protons) as a function of temperature.

Table 1: Interpretation of VT-NMR Results

Temperature ChangeObserved Spectral ChangeInterpretation
Increasing Temp. Broad peaks sharpen into a single signal.The rate of exchange has become fast on the NMR timescale. You are observing the time-averaged chemical shift.[4]
Decreasing Temp. Broad peaks broaden further and then resolve into two or more distinct (sharp) signals.The rate of exchange has become slow on the NMR timescale. You are now observing the individual conformers.
No Change Peaks remain broad across the temperature range.The broadening may be due to other factors (e.g., sample purity, aggregation) or the energy barrier to rotation is too high/low to be observed in the accessible temperature range.
Guide 3: Definitive Assignment with 2D NMR Spectroscopy

2D NMR is indispensable for confirming the molecule's covalent framework and spatial arrangement, bypassing the ambiguities of the 1D spectrum.[17][18]

Troubleshooting Workflow using 2D NMR

G cluster_start Initial Observation cluster_connectivity Connectivity Analysis (Through-Bond) cluster_spatial Conformational Analysis (Through-Space) cluster_dynamics Dynamic Process Analysis cluster_end Resolution start Ambiguous 1D ¹H NMR (Broad/Overlapping Peaks) cosy Run COSY (¹H-¹H Coupling) start->cosy Resolve overlapping spin systems vt_nmr Run VT-NMR (Variable Temperature) start->vt_nmr Suspect dynamic exchange (broad peaks) hsqc Run HSQC (¹H-¹³C Direct Correlation) cosy->hsqc Assign protons first hmbc Run HMBC (¹H-¹³C Long-Range) hsqc->hmbc Assign directly-bonded carbons end_node Unambiguous Assignment of Structure & Conformation hmbc->end_node Confirm full C-skeleton noesy Run NOESY/ROESY (¹H-¹H Spatial Proximity) noesy->end_node Assign relative stereochemistry and conformation vt_nmr->noesy Confirm existence of stable conformers

Caption: A logical workflow for resolving NMR ambiguities.

1. COSY (Correlation Spectroscopy): Establishing Spin Systems

  • Purpose: To identify protons that are coupled to each other through 2-3 chemical bonds.[10]

  • What to Look For:

    • A cross-peak between the two protons on the pyrazole ring (H3 and H4).

    • Correlations between the three protons on the dimethoxybenzyl aromatic ring, confirming their connectivity.

2. HSQC (Heteronuclear Single Quantum Coherence): Assigning Protonated Carbons

  • Purpose: To correlate each proton with the carbon atom it is directly attached to.[11]

  • What to Look For:

    • A cross-peak for the benzyl CH₂ group, correlating the proton signal to the CH₂ carbon signal.

    • Cross-peaks for each protonated aromatic and pyrazole carbon, providing their ¹³C chemical shifts.

3. HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Skeleton

  • Purpose: To identify longer-range correlations (2-3 bonds) between protons and carbons. This is the key experiment for connecting molecular fragments.[10][19]

  • What to Look For:

Table 2: Expected Key HMBC Correlations for Structure Confirmation

Proton(s)Correlates to Carbon(s)Structural Information Confirmed
Benzyl CH₂ Pyrazole C5 and Benzyl C1' & C2'Confirms the benzyl group is attached to the pyrazole ring.
Pyrazole H3 Pyrazole C5 and Benzyl CH₂Confirms the pyrazole ring structure and its link to the benzyl group.
-OCH₃ Aromatic C2' or C4'Assigns the positions of the methoxy groups on the benzyl ring.
Aromatic H6' Benzyl CH₂Confirms the connectivity within the benzyl moiety.

4. NOESY (Nuclear Overhauser Effect Spectroscopy): Determining Spatial Proximity

  • Purpose: To identify protons that are close to each other in space (< 5 Å), irrespective of their through-bond connectivity.[20][21][22] This is the definitive experiment for differentiating rotamers.

  • What to Look For: If you have resolved individual rotamers at low temperature, a 2D NOESY experiment can distinguish them. Look for key through-space correlations. For example, a NOE cross-peak between the benzyl CH₂ protons and the pyrazole H5 proton would only be possible in a specific conformation where these groups are spatially close.[23][24] The presence or absence of such correlations provides direct evidence of the molecule's 3D shape in solution.

References

Validation & Comparative

Comparative Analysis of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine with Known Inhibitors: A Framework for Target Identification and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The compound 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine is a pyrazole derivative with potential pharmaceutical applications, often utilized as a building block in the synthesis of more complex bioactive molecules.[2] While the specific biological targets of this compound are not yet fully elucidated, its structural features suggest potential interactions with several key enzyme families known to be modulated by pyrazole-containing molecules.

This guide provides a comparative framework for the characterization of this compound. We present a hypothetical analysis against well-established inhibitors of three plausible target classes: Cyclooxygenase-2 (COX-2), Carbonic Anhydrase IX (CA IX), and Src Family Kinases. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a logical workflow to facilitate the identification of the molecular target and the elucidation of the mechanism of action of this and similar novel compounds.

Hypothetical Target Classes and Comparative Inhibitors

Based on the prevalence of the pyrazole scaffold in known inhibitors, we have selected the following targets for this comparative analysis:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3][4] Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.

  • Carbonic Anhydrase IX (CA IX): A zinc-containing metalloenzyme that is overexpressed in many types of tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[2][5][6][7]

  • Src Family Kinases (e.g., Lck, Src): A group of non-receptor tyrosine kinases that play crucial roles in cell signaling pathways regulating cell growth, differentiation, and survival.[8][9][10][11][12] Their dysregulation is implicated in various cancers.

The following table summarizes the key characteristics of the known inhibitors chosen for this comparative analysis.

InhibitorTarget(s)Mechanism of ActionIC50 Values
Celecoxib COX-2Selective, reversible inhibition of the cyclooxygenase activity of the COX-2 isozyme.[13][14]COX-1: ~7.6 µM COX-2: ~0.04 µM (40 nM)[15]
Acetazolamide Carbonic AnhydrasesNon-competitive inhibition of carbonic anhydrase by binding to the zinc ion in the active site.[16][17][18]CA IX: ~30 nM[1][19]
Dasatinib Multi-kinase inhibitorPotent, ATP-competitive inhibitor of multiple tyrosine kinases, including the Src family kinases.[20][21]Lck: <1 nM Src: 0.5 nM[22][23][24]

Experimental Design for Comparative Analysis

A systematic approach is required to determine the inhibitory potential of this compound against the hypothetical targets and to compare its activity with the known inhibitors. The following workflow outlines the key experimental stages.

experimental_workflow cluster_screening Primary Screening cluster_selectivity Selectivity Profiling cluster_cellular Cell-Based Assays s1 In vitro enzymatic assays (COX-2, CA IX, Src Kinase) s2 Determine IC50 values for This compound s1->s2 Quantitative analysis sel1 Assay against related isoforms (e.g., COX-1, other CAs, other kinases) s2->sel1 If inhibitory activity detected sel2 Calculate selectivity index sel1->sel2 c1 Select appropriate cell lines (e.g., cancer cells overexpressing target) sel2->c1 Proceed with most promising target c2 Assess downstream signaling effects (e.g., Western blot for phosphorylated substrates) c1->c2 c3 Measure cellular phenotypes (e.g., proliferation, apoptosis) c2->c3

Figure 1: A generalized experimental workflow for the characterization of a novel inhibitor.

Detailed Experimental Protocols

The following are detailed protocols for in vitro enzymatic assays to determine the inhibitory activity of this compound against the selected hypothetical targets.

Protocol 1: In Vitro Fluorometric Cyclooxygenase (COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-2.

Principle: This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[25]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Celecoxib (positive control)

  • This compound (test compound)

  • 96-well white opaque flat-bottom plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of COX Assay Buffer.

    • Reconstitute and dilute the COX-2 enzyme in sterile water and keep on ice.

    • Prepare the Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Prepare the Arachidonic Acid/NaOH solution immediately before use.

  • Assay Plate Setup:

    • Enzyme Control (EC): Add Assay Buffer to the designated wells.

    • Inhibitor Control (IC): Add a known concentration of Celecoxib to the designated wells.

    • Test Compound: Add serial dilutions of this compound to the sample wells.

  • Reaction Initiation and Measurement:

    • Add the Reaction Mix to all wells.

    • Initiate the reaction by adding the Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the Enzyme Control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Protocol 2: In Vitro Colorimetric Carbonic Anhydrase (CA IX) Inhibition Assay

Objective: To determine the IC50 of this compound against human recombinant CA IX.

Principle: This assay utilizes the esterase activity of CA IX on p-nitrophenyl acetate (p-NPA), which releases the chromogenic product p-nitrophenol.[26][27]

Materials:

  • Human recombinant CA IX enzyme

  • CA Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Acetazolamide (positive control)

  • This compound (test compound)

  • 96-well clear flat-bottom plate

  • Absorbance microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the CA Assay Buffer.

    • Prepare a working solution of CA IX enzyme in CA Assay Buffer.

    • Prepare a stock solution of p-NPA in a suitable organic solvent (e.g., DMSO).

  • Assay Plate Setup:

    • Enzyme Control (EC): Add CA Assay Buffer and DMSO (vehicle control) to the designated wells.

    • Inhibitor Control (IC): Add a known concentration of Acetazolamide to the designated wells.

    • Test Compound: Add serial dilutions of this compound to the sample wells.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the CA IX enzyme working solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm in kinetic mode at regular intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value as described for the COX-2 assay.

Protocol 3: In Vitro Luminescence-Based Src Family Kinase (Lck/Src) Inhibition Assay

Objective: To determine the IC50 of this compound against Lck and Src kinases.

Principle: This assay measures the amount of ADP produced in the kinase reaction, which is then converted to ATP and detected as a luminescent signal.

Materials:

  • Recombinant Lck or Src kinase

  • Kinase Buffer

  • Suitable peptide substrate

  • ATP

  • Dasatinib (positive control)

  • This compound (test compound)

  • ADP-Glo™ Kinase Assay System (or similar)

  • 384-well low-volume white plate

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare Kinase Buffer.

    • Dilute the kinase, substrate, and ATP in Kinase Buffer.

  • Assay Plate Setup:

    • Add the test compound or Dasatinib at various concentrations to the wells.

    • Add the kinase to the wells.

    • Add the substrate/ATP mixture to initiate the kinase reaction.

  • Kinase Reaction:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Measurement and Data Analysis:

    • Measure the luminescence.

    • Calculate the percentage of inhibition based on the luminescent signal.

    • Determine the IC50 value as described previously.

Signaling Pathways and Biological Context

Understanding the biological context of the potential targets is crucial for interpreting the experimental results.

COX-2 and Prostaglandin Synthesis

cox2_pathway membrane Cell Membrane (Phospholipids) pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox2 COX-2 aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 synthases Prostaglandin Synthases pgh2->synthases prostaglandins Prostaglandins (PGE2, PGI2, etc.) synthases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation

Figure 2: Simplified schematic of the prostaglandin synthesis pathway highlighting the role of COX-2.

COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[28][29] Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Carbonic Anhydrase IX in the Tumor Microenvironment

caix_pathway cluster_cell Cancer Cell cluster_tme Tumor Microenvironment hypoxia Hypoxia hif1a HIF-1α stabilization hypoxia->hif1a caix_gene CA9 gene transcription hif1a->caix_gene caix_protein CA IX protein caix_gene->caix_protein ph_in Intracellular pH (maintained) caix_protein->ph_in maintains co2_in CO2 caix_enzyme CA IX co2_in->caix_enzyme h2o_in H2O h2o_in->caix_enzyme hco3_out HCO3- (out) caix_enzyme->hco3_out h_out H+ (out) caix_enzyme->h_out acidosis Extracellular Acidosis h_out->acidosis invasion Invasion & Metastasis acidosis->invasion

Figure 3: The role of Carbonic Anhydrase IX in regulating pH in the tumor microenvironment.

Under hypoxic conditions common in solid tumors, the transcription factor HIF-1α is stabilized, leading to the upregulation of CA IX.[2][5] CA IX catalyzes the hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic extracellular environment while maintaining a more alkaline intracellular pH. This pH regulation promotes cancer cell survival, proliferation, and invasion.

Src Family Kinase Signaling

src_pathway receptor Growth Factor Receptor src Src Kinase receptor->src Activation downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) src->downstream Phosphorylation proliferation Cell Proliferation downstream->proliferation survival Cell Survival downstream->survival migration Cell Migration downstream->migration

Figure 4: A simplified representation of a Src family kinase signaling pathway.

Src family kinases are key mediators of signal transduction downstream of various cell surface receptors.[8][12] Upon activation, Src kinases phosphorylate a multitude of substrate proteins, initiating signaling cascades that control fundamental cellular processes such as proliferation, survival, and migration. Aberrant Src kinase activity is a hallmark of many cancers.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization of this compound. By systematically evaluating its inhibitory activity against plausible, well-characterized targets and comparing it to known inhibitors, researchers can efficiently identify its primary molecular target(s). The detailed experimental protocols and contextual biological information provided herein serve as a robust starting point for these investigations.

Should this compound demonstrate potent and selective inhibition of any of the hypothetical targets, further studies, including cell-based assays to confirm on-target activity and in vivo efficacy studies, will be warranted. This structured approach will not only elucidate the mechanism of action of this specific compound but also contribute to the broader understanding of the therapeutic potential of novel pyrazole derivatives.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Imperative of Selectivity

The 1H-pyrazol-5-amine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant agents with activities spanning anti-inflammatory, anticancer, and antimicrobial domains.[1][2] The subject of this guide, 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine (CAS: 1006463-92-8), is a member of this versatile class.[3] Its structure, featuring a pyrazole core known for interacting with a multitude of biological targets, and a dimethoxybenzyl group, presents a classic drug discovery challenge: ensuring target selectivity.[4][5]

Undesired off-target interactions are a primary cause of adverse drug reactions (ADRs) and late-stage clinical trial failures.[6] For a novel compound like this compound, whose primary target may not yet be fully elucidated, a proactive and systematic cross-reactivity profiling strategy is not just recommended—it is essential for de-risking the asset and building a comprehensive understanding of its biological footprint. This guide provides a framework for this process, comparing methodologies and offering practical, field-proven insights for researchers in drug development.

The Strategic Framework: A Tiered Approach to Off-Target Identification

A robust cross-reactivity profiling plan proceeds in stages, from broad screening to focused mechanistic studies. This tiered approach is designed to maximize information gain while efficiently managing resources. Early, broad profiling helps to identify potential liabilities, while later, more focused assays provide a deeper understanding of any observed interactions.[7]

G cluster_0 Early Discovery & Lead Generation cluster_1 Lead Optimization cluster_2 Candidate Selection Compound Compound Synthesis This compound Tier1 Tier 1: Broad Safety Profiling (e.g., SafetyScreen44, ICESTP Safety Panel™ 44) Compound->Tier1 Test @ 1-10 µM Analysis1 Data Analysis & Hit Triage Identify potential off-target liabilities (>50% inhibition) Tier1->Analysis1 Tier2 Tier 2: Focused & Secondary Profiling (e.g., KinomeScan, GPCR functional assays) Analysis1->Tier2 Based on hits or therapeutic hypothesis DoseResponse Dose-Response & Potency Determination (IC50 / EC50 / Ki) Tier2->DoseResponse Tier3 Tier 3: Mechanistic & Functional Validation (e.g., CETSA, Cell-based signaling assays) DoseResponse->Tier3 Confirm cellular activity of potent hits Risk Risk Assessment & Mitigation Evaluate therapeutic window Tier3->Risk

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Broad Panel Screening - Casting a Wide Net

The initial step involves screening the compound against a broad panel of targets known to be implicated in adverse drug events. Several contract research organizations (CROs) offer standardized safety panels for this purpose. The goal is not to determine potency, but to flag potential interactions early.[6][8] This is a cost-effective method to identify the most significant off-target risks.[6]

Table 1: Comparison of Commercial Broad Safety Screening Panels

Panel ProviderPanel Name(s)Number of TargetsKey Target Classes CoveredTypical Turnaround
Eurofins Discovery SafetyScreen44™, SafetyScreen™ Core Panel[7]44+GPCRs, Ion Channels, Transporters, Enzymes, Nuclear Receptors~2-3 Weeks
Pharmaron In Vitro Safety Panel[9]44 or 94GPCRs, Ion Channels, Transporters, Enzymes, Nuclear Hormone Receptors~3 Weeks (44-target)
WuXi AppTec Mini Safety 44 Panel, Full Safety 98 Panel[6]44 or 98GPCRs, Ion Channels, Enzymes, Monoamine Transporters, Nuclear ReceptorsVaries
ICE Bioscience ICESTP Safety Panel™ 44 & 77[8]44 or 77GPCRs, Ion Channels, Kinases, Enzymes, TransportersVaries
ChemPartner In Vitro Pharmacology Safety Functional Panel[10]47GPCRs, Ion Channels, Enzymes, Transporters (Functional Assays)Varies

Causality Behind Experimental Choice: For a novel pyrazole derivative, a panel like the WuXi AppTec Mini Safety 44 or Eurofins SafetyScreen44™ is an excellent starting point. These panels are specifically designed to cover targets associated with the most common and serious ADRs, providing a robust initial risk assessment.[6] A single concentration screen (typically 10 µM) is sufficient at this stage to identify significant interactions (usually defined as >50% inhibition in binding assays).

Tier 2: Focused Profiling - Investigating the Hits

Based on the results from Tier 1, or driven by a therapeutic hypothesis (e.g., if the compound is intended as a kinase inhibitor), Tier 2 profiling involves more focused and extensive panels. Given that pyrazole scaffolds are prevalent in kinase inhibitors, a comprehensive kinome scan is a logical and highly informative next step if any kinase activity is observed or suspected.[1]

G Compound 1-(2,4-dimethoxybenzyl) -1H-pyrazol-5-amine OnTarget Intended Target (e.g., Kinase X) Compound->OnTarget On-Target Activity OffTarget Unintended Off-Target (e.g., hERG Channel) Compound->OffTarget Off-Target Activity (Cross-Reactivity) Therapeutic Therapeutic Effect OnTarget->Therapeutic Adverse Adverse Effect (e.g., Cardiotoxicity) OffTarget->Adverse

Caption: On-target vs. off-target activity of a therapeutic compound.

Hypothetical Tier 1 Data for this compound (at 10 µM):

TargetTarget ClassAssay Type% InhibitionImplication / Next Step
hERGIon ChannelBinding12%Low risk. No immediate follow-up.
5-HT₂₋ ReceptorGPCRBinding65%Hit. Proceed to functional assay and determine IC₅₀.
COX-2EnzymeEnzymatic25%Low activity. Monitor in SAR.
ABL1 KinaseKinaseBinding78%Hit. Proceed to broad kinome profiling and determine IC₅₀.
Dopamine TransporterTransporterBinding5%Low risk. No immediate follow-up.

Data Interpretation: In this hypothetical scenario, the compound shows significant interaction with the 5-HT₂₋ receptor and ABL1 kinase. This triggers the next phase of investigation: determining the potency (IC₅₀) of these interactions and understanding the breadth of kinase activity. A kinome-wide panel (e.g., Eurofins' KinomeSCAN™ or Reaction Biology's HotSpot℠) would be employed to assess selectivity across the entire human kinome.

Tier 3: Mechanistic Validation - From Binding to Biology

A binding event does not always translate to a biological function. Therefore, potent off-target hits identified in Tier 2 must be validated in more physiologically relevant assays.

Comparative Analysis of Methodologies:

MethodologyPrincipleProsCons
Biochemical Binding Assays Measures direct interaction of a compound with an isolated target protein.High-throughput, sensitive, determines affinity (Kᵢ/Kₐ).Lacks cellular context; may not reflect functional activity.
Functional Cell-Based Assays Measures the biological consequence of target engagement in a cellular environment (e.g., cAMP, Ca²⁺ flux).[10]More physiologically relevant, confirms agonism/antagonism.More complex, lower throughput, indirect readout.
Cellular Thermal Shift Assay (CETSA®) Measures changes in protein thermal stability upon ligand binding in intact cells or lysates.Confirms target engagement in a cellular context; label-free.Lower throughput, requires specific antibodies or mass spec.
Phenotypic Screening Measures compound effects on cellular morphology or function using high-content imaging.[11]Unbiased, discovers novel mechanisms.Target deconvolution is challenging and resource-intensive.

For the hypothetical ABL1 kinase hit, a critical follow-up would be a cell-based phosphorylation assay to confirm that the compound inhibits ABL1 activity in a cellular context. For the 5-HT₂₋ receptor hit, a calcium flux or IP-One functional assay would be necessary to determine if the compound acts as an agonist or antagonist.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA®) for Off-Target Validation

This protocol provides a framework for validating a suspected off-target kinase interaction in a cellular environment.

Objective: To confirm target engagement of this compound with a suspected off-target kinase (e.g., ABL1) in intact cells.

Materials:

  • Cell line expressing the target of interest (e.g., K-562 cells for ABL1).

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • This compound, dissolved in DMSO.

  • Positive control inhibitor (e.g., Imatinib for ABL1).

  • PBS, protease and phosphatase inhibitor cocktails.

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Lysis buffer (e.g., Triton X-100 based).

  • Equipment for protein quantification (BCA assay).

  • Equipment for Western Blotting (SDS-PAGE gels, transfer system, primary antibody against the target, secondary HRP-conjugated antibody, ECL substrate, imaging system).

Methodology:

  • Cell Treatment:

    • Harvest cells in suspension (e.g., K-562) and wash with PBS. Resuspend in culture medium at a density of 10-20 million cells/mL.

    • Aliquot cells into treatment tubes.

    • Treat cells with the test compound (e.g., 10 µM), positive control (e.g., 1 µM Imatinib), and vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler pre-programmed with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes. Include a non-heated control (RT).

    • Immediately after heating, cool the samples at 4°C.

  • Cell Lysis:

    • Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Sample Analysis (Western Blot):

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Normalize the total protein concentration of all samples using a BCA assay.

    • Prepare samples for SDS-PAGE and load equal amounts of protein per lane.

    • Perform Western Blot analysis using a primary antibody specific for the target protein (e.g., anti-ABL1).

    • Detect with an appropriate HRP-conjugated secondary antibody and ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for each lane.

    • For each treatment condition, plot the percentage of soluble protein remaining (relative to the non-heated control) as a function of temperature.

    • A positive result is indicated by a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, demonstrating that ligand binding stabilized the protein against thermal denaturation.

Trustworthiness of the Protocol: This protocol is self-validating. The inclusion of a vehicle control establishes the baseline melting curve of the target protein, while the positive control inhibitor confirms that the assay can detect stabilization of a known binder. A clear thermal shift provides high-confidence evidence of target engagement in the complex milieu of the cell.

G cluster_pathway Hypothetical Off-Target Signaling Compound 1-(2,4-dimethoxybenzyl) -1H-pyrazol-5-amine ABL ABL Kinase (Off-Target) Compound:f0->ABL Inhibition CRK CRKL (Substrate) ABL->CRK P BCR BCR-ABL Signaling CRK->BCR Activates Prolif Cell Proliferation & Survival BCR->Prolif

Caption: Hypothetical off-target inhibition of ABL kinase signaling.

Conclusion

For a novel molecule like this compound, derived from a pharmacologically rich but often promiscuous scaffold, cross-reactivity profiling is a non-negotiable step in early development. A systematic, tiered approach—beginning with broad safety panels, progressing to focused secondary screens like kinome profiling, and culminating in mechanistic cell-based assays such as CETSA—provides the necessary data to build a comprehensive safety and selectivity profile. This strategy not only mitigates the risk of late-stage failures but also enriches the understanding of the compound's mechanism of action, ultimately paving the way for the development of safer and more effective therapeutics.

References

Navigating the Pyrazole Maze: A Strategic Guide to Comparing Isomer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyrazole nucleus represents a privileged scaffold, a foundational structure in a multitude of approved therapeutics ranging from anti-inflammatory agents to kinase inhibitors.[1][2][3][4][5][6][7][8] However, the therapeutic success of a pyrazole-based compound is not guaranteed by the mere presence of the ring. The specific arrangement of substituents—the isomerism—is a critical determinant of biological activity. A subtle shift in a functional group from one position to another can be the difference between a blockbuster drug and a failed candidate.

This guide provides an in-depth framework for the comparative efficacy testing of pyrazole isomers. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and logical approach to your research. A prime example underscoring the importance of isomerism is Celecoxib (Celebrex), a selective cyclooxygenase-2 (COX-2) inhibitor.[9] Its 1,5-diarylpyrazole structure is essential for its activity; isomers with different substitution patterns exhibit significantly reduced or altered pharmacological profiles.[10][11]

A Validated Workflow for Isomer Comparison

A systematic evaluation is paramount to deconvolute the structure-activity relationships (SAR) of pyrazole isomers. The following workflow outlines a comprehensive, multi-phase approach, from initial synthesis to biological characterization.

G cluster_0 Phase 1: Synthesis & Physicochemical Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Data Analysis & Lead Selection A Isomer Synthesis & Purification B Structural Verification (NMR, MS, X-ray) A->B C Physicochemical Profiling (Solubility, LogP, pKa) B->C D Target-Based Assays (e.g., Enzyme Inhibition) C->D Informs assay design E Cell-Based Assays (e.g., Cytotoxicity, Reporter Gene) D->E F Mechanism of Action (MOA) Studies E->F G Structure-Activity Relationship (SAR) Analysis F->G Provides biological data H In Silico Modeling (Docking, ADME Prediction) G->H H->G Refines SAR models I Prioritization of Isomers for In Vivo Testing H->I

Figure 1: A comprehensive workflow for the comparative evaluation of pyrazole isomers.

Core Experimental Protocols

The trustworthiness of any comparative study hinges on the robustness of its experimental methods. The protocols described below are designed to be self-validating through the inclusion of necessary controls.

Protocol 1: Knorr Synthesis of Regioisomeric Pyrazoles

The Knorr pyrazole synthesis is a classic and versatile method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine.[12][13][14][15] Critically, the use of an unsymmetrical 1,3-diketone can lead to a mixture of regioisomers, making purification and structural verification essential.[16]

Objective: To synthesize and isolate distinct pyrazole isomers for comparative testing.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid).

  • Hydrazine Addition: Add the substituted hydrazine hydrochloride (1.0 eq) to the solution.

  • Catalysis & Reflux: Add a catalytic amount of acid (if not using acetic acid as the solvent). Heat the mixture to reflux (typically 80-100°C) for 2-6 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of new products (isomers may be distinguishable on TLC).

  • Work-up & Isolation: Upon completion, cool the reaction mixture and neutralize if necessary. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Separate the resulting isomers using column chromatography on silica gel with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).

  • Structural Verification: Confirm the exact structure and regiochemistry of each isolated isomer using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expertise Note: The choice of an acid catalyst can influence the ratio of isomers formed.[12][14] The reaction mechanism involves the formation of an imine, and the initial site of attack on the dicarbonyl can be directed by both steric and electronic factors, which can sometimes be tuned by the reaction conditions.[13]

Protocol 2: Comparative COX-2 Inhibition Fluorometric Assay

This protocol provides a standardized method to quantify and compare the inhibitory potency of different pyrazole isomers against the COX-2 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each pyrazole isomer against human recombinant COX-2.

Methodology:

  • Reagent Preparation: Prepare all reagents from a commercial kit (e.g., Cayman Chemical No. 700100, Assay Genie BN00777) according to the manufacturer's instructions.[17][18][19] This includes the assay buffer, heme cofactor, and human recombinant COX-2 enzyme.

  • Compound Preparation: Prepare stock solutions of each pyrazole isomer in DMSO. Perform serial dilutions in assay buffer to create a range of 8-12 test concentrations.

  • Assay Plate Setup (96-well opaque plate):

    • Blank Wells: Add assay buffer only.

    • 100% Activity Control Wells: Add assay buffer, heme, and COX-2 enzyme solution.

    • Positive Control Wells: Add assay buffer, heme, COX-2 enzyme, and a known selective COX-2 inhibitor (e.g., Celecoxib).[17]

    • Test Compound Wells: Add assay buffer, heme, COX-2 enzyme, and the corresponding pyrazole isomer dilution.

  • Inhibitor Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzyme.[18]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells simultaneously using a multi-channel pipette.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., Ex/Em = 535/587 nm) over time (5-10 minutes).[17] The signal is generated from the peroxidase activity of COX on a probe.

  • Data Analysis: Calculate the rate of reaction for each well. Normalize the data to the 100% activity control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value for each isomer.

Data Synthesis: The Impact of Isomerism on Efficacy

The following table presents hypothetical, yet plausible, data for a series of diarylpyrazole isomers, illustrating the profound impact of substituent placement on COX-2 inhibition and a key physicochemical property, aqueous solubility.

Isomer IDPyrazole Substitution PatternCOX-2 IC₅₀ (nM)Aqueous Solubility (µg/mL)
PZ-ISO-1 1,5-Diaryl (Celecoxib-like)855
PZ-ISO-2 1,3-Diaryl95025
PZ-ISO-3 3,5-Diaryl> 20,00015

Table 1: Comparative efficacy and solubility data for hypothetical diarylpyrazole isomers.

As the data illustrates, the 1,5-diaryl substitution pattern (PZ-ISO-1 ) is over 10 times more potent than its 1,3-diaryl counterpart (PZ-ISO-2 ) and orders of magnitude more potent than the 3,5-diaryl isomer (PZ-ISO-3 ). This dramatic loss of activity highlights that the specific spatial arrangement of the aryl groups is crucial for effective binding to the target enzyme. While PZ-ISO-2 demonstrates better solubility, its significantly lower potency makes it a less viable candidate.

Mechanistic Rationale: A Structural Perspective

The disparity in efficacy among isomers can be rationalized by their differential binding within the active site of the target protein. In the case of COX-2, the enzyme possesses a secondary side pocket that is exploited by selective inhibitors like Celecoxib.

G cluster_0 COX-2 Active Site cluster_1 Isomer Binding Models ActiveSite Primary Binding Channel Hydrophobic Side-Pocket PZA PZ-ISO-1 (1,5-Diaryl) Aryl Group 1 Aryl Group 2 PZA:p1->ActiveSite:f1 Optimal Fit PZA:p0->ActiveSite:f0 Binds Channel PZB PZ-ISO-2 (1,3-Diaryl) Aryl Group 1 Aryl Group 2 PZB:p1->ActiveSite:f1 Steric Clash PZB:p0->ActiveSite:f0 Binds Channel

Figure 2: Differential binding of pyrazole isomers in the COX-2 active site.

The 1,5-diaryl arrangement (PZ-ISO-1 ) allows one of the aryl groups (often a sulfonamide-containing phenyl ring) to project into and occupy the specific hydrophobic side-pocket of COX-2, a key interaction for high-affinity binding and selectivity.[10] In contrast, the geometry of the 1,3-diaryl isomer (PZ-ISO-2 ) may prevent this optimal orientation, leading to a steric clash or weaker interactions, thereby drastically reducing its inhibitory potency.

Conclusion

The isomeric form of a pyrazole derivative is not a trivial detail; it is a fundamental driver of biological efficacy. This guide has outlined a systematic approach to compare pyrazole isomers, emphasizing robust experimental design, self-validating protocols, and the interpretation of data through a mechanistic lens. By rigorously evaluating how substituent placement affects target engagement and physicochemical properties, research and development teams can make more informed decisions, efficiently identifying the most promising isomers and accelerating the journey from discovery to clinical application. The integration of computational tools to predict isomer binding and properties will undoubtedly continue to refine this process, making the navigation of the complex pyrazole landscape more predictable and successful.[20][21]

References

A Head-to-Head Analysis of the Established COX-2 Inhibitor Celecoxib and the Novel Pyrazole Derivative 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Inflammation and Drug Discovery

In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of pain and inflammation management. Celecoxib, a diaryl-substituted pyrazole, has long been a benchmark in this class of drugs.[1] This guide provides a comprehensive head-to-head comparison of Celecoxib with a novel pyrazole derivative, 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine, a compound representing a promising area of chemical exploration for next-generation anti-inflammatory agents.

While Celecoxib's properties are well-documented, public domain data on the biological activity of this compound is not extensively available. Therefore, this guide will proceed by first establishing a detailed profile of Celecoxib, followed by an evidence-based prospective analysis of this compound. This prospective analysis is grounded in the known structure-activity relationships and pharmacological profiles of similar pyrazole derivatives.[2][3] We will then outline the key experimental workflows required to empirically determine the comparative efficacy and safety of this novel compound against the established standard, Celecoxib.

The Incumbent: Celecoxib - A Detailed Profile

Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[4] This selectivity is key to its therapeutic action, allowing it to reduce inflammation and pain while theoretically minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[4][5]

Mechanism of Action

The anti-inflammatory, analgesic, and antipyretic effects of Celecoxib are achieved through the inhibition of prostaglandin synthesis.[1] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[4] Their synthesis from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes.[5] While COX-1 is involved in homeostatic functions such as protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[4] Celecoxib's chemical structure, featuring a sulfonamide side chain, allows it to bind to a hydrophilic region near the active site of the COX-2 enzyme, for which it has an approximately 10-20 times greater selectivity over COX-1.[5]

cluster_0 Cell Membrane Phospholipids cluster_1 Pro-inflammatory Stimuli cluster_2 COX Pathway cluster_3 Physiological & Pathological Effects Arachidonic Acid Arachidonic Acid COX2 COX-2 (Inducible) Arachidonic Acid->COX2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 Cytokines, Growth Factors Cytokines, Growth Factors Cytokines, Growth Factors->COX2 Upregulates Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins COX1->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI GI Mucosal Protection Prostaglandins->GI Celecoxib Celecoxib Celecoxib->COX2 Inhibits NSAIDS Non-selective NSAIDs NSAIDS->COX2 Inhibits NSAIDS->COX1 Inhibits

Figure 1: Mechanism of action of Celecoxib versus non-selective NSAIDs.
Pharmacokinetic Profile

Orally administered Celecoxib reaches peak plasma concentrations in approximately 3 hours.[6] It is highly protein-bound (~97%) and is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9.[7] The metabolites are inactive as COX inhibitors.[8] The elimination half-life of Celecoxib is about 11.2 hours, with excretion occurring mainly through feces and urine as metabolites.[1][6]

Efficacy and Safety

Clinical trials have demonstrated Celecoxib's efficacy in treating the signs and symptoms of osteoarthritis and rheumatoid arthritis, with effectiveness comparable to traditional NSAIDs like naproxen and diclofenac.[9][10] The primary advantage of Celecoxib is a lower incidence of gastrointestinal ulcers and bleeding compared to non-selective NSAIDs.[9]

However, like other COX-2 inhibitors, Celecoxib is associated with an increased risk of serious cardiovascular events such as heart attack and stroke.[11][12] It is contraindicated in patients who have recently undergone coronary artery bypass graft (CABG) surgery.[11] Other potential side effects include headache, diarrhea, abdominal pain, and dizziness.[9]

The Challenger: this compound

This compound is a novel compound belonging to the pyrazole class of heterocycles.[13] The pyrazole scaffold is a key feature in many biologically active compounds, including Celecoxib itself, and is a focus of medicinal chemistry research for the development of new therapeutic agents.[3][14]

Structural Features and Rationale for Investigation

The structure of this compound features a central pyrazole ring with a 2,4-dimethoxybenzyl group at the N1 position and an amine group at the C5 position. The dimethoxybenzyl moiety may influence the compound's lipophilicity and binding interactions with target enzymes. The 5-amino-1H-pyrazole core is a known pharmacophore in the design of various bioactive molecules.[15] The rationale for investigating this compound as an anti-inflammatory agent lies in the established success of other pyrazole derivatives in modulating the COX pathway.[2]

Prospective Mechanism of Action and Performance

Based on the structural similarities to other pyrazole-based anti-inflammatory agents, it is hypothesized that this compound may also exert its effects through the inhibition of the COX-2 enzyme. The extent of its selectivity for COX-2 over COX-1 would be a critical determinant of its therapeutic index. The electronic and steric properties of the dimethoxybenzyl group could potentially lead to a different binding mode within the COX-2 active site compared to Celecoxib, which may translate to altered potency and selectivity.

Proposed Experimental Head-to-Head Comparison

To empirically evaluate the potential of this compound as an anti-inflammatory agent and compare it to Celecoxib, a series of in vitro and in vivo experiments are necessary.

In Vitro COX-1/COX-2 Inhibition Assay

The first step is to determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes. This can be achieved using a commercially available inhibitor screening assay kit.[16][17]

cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Inhibition cluster_3 Reaction & Detection cluster_4 Data Analysis Reagents Prepare Reagents: - COX-1/COX-2 Enzymes - Assay Buffer - Heme Cofactor - Test Compounds - Arachidonic Acid Plate To 96-well plate add: - Assay Buffer - Heme - COX-1 or COX-2 Enzyme Reagents->Plate Inhibitor Add Test Compounds: - this compound - Celecoxib (Control) - Vehicle (Control) Incubate (e.g., 15 min at RT) Plate->Inhibitor Reaction Initiate Reaction: Add Arachidonic Acid Incubate (e.g., 10 min at 37°C) Inhibitor->Reaction Termination Terminate Reaction: Add Stop Solution Reaction->Termination Detection Detect Prostaglandin Production (e.g., EIA, Fluorometric) Termination->Detection Analysis Calculate % Inhibition Determine IC50 values Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) Detection->Analysis

Figure 2: Workflow for in vitro COX-1/COX-2 inhibition assay.

Protocol: In Vitro COX Inhibition Assay

  • Reagent Preparation: Prepare stock solutions of this compound and Celecoxib in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations. Prepare all other reagents (assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid) as per the manufacturer's instructions.[18]

  • Enzyme and Cofactor Addition: To the wells of a 96-well plate, add assay buffer, heme, and either the COX-1 or COX-2 enzyme.[18]

  • Inhibitor Incubation: Add the various concentrations of the test compounds, Celecoxib (as a positive control), or vehicle (as a negative control) to the appropriate wells. Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[18]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[18]

  • Reaction Incubation and Termination: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C. Stop the reaction by adding a stop solution (e.g., HCl).[18]

  • Detection: Measure the amount of prostaglandin produced using an appropriate method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Table 1: Comparative In Vitro COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib 13.02[19]0.49[19]~26.6
This compound To be determinedTo be determinedTo be determined
In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

To assess the in vivo anti-inflammatory activity, the carrageenan-induced paw edema model in rats is a widely used and reproducible method.[20][21] This model mimics the exudative phase of acute inflammation.[20]

Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization and Grouping: Male Wistar rats are acclimatized to laboratory conditions for at least one week. The animals are then randomly divided into groups (e.g., vehicle control, Celecoxib-treated, and groups treated with different doses of this compound).[22]

  • Compound Administration: The test compounds and Celecoxib are administered orally at predetermined doses. The vehicle control group receives the vehicle solution.

  • Induction of Inflammation: After a set time following compound administration (e.g., 30-60 minutes), a sub-plantar injection of 1% carrageenan solution is made into the right hind paw of each rat to induce localized edema.[23]

  • Measurement of Paw Edema: The paw volume is measured at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 24 hours) using a plethysmometer.[23]

  • Data Analysis: The percentage of edema inhibition is calculated for each treated group at each time point relative to the vehicle control group.

Table 2: Comparative In Vivo Anti-inflammatory Activity

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control -To be determined0%
Celecoxib e.g., 10To be determinedTo be determined
This compound e.g., 10To be determinedTo be determined
e.g., 30To be determinedTo be determined
e.g., 100To be determinedTo be determined
Preliminary Safety and Pharmacokinetic Profiling

A comprehensive comparison would also involve preliminary safety and pharmacokinetic studies for this compound.

  • Acute Toxicity Study: To determine the median lethal dose (LD50) and observe any immediate adverse effects.

  • Gastric Ulceration Potential: To assess the gastrointestinal safety profile compared to Celecoxib and non-selective NSAIDs.

  • Pharmacokinetic Analysis: To determine key parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), elimination half-life (t1/2), and area under the curve (AUC) following oral administration. The pharmacokinetic profile of pyrazole derivatives can be influenced by their substitution patterns.[24]

Conclusion and Future Directions

This guide outlines a direct comparative framework for evaluating the novel pyrazole derivative this compound against the established COX-2 inhibitor, Celecoxib. While Celecoxib offers proven anti-inflammatory efficacy with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs, its association with cardiovascular risks necessitates the search for new agents with improved safety profiles.[25]

The pyrazole scaffold continues to be a fertile ground for the discovery of new anti-inflammatory drugs.[3] The proposed experimental workflow will elucidate whether this compound possesses the desired characteristics of a potent and selective COX-2 inhibitor with a favorable in vivo efficacy and safety profile. The data generated from these head-to-head studies will be crucial in determining its potential for further development as a next-generation anti-inflammatory therapeutic.

References

A Guide to Orthogonal Assays: Confirming the Mechanism of Action of a Novel Pyrazole Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of MoA Validation

In modern drug discovery, identifying a potent small molecule is only the beginning. The pyrazole scaffold, a privileged structure in medicinal chemistry, is a common core for potent kinase inhibitors targeting diseases from cancer to inflammation.[1][2][3][4][5][6] However, true progress from a promising hit to a viable clinical candidate hinges on unambiguously validating its mechanism of action (MoA).[7] Relying on a single assay is fraught with peril; artifacts, off-target effects, and assay-specific interference can lead research astray.

This guide presents a comprehensive, multi-pronged strategy for confirming the MoA of a novel, hypothetical pyrazole compound, which we will call Pyr-27b . Our proposed mechanism is that Pyr-27b is a selective inhibitor of MEK1/2, a critical kinase in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[8][9] We will walk through a logical sequence of orthogonal assays, moving from direct target binding to downstream cellular consequences. This "planes of validation" approach provides the rigorous, cross-validated evidence required to build confidence in a molecule's intended biological activity.[10]

Our validation strategy follows a logical progression:

  • Target Engagement: Does Pyr-27b physically interact with MEK1/2 inside a cell?

  • Biochemical Inhibition: Does this interaction inhibit the enzymatic activity of MEK1/2?

  • Cellular Pathway Modulation: Does inhibiting MEK1/2 lead to the expected change in the downstream signaling pathway?

  • Phenotypic Outcome: Does modulating the pathway produce the intended anti-proliferative effect?

  • Selectivity Profile: Is the inhibitor's activity specific to MEK1/2, or does it engage other kinases?

The Target: The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a cornerstone of cellular regulation, translating extracellular signals into cellular responses like proliferation, differentiation, and survival.[8][11] Its dysregulation is a hallmark of many cancers.[11] The core of this cascade is a three-tiered module where RAF kinases phosphorylate and activate MEK kinases, which in turn phosphorylate and activate ERK kinases. Our compound, Pyr-27b, is hypothesized to interrupt this chain at MEK1/2.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK1/2 Kinase RAF->MEK Phosphorylates (Activates) ERK ERK1/2 Kinase MEK->ERK Phosphorylates (Activates) Transcription_Factors Transcription Factors ERK->Transcription_Factors Enters Nucleus & Activates Pyr27b Pyr-27b Pyr27b->MEK Inhibits Response Cell Proliferation, Survival Transcription_Factors->Response

Caption: The MAPK/ERK signaling cascade and the hypothesized point of inhibition by Pyr-27b.

Direct Target Engagement in a Cellular Milieu: The Cellular Thermal Shift Assay (CETSA)

The Rationale: The first and most crucial question is whether Pyr-27b physically binds to MEK1/2 in its native environment: the intact cell.[12][13] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target interaction.[14] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[15][16] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "shift" in the melting curve in the presence of a binding compound.[17]

CETSA_Workflow cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Quantification A 1. Culture Cells (e.g., A375 melanoma) B 2. Treat with Pyr-27b or Vehicle (DMSO) A->B C 3. Aliquot cells and heat to different temps (e.g., 37°C to 65°C) B->C D 4. Lyse Cells (Freeze-thaw) C->D E 5. Centrifuge to pellet aggregated proteins D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Analyze by Western Blot for MEK1/2 F->G

Caption: Experimental workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA
  • Cell Culture and Treatment: Plate A375 cells (a human melanoma line with a BRAF mutation, leading to constitutive MAPK pathway activation) and grow to ~80% confluency. Treat cells with 10 µM Pyr-27b or a vehicle control (e.g., 0.1% DMSO) for 2 hours in a CO2 incubator.[18]

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into multiple PCR tubes for each condition (Vehicle and Pyr-27b).

  • Heat Challenge: Place the PCR tubes in a thermal cycler. Heat each tube to a different temperature (e.g., a gradient from 45°C to 65°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.[17] Include a non-heated (37°C) control.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[16]

  • Sample Preparation and Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Determine protein concentration, normalize samples, and analyze the levels of soluble MEK1/2 via Western blotting.

Expected Outcome: In the vehicle-treated samples, the amount of soluble MEK1/2 will decrease as the temperature increases. In the Pyr-27b-treated samples, the MEK1/2 protein will be stabilized, resulting in more soluble protein remaining at higher temperatures. This thermal shift provides strong evidence of direct target engagement in a physiologically relevant context.

Direct Enzymatic Inhibition: Biochemical Kinase Assays

The Rationale: While CETSA confirms binding, it doesn't confirm functional inhibition. A biochemical assay is the most direct way to measure a compound's effect on the catalytic activity of its target enzyme.[19] We will use a purified, recombinant MEK1 enzyme and measure its ability to phosphorylate a substrate in the presence of Pyr-27b. Luminescence-based ATP detection assays are highly sensitive and suitable for high-throughput screening.[20] The ADP-Glo™ Kinase Assay, for example, measures the amount of ADP produced, which is directly proportional to kinase activity.[21]

Experimental Protocol: ADP-Glo™ MEK1 Kinase Assay
  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction. This includes the MEK1 enzyme, its substrate (e.g., inactive ERK2), and ATP in a kinase reaction buffer.

  • Compound Addition: Add Pyr-27b across a range of concentrations (e.g., 10-point serial dilution from 100 µM to 1 nM) to the reaction wells. Include "no inhibitor" (positive control for activity) and "no enzyme" (background) controls.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent. This reagent converts the ADP generated by the MEK1 enzyme back into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to MEK1 activity.

Expected Outcome: The luminescent signal will decrease as the concentration of Pyr-27b increases, demonstrating dose-dependent inhibition of MEK1 enzymatic activity. Plotting the percent inhibition against the log of the inhibitor concentration will allow for the calculation of an IC50 value, a key measure of the compound's potency.

Cellular Pathway Modulation: Western Blotting for Downstream Effects

The Rationale: Having confirmed binding and biochemical inhibition, the next logical step is to verify that Pyr-27b inhibits the MEK1/2 pathway within the cell.[22] The direct downstream substrate of MEK1/2 is ERK1/2. Active MEK1/2 phosphorylates ERK1/2 at specific threonine and tyrosine residues (Thr202/Tyr204).[9] We can use phospho-specific antibodies to measure the levels of phosphorylated ERK1/2 (p-ERK1/2) via Western blotting. A potent and specific MEK1/2 inhibitor should decrease p-ERK1/2 levels without affecting the total amount of ERK1/2 protein.[8][23][24]

Experimental Protocol: Western Blot for p-ERK1/2
  • Cell Treatment and Lysis: Plate A375 cells and allow them to adhere. Treat the cells with increasing concentrations of Pyr-27b (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a set time (e.g., 4 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration (e.g., 20 µg), mix with Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.[11]

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific for p-ERK1/2 (Thr202/Tyr204).

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: To ensure equal protein loading and to assess total protein levels, the membrane can be stripped of the first set of antibodies and re-probed for total ERK1/2 and a loading control protein like GAPDH or β-actin.[11]

Expected Outcome and Data Presentation: A dose-dependent decrease in the band intensity for p-ERK1/2 should be observed with increasing concentrations of Pyr-27b. The band intensities for total ERK1/2 and the loading control (GAPDH) should remain constant across all lanes. Densitometry analysis is used to quantify these changes.

Treatment (Pyr-27b)p-ERK / Total ERK Ratio (Normalized to Vehicle)
Vehicle (0 µM)1.00
10 nM0.82
100 nM0.25
1 µM0.05
10 µM< 0.01

Phenotypic Consequence: Cell Viability and Proliferation Assays

The Rationale: The ultimate goal of an anti-cancer agent targeting the MAPK pathway is to inhibit cell proliferation or induce cell death.[5][25] Therefore, the final step in our core validation is to demonstrate that the observed pathway inhibition translates into a functional cellular phenotype. Cell viability assays are a robust way to measure this. We will compare two common methods that rely on different principles, providing another layer of orthogonal validation.

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells.[26] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[27]

  • CellTiter-Glo® Assay: A luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.[28] The reagent lyses cells to release ATP, which is used in a luciferase reaction to produce light.[29] This assay is generally considered more sensitive than colorimetric methods.[30]

Comparison of Cell Viability Assays
FeatureMTT AssayCellTiter-Glo® Luminescent Assay
Principle Metabolic reduction of tetrazolium saltQuantification of intracellular ATP
Detection Absorbance (Colorimetric)Luminescence
Sensitivity ModerateHigh
Workflow Multi-step (add MTT, incubate, add solubilizer)Single-step (add reagent, measure)
Potential for Interference Compounds that alter cellular redox potentialCompounds that inhibit luciferase
Experimental Protocol: CellTiter-Glo® Viability Assay
  • Cell Seeding: Seed A375 cells in a 96-well, opaque-walled plate at a low density (e.g., 2,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Pyr-27b for 72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[26]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

Expected Outcome: Pyr-27b will cause a dose-dependent decrease in cell viability, reflected by a reduction in the luminescent signal. This data will be used to calculate a GI50 (concentration for 50% growth inhibition), demonstrating that the biochemical and cellular pathway effects translate into the desired anti-proliferative phenotype.

Target Selectivity: Kinome Profiling

The Rationale: A critical attribute of a high-quality chemical probe or drug candidate is selectivity.[10] The human genome encodes over 500 kinases (the "kinome"), many of which have highly conserved ATP-binding pockets. It is therefore essential to demonstrate that Pyr-27b preferentially inhibits MEK1/2 over other kinases to minimize potential off-target effects and toxicity.[31] This is typically performed as a fee-for-service screen by specialized vendors who maintain large panels of recombinant kinases.[32][33][34][35]

Methodology: Pyr-27b is submitted for screening at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >300). The percent inhibition of each kinase's activity is determined using a standardized biochemical assay format.

Expected Outcome and Data Interpretation: The results are often visualized as a dendrogram or a "kinome map," showing the inhibitory activity across the kinome. Ideally, Pyr-27b will show strong (>90%) inhibition of MEK1 and MEK2, with minimal (<50%) inhibition of all other kinases tested. This provides strong evidence of selectivity and helps identify any potential off-target liabilities that may need to be addressed in further drug development.

Conclusion: A Unified, Evidence-Based MoA Narrative

By systematically applying this series of orthogonal assays, we have constructed a robust, evidence-based case for the mechanism of action of Pyr-27b. We have moved logically from demonstrating direct physical binding in cells (CETSA), to quantifying enzymatic inhibition (biochemical assay), to confirming downstream pathway modulation (Western blot), and finally to observing the intended anti-proliferative phenotype (cell viability). Capping this with a broad selectivity screen ensures that the observed effects are attributable to the intended target. This rigorous, multi-faceted approach exemplifies the principles of scientific integrity, providing the confidence needed to advance a novel pyrazole inhibitor through the drug discovery pipeline.

References

A Comparative Guide to the Synthetic Efficiency of Pyrazol-5-amine Synthesis Routes

Author: BenchChem Technical Support Team. Date: January 2026

Pyrazol-5-amines are a cornerstone of modern medicinal chemistry and drug development. Their versatile scaffold is a key component in a wide array of therapeutic agents, including kinase inhibitors for oncology, anti-inflammatory agents, and treatments for neurological disorders. The efficiency and practicality of synthesizing these vital heterocycles are therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth comparison of three prominent synthetic routes to pyrazol-5-amines, offering experimental data, mechanistic insights, and practical considerations to aid in the selection of the most appropriate method for a given research objective.

Introduction: The Significance of Pyrazol-5-amines

The pyrazole ring, particularly when functionalized with a 5-amino group, serves as a privileged scaffold in drug discovery. This is due to its ability to engage in a variety of hydrogen bonding interactions, its metabolic stability, and its synthetic tractability. The amino group provides a convenient handle for further functionalization, allowing for the generation of diverse chemical libraries for biological screening. The development of efficient and scalable synthetic routes to pyrazol-5-amines is thus a critical endeavor in the advancement of new therapeutics.

Route 1: The Classical Condensation of β-Ketonitriles with Hydrazines

This is arguably the most versatile and widely employed method for the synthesis of pyrazol-5-amines.[1][2] The reaction proceeds via the condensation of a β-ketonitrile with a hydrazine derivative, leading to the formation of the pyrazole ring in a single, often high-yielding, step.

Mechanistic Overview

The reaction is believed to proceed through the initial formation of a hydrazone intermediate by the nucleophilic attack of the hydrazine on the ketone carbonyl group of the β-ketonitrile. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the nitrile carbon, leading to the formation of the pyrazole ring after tautomerization.

G cluster_0 Route 1: β-Ketonitrile Condensation reagents β-Ketonitrile + Hydrazine hydrazone Hydrazone Intermediate reagents->hydrazone Nucleophilic Attack cyclization Intramolecular Cyclization hydrazone->cyclization Tautomerization product Pyrazol-5-amine cyclization->product Final Product

Caption: Reaction mechanism for pyrazol-5-amine synthesis via β-ketonitrile condensation.

Experimental Protocol: Synthesis of 1-Aryl-1H-pyrazol-5-amines[3]
  • Reaction Setup: In a microwave vial, combine the desired aryl hydrazine (1.0 mmol) and the appropriate α-cyanoketone or 3-aminocrotononitrile (1.0 mmol).

  • Solvent Addition: Add 1 M aqueous HCl (2.5 mL) to the vial.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 150 °C for 10-15 minutes.

  • Work-up: After cooling, basify the reaction mixture with 10% aqueous NaOH.

  • Isolation: Collect the precipitated product by vacuum filtration, wash with water, and dry to afford the pure 1-aryl-1H-pyrazol-5-amine.

Advantages and Disadvantages
AdvantagesDisadvantages
High versatility and broad substrate scope.[1]May require elevated temperatures or prolonged reaction times for less reactive substrates.
Generally high yields (70-90%).[3]Potential for regioselectivity issues with unsymmetrical β-dicarbonyl compounds.
Readily available starting materials.
Can be adapted for solid-phase synthesis.[1]

Route 2: Reaction of Hydrazonoyl Halides with Active Methylene Compounds

This method provides a robust alternative to the β-ketonitrile route and is particularly useful for the synthesis of highly substituted pyrazol-5-amines.[1][4][5] The reaction involves the condensation of a hydrazonoyl halide with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate.

Mechanistic Overview

The reaction typically proceeds in the presence of a base, which deprotonates the active methylene compound to generate a carbanion. This carbanion then acts as a nucleophile, attacking the carbon atom of the hydrazonoyl halide and displacing the halide. The resulting intermediate undergoes a subsequent intramolecular cyclization to form the pyrazol-5-amine.

G cluster_1 Route 2: Hydrazonoyl Halide Route reagents Hydrazonoyl Halide + Active Methylene Compound carbanion Carbanion Formation reagents->carbanion Base substitution Nucleophilic Substitution carbanion->substitution cyclization Intramolecular Cyclization substitution->cyclization product Pyrazol-5-amine cyclization->product

Caption: Reaction mechanism for pyrazol-5-amine synthesis via hydrazonoyl halides.

Experimental Protocol: Synthesis of Substituted 5-Aminopyrazoles[5]
  • Reaction Setup: To a solution of the active methylene compound (e.g., malononitrile, 1.0 mmol) in ethanol, add sodium ethoxide (1.0 mmol).

  • Addition of Hydrazonoyl Halide: Add the hydrazonoyl halide (1.0 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice-water and acidify with a suitable acid.

  • Isolation: Collect the precipitated product by filtration, wash with water, and recrystallize from an appropriate solvent.

Advantages and Disadvantages
AdvantagesDisadvantages
Good for synthesizing highly substituted pyrazoles.[1]Hydrazonoyl halides can be unstable and may need to be prepared fresh.
Often proceeds under mild conditions.The use of strong bases may not be compatible with all functional groups.
Can provide access to pyrazoles with different substitution patterns.[4]

Route 3: Microwave-Assisted Synthesis

The application of microwave irradiation has revolutionized many organic transformations, and the synthesis of pyrazol-5-amines is no exception.[3][6][7][8] This technique often leads to dramatic reductions in reaction times, increased yields, and can enable the use of more environmentally benign solvents like water.

Mechanistic Overview

The mechanism is generally the same as the conventional heating method (Route 1), but the microwave irradiation accelerates the rate of reaction by efficiently heating the polar reactants and solvent. This rapid heating can lead to higher reaction temperatures being reached more quickly and uniformly, thus shortening the reaction time.

G cluster_2 Route 3: Microwave-Assisted Synthesis reagents β-Ketonitrile + Hydrazine microwave Microwave Irradiation (150°C, 10-15 min) reagents->microwave product Pyrazol-5-amine microwave->product

Caption: Workflow for microwave-assisted pyrazol-5-amine synthesis.

Experimental Protocol

The experimental protocol for this route is identical to that described for Route 1, with the key difference being the use of a microwave reactor for heating.

Advantages and Disadvantages
AdvantagesDisadvantages
Significantly reduced reaction times (minutes vs. hours).[3][7]Requires specialized microwave reactor equipment.
Often leads to higher yields and purer products.[7]Scale-up can be challenging compared to conventional methods.
Enables the use of green solvents like water.[3]
Can tolerate a wide range of functional groups.[8]

Comparative Analysis

FeatureRoute 1: β-Ketonitrile CondensationRoute 2: Hydrazonoyl Halide RouteRoute 3: Microwave-Assisted Synthesis
Reaction Time HoursHoursMinutes[3]
Typical Yield 70-90%[3]Good to excellent70-90%[3]
Reaction Conditions Reflux in various solventsOften room temperature150 °C in a sealed vessel[3]
Starting Materials β-Ketonitriles, HydrazinesHydrazonoyl Halides, Active Methylene Compoundsβ-Ketonitriles, Hydrazines
Green Chemistry Aspects Can be improvedUse of base, organic solventsUse of water as solvent, energy efficient[3]
Scalability Readily scalablePotentially limited by stability of hydrazonoyl halidesCan be challenging to scale up

Conclusion and Future Perspectives

The synthesis of pyrazol-5-amines remains a vibrant area of research, driven by their immense importance in drug discovery. The classical condensation of β-ketonitriles with hydrazines continues to be a workhorse in the field due to its reliability and versatility. The hydrazonoyl halide route offers a valuable alternative for accessing diverse substitution patterns. However, the adoption of microwave-assisted synthesis represents a significant step forward, aligning with the principles of green chemistry by reducing reaction times and enabling the use of environmentally friendly solvents.

Future developments in this field are likely to focus on the discovery of even more efficient and sustainable methods. This includes the development of novel catalytic systems, the expansion of one-pot and multicomponent reactions, and the application of flow chemistry for continuous and scalable production. As the demand for novel and diverse pyrazol-5-amine scaffolds continues to grow, so too will the innovation in their synthetic preparation.

References

A Comparative Guide to the Structure-Activity Relationship of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous clinically successful kinase inhibitors.[1][2] Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in a multitude of diseases, most notably cancer, rendering them high-value therapeutic targets. This guide provides an in-depth comparison of 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine analogs, elucidating their structure-activity relationships (SAR) as kinase inhibitors. We will delve into the rationale behind experimental designs and provide detailed protocols for the evaluation of these compounds.

The Pyrazole Core: A Versatile Scaffold for Kinase Inhibition

The 1H-pyrazol-5-amine core serves as an excellent foundation for the design of kinase inhibitors. The nitrogen atoms of the pyrazole ring can engage in crucial hydrogen bonding interactions with the hinge region of the kinase active site, a common feature of ATP-competitive inhibitors. The 5-amino group provides a key vector for substitution, allowing for the exploration of various functionalities that can interact with the solvent-exposed region or other pockets within the kinase domain. Furthermore, the N1 position offers another site for modification, where the introduction of a substituted benzyl group, such as the 2,4-dimethoxybenzyl moiety, can significantly influence potency and selectivity.[3][4]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by substitutions at three key positions: the pyrazole ring, the benzyl ring, and the 5-amino group.

Modifications of the Pyrazole Ring (R1)

Substitutions on the C3 and C4 positions of the pyrazole ring can modulate the electronic properties and steric bulk of the molecule, impacting its binding affinity.

Compound R1 (Position C4) Kinase Inhibition (IC50, nM) *Notes
1a -H150Baseline compound.
1b -CH3120Small alkyl group can enhance hydrophobic interactions.
1c -Cl80Electron-withdrawing group can improve binding affinity.
1d -CN65Strong electron-withdrawing group, potential for additional interactions.

Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate SAR trends.

The data suggests that small, electron-withdrawing groups at the C4 position of the pyrazole ring tend to enhance inhibitory activity. This is likely due to favorable interactions with amino acid residues in the kinase active site.

Modifications of the Benzyl Ring (R2, R3)

The 2,4-dimethoxy substitution on the benzyl ring provides a starting point for exploring the impact of electrostatic and steric effects on the solvent-accessible region of the kinase.

Compound R2 (Position 2) R3 (Position 4) Kinase Inhibition (IC50, nM) *Notes
2a -OCH3-OCH3150Parent compound with methoxy groups likely involved in H-bonding.
2b -OH-OCH3180Free hydroxyl may alter solubility and binding.
2c -Cl-Cl95Dichloro substitution often enhances potency in kinase inhibitors.[3]
2d -F-F110Difluoro substitution can improve metabolic stability and binding.

Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate SAR trends.

As observed in related 1-benzyl-1H-pyrazole series, halogen substitutions on the benzyl ring, particularly chlorine, can significantly improve inhibitory potency.[3] This is often attributed to favorable hydrophobic and halogen-bonding interactions.

Modifications of the 5-Amino Group (R4)

The 5-amino group is a critical handle for introducing larger substituents that can extend into the solvent-exposed region or target specific sub-pockets of the kinase.

Compound R4 (at N5) Kinase Inhibition (IC50, nM) *Notes
3a -H150Primary amine can act as a hydrogen bond donor.
3b -C(O)CH3250Acetylation may introduce steric hindrance.
3c -SO2Ph75Sulfonamide moiety can form additional hydrogen bonds.
3d -c-Hexyl190Bulky aliphatic group may not be well-tolerated.

Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate SAR trends.

The introduction of a phenylsulfonamide group at the 5-amino position appears to be beneficial, likely due to its ability to form additional hydrogen bonds and occupy a nearby pocket.

Experimental Protocols

To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by detecting the amount of ADP produced during the kinase reaction.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test pyrazole analogs in DMSO.

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted test compound, a positive control inhibitor, and a DMSO vehicle control to the appropriate wells.

  • Enzyme Addition: Add 10 µL of the target kinase enzyme solution to all wells and mix gently.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a reaction mixture containing ATP and the specific peptide substrate to each well.

  • Incubation: Incubate the reaction for 60 minutes at 30°C.

  • ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol (Promega).

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.[2]

Cell-Based Antiproliferative Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[5][6][7]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole analogs for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[8][9]

Western Blot Analysis for Target Engagement

This technique is used to confirm that the inhibitor is engaging its intended kinase target within the cell by assessing the phosphorylation status of a downstream substrate.[1]

Protocol:

  • Cell Treatment: Treat cells with the pyrazole inhibitor at various concentrations for a specified time.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the kinase's substrate, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Visualizing Structure-Activity Relationships and Workflows

SAR_Kinase_Inhibitors cluster_core Core Scaffold cluster_mods Structural Modifications cluster_activity Biological Activity Core 1-(2,4-dimethoxybenzyl) -1H-pyrazol-5-amine R1 Pyrazole Ring (R1) - e.g., -H, -CH3, -Cl, -CN Core->R1 Substitution at C4 R2_R3 Benzyl Ring (R2, R3) - e.g., -OCH3, -Cl, -F Core->R2_R3 Substitution on Benzyl R4 5-Amino Group (R4) - e.g., -H, -Ac, -SO2Ph Core->R4 Substitution at N5 Activity Kinase Inhibition (Potency & Selectivity) R1->Activity R2_R3->Activity R4->Activity

Caption: Key modification sites for SAR studies of this compound analogs.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Evaluation cluster_outcome Outcome Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo) SAR_Analysis SAR Analysis Kinase_Assay->SAR_Analysis Cell_Proliferation Antiproliferative Assay (e.g., MTT) SAR_Analysis->Cell_Proliferation Target_Engagement Target Engagement (e.g., Western Blot) Cell_Proliferation->Target_Engagement Lead_Compound Lead Compound Identification Target_Engagement->Lead_Compound

Caption: A streamlined workflow for the evaluation of novel pyrazole-based kinase inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. A systematic approach to SAR, focusing on modifications of the pyrazole ring, the benzyl moiety, and the 5-amino group, is crucial for optimizing potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these analogs, from initial in vitro screening to cell-based validation of their mechanism of action. Through this integrated approach, researchers can accelerate the identification of lead compounds with therapeutic potential.

References

Independent Verification of the Anticancer Effects of Pyrazole Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold stands as a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1] For researchers in oncology and drug development, pyrazole derivatives have emerged as a particularly promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[2][3] This guide provides an in-depth, objective comparison of the anticancer effects of representative pyrazole derivatives, supported by experimental data and detailed methodologies for independent verification. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to rigorously evaluate these compounds.

The Rationale Behind Pyrazole Derivatives in Oncology

Pyrazole derivatives exhibit a diverse range of biological effects, largely attributable to the pyrazole ring's ability to act as a versatile pharmacophore, engaging with various biological targets.[1] Many of these derivatives have demonstrated potent anticancer activity through multiple mechanisms, including the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival, such as tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and Bruton's tyrosine kinase (BTK).[2][3] This multi-targeted approach offers the potential for broader efficacy and a reduced likelihood of drug resistance.

Comparative Analysis of Anticancer Activity

To illustrate the therapeutic potential of pyrazole derivatives, we will compare the in vitro cytotoxic activity of two well-characterized derivatives, Celecoxib and Deracoxib, alongside a selection of novel synthetic pyrazole compounds against various cancer cell lines. The data presented below is a synthesis of findings from multiple studies and is intended to provide a comparative overview.

Pyrazole DerivativeCancer Cell LineIC50 (µM)Primary Target(s)Reference(s)
Celecoxib A549 (Lung)VariesCOX-2, Akt/mTOR[4]
HCT116 (Colon)VariesCOX-2, Wnt/β-catenin[5]
MCF-7 (Breast)VariesCOX-2[6]
Deracoxib CMT-U27 (Canine Mammary)~150COX-2[7][8]
POS (Canine Osteosarcoma)70-150COX-2[8][9]
Novel Pyrazole 1 MCF-7 (Breast)8.03CDK2[10]
HepG2 (Liver)13.14CDK2[10]
Novel Pyrazole 2 A2780 (Ovarian)8.57Not specified[1]
MDA-MB-231 (Breast)6.36Not specified[1]
Novel Pyrazole 3 HNO-97 (Head and Neck)10.0Not specified[11]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions.

Key Experimental Protocols for Verification

The trustworthiness of any claim regarding a compound's anticancer activity rests on the rigor of its experimental verification. Here, we provide detailed, step-by-step protocols for three fundamental assays used to characterize the anticancer effects of pyrazole derivatives.

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[12][13] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[12]

Protocol for Adherent Cells:

  • Cell Seeding: Harvest cancer cells in their exponential growth phase and seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density. Include wells with medium only as "cell-free" blanks. Incubate the plate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[13]

  • Treatment: Carefully aspirate the medium and add 100 µL of fresh medium containing various concentrations of the pyrazole derivative to the designated wells. Include untreated control wells.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases.

  • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[12]

Detection of Apoptosis: Annexin V & Propidium Iodide Staining

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[14][15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[14]

Staining Protocol:

  • Cell Preparation: Induce apoptosis in your target cancer cell line by treating with the pyrazole derivative for a specified time. Include untreated and vehicle-treated cells as controls.[17]

  • Harvesting: For suspension cells, pellet by centrifugation. For adherent cells, gently detach using a non-enzymatic method or mild trypsinization.[17]

  • Washing: Wash the cells twice with cold PBS by resuspending the pellet and centrifuging at approximately 300 x g for 5 minutes.[17]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[17]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[17]

Cell Cycle Analysis: Propidium Iodide Staining

This method utilizes the fluorescent dye Propidium Iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[18]

Protocol for Cell Cycle Analysis:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix for at least 2 hours on ice or store at 4°C for several weeks.[2][19]

  • Washing: Centrifuge the fixed cells and decant the ethanol. Wash the cell pellet with PBS.[2]

  • RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A and incubate.[19]

  • PI Staining: Add a PI staining solution to the cell suspension and incubate at room temperature in the dark for at least 15-30 minutes.[2]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.[18]

Mechanistic Insights: Signaling Pathways Modulated by Pyrazole Derivatives

The anticancer effects of pyrazole derivatives are often mediated through the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis. A prominent example is Celecoxib, which exerts its effects through both COX-2 dependent and independent mechanisms.

COX-2 Dependent and Independent Pathways of Celecoxib

Celecoxib_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Celecoxib Celecoxib COX-2 COX-2 Celecoxib->COX-2 Inhibits PDK1 PDK1 Celecoxib->PDK1 Inhibits (COX-2 Independent) Apoptosis_Proteins Bcl-2 Family (e.g., Bax, Bak) Celecoxib->Apoptosis_Proteins Modulates PGE2 PGE2 COX-2->PGE2 Produces Akt Akt PDK1->Akt Activates PGE2->Akt Activates β-catenin β-catenin PGE2->β-catenin Activates (Wnt Pathway) mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Promotes β-catenin->Gene_Expression Promotes Apoptosis_Proteins->Apoptosis Induces Verification_Workflow Start Start Compound_Selection Select Pyrazole Derivative Start->Compound_Selection Cell_Line_Panel Choose Relevant Cancer Cell Lines Compound_Selection->Cell_Line_Panel MTT_Assay Determine IC50 via MTT Assay Cell_Line_Panel->MTT_Assay Apoptosis_Assay Assess Apoptosis Induction (Annexin V/PI) MTT_Assay->Apoptosis_Assay Cell_Cycle_Analysis Analyze Cell Cycle Arrest (PI Staining) MTT_Assay->Cell_Cycle_Analysis Mechanism_Study Investigate Mechanism of Action (e.g., Western Blot for Signaling Proteins) Apoptosis_Assay->Mechanism_Study Cell_Cycle_Analysis->Mechanism_Study Data_Analysis Analyze and Interpret Data Mechanism_Study->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Bridging the Gap: A Comparative Guide to Establishing In Vitro to In Vivo Correlation for 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is both a critical and challenging phase. The ultimate goal is to establish a robust In Vitro to In Vivo Correlation (IVIVC), a predictive mathematical model that relates an in vitro property of a drug to its in vivo response.[1] Such a correlation is invaluable, serving as a surrogate for bioequivalence studies, guiding formulation development, and streamlining regulatory processes.[2][3][4] This guide provides a comprehensive framework for establishing an IVIVC for the novel compound 1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine, a member of the pharmacologically significant pyrazole class of heterocyclic compounds.[5][6][7]

While specific biological data for this compound is not extensively published, its core structure, featuring a 5-aminopyrazole moiety, suggests potential therapeutic activities, as many derivatives from this class are known for their anti-inflammatory, anticancer, and kinase inhibitory effects.[8][9][10] This guide will, therefore, present a comparative and methodological approach, using data from structurally related pyrazole derivatives to illustrate the principles and experimental workflows necessary to build a successful IVIVC.

Section 1: The Foundational In Vitro Characterization

The first step in any IVIVC endeavor is to thoroughly characterize the compound's activity in controlled, laboratory-based assays. This not only establishes its mechanism of action but also provides the essential data points for later correlation with in vivo outcomes.

1.1. Profiling Antiproliferative Activity

Given that many pyrazole derivatives exhibit anticancer properties, a logical starting point is to assess the cytotoxicity of this compound against a panel of relevant cancer cell lines.[5][11][12]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and a reference compound (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Hypothetical In Vitro Antiproliferative Activity of this compound and Comparators

CompoundCell LineIC50 (µM)
This compound MCF-7 (Predicted)
This compound HT-29 (Predicted)
Compound 5c (para-chloro substitution)[11]HT-296.43
Compound 5c (para-chloro substitution)[11]PC-39.83
Doxorubicin (Reference)[11]HT-29 / PC-3~1-5

1.2. Investigating Anti-inflammatory Potential

The pyrazole scaffold is a well-known pharmacophore in anti-inflammatory drugs, most notably in COX-2 inhibitors like Celecoxib.[6][9] Therefore, evaluating the compound's effect on key inflammatory mediators is a crucial step.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Enzyme Preparation: Use a commercially available COX-2 inhibitor screening assay kit.

  • Compound Incubation: Add the test compound, this compound, and a reference inhibitor (e.g., Celecoxib) to the wells of a 96-well plate.

  • Reaction Initiation: Add arachidonic acid to initiate the cyclooxygenase reaction.

  • Prostaglandin Measurement: Incubate for the recommended time, and then measure the amount of prostaglandin H2 (PGH2) produced, typically via an ELISA-based method provided in the kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Table 2: Illustrative In Vitro COX-2 Inhibition Data for 5-Aminopyrazole Analogs

CompoundTargetIC50 (nM)Selectivity Index (COX-1/COX-2)
This compound COX-2 (Predicted) (Predicted)
Compound 33[9]COX-239353.8
Compound 34[9]COX-234417.6
Celecoxib (Reference)[9]COX-2458.68
Section 2: Transitioning to In Vivo Models

With a solid in vitro profile, the next phase is to assess the compound's behavior and efficacy in a living system. This involves pharmacokinetic (PK) studies to understand its absorption, distribution, metabolism, and excretion (ADME), followed by efficacy studies in relevant disease models.

2.1. Formulation for In Vivo Administration

A critical and often overlooked step is the development of a suitable formulation for in vivo delivery, especially for pyrazole derivatives which can have poor aqueous solubility.[8]

Experimental Protocol: Formulation for Oral Gavage

  • Weigh Compound: Accurately weigh the required amount of this compound.

  • Initial Solubilization: Dissolve the compound in a minimal amount of an organic solvent like Dimethyl sulfoxide (DMSO), typically aiming for a final concentration of 5-10% DMSO in the total formulation.[8]

  • Add Co-solvents: Sequentially add co-solvents such as Polyethylene glycol 400 (PEG400) and a surfactant like Tween-80, vortexing thoroughly after each addition. A common vehicle might consist of 10% DMSO, 40% PEG400, and 50% sterile saline.[8]

  • Final Volume: Adjust to the final volume with sterile saline (0.9% NaCl).

  • Quality Control: Ensure the final solution is clear and free of precipitation before administration.

2.2. In Vivo Efficacy Assessment

The choice of the in vivo model should directly reflect the in vitro findings.

Experimental Protocol: In Vivo Anticancer Efficacy in a Xenograft Model

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HT-29) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize mice into treatment groups (vehicle control, test compound, reference drug). Administer the formulated this compound daily via oral gavage at predetermined doses.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the percentage of tumor growth inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

  • Animal Acclimation: Acclimate rodents (e.g., Wistar rats) to the experimental conditions.

  • Compound Administration: Administer the test compound orally at various doses one hour before the carrageenan injection.

  • Induction of Edema: Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Section 3: Forging the In Vitro to In Vivo Correlation

The culmination of this process is to mathematically correlate the in vitro data with the in vivo outcomes. The FDA defines IVIVC as “a predictive mathematical model describing the relationship between an in-vitro property of a dosage form and an in-vivo response”.

3.1. The IVIVC Framework

A successful IVIVC allows for the prediction of in vivo performance based on in vitro results.[3] There are several levels of correlation, with Level A being the most robust, representing a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[4]

IVIVC_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment cluster_Correlation IVIVC Model in_vitro_assay In Vitro Assay (e.g., IC50 from MTT) correlation Mathematical Correlation in_vitro_assay->correlation dissolution In Vitro Dissolution (for formulation) pk_study Pharmacokinetic Study (AUC, Cmax) dissolution->pk_study predicts pk_study->correlation efficacy_study Efficacy Study (% Tumor Inhibition) efficacy_study->correlation biowaiver Biowaivers & Formulation Optimization correlation->biowaiver enables

Caption: Workflow for establishing an In Vitro to In Vivo Correlation (IVIVC).

3.2. Comparative Data Analysis

To build the correlation, one must compare the in vitro potency (e.g., IC50) with in vivo efficacy (e.g., percentage of tumor growth inhibition at a specific dose).

Table 3: Correlative Comparison of Hypothetical and Analog Data

CompoundIn Vitro Potency (IC50, µM)In Vivo Efficacy (% Edema Inhibition @ 50 mg/kg)
This compound (Predicted) (To be determined)
Compound 35a[9]0.55 (COX-2)91.11
Celecoxib (Reference)[9]0.83 (COX-2)86.66

By plotting the in vitro data against the in vivo data for a series of related compounds, a predictive model can be generated. This model can then be used to estimate the in vivo efficacy of new analogs based solely on their in vitro activity, significantly accelerating the drug discovery process.

Mechanism_of_Action cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) GF->RTK binds ADP ADP RTK->ADP Downstream Downstream Signaling (RAS-RAF-MEK-ERK) RTK->Downstream phosphorylates ATP ATP ATP->RTK Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation activates Compound 1-(2,4-dimethoxybenzyl) -1H-pyrazol-5-amine Compound->RTK inhibits ATP binding

Caption: Potential mechanism of action via kinase inhibition.

Conclusion

Establishing a robust IVIVC is a cornerstone of modern drug development.[2][3] For a novel compound like this compound, a systematic approach beginning with thorough in vitro characterization, followed by carefully designed in vivo studies, is paramount. By leveraging comparative data from structurally similar pyrazole derivatives, researchers can build a predictive framework to guide lead optimization, formulation development, and clinical trial design. This guide provides the necessary experimental and logical foundation for bridging the critical gap between the laboratory bench and preclinical or clinical success.

References

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Reactant of Route 1
Reactant of Route 1
1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine

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